molecular formula C37H33N3O7 B1493965 5-ROX-SE

5-ROX-SE

Cat. No.: B1493965
M. Wt: 631.7 g/mol
InChI Key: CMUKTYXAAQXJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ROX-SE is a useful research compound. Its molecular formula is C37H33N3O7 and its molecular weight is 631.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H33N3O7

Molecular Weight

631.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate

InChI

InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-26-25(17-22)36(44)46-37(26)27-18-20-5-1-13-38-15-3-7-23(31(20)38)33(27)45-34-24-8-4-16-39-14-2-6-21(32(24)39)19-28(34)37/h9-10,17-19H,1-8,11-16H2

InChI Key

CMUKTYXAAQXJCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-ROX-SE: Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a fluorescent dye widely utilized in biological research for labeling molecules of interest. As a member of the rhodamine family of dyes, it exhibits bright fluorescence and favorable photophysical properties, making it a valuable tool for various applications, including DNA sequencing, fluorescence resonance energy transfer (FRET), and fluorescence quenching applications.[1][2][3][4][5] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of key processes.

Spectral Properties of 5-ROX

The spectral characteristics of 5-ROX are critical for designing experiments and selecting appropriate filter sets for fluorescence microscopy and spectroscopy. The succinimidyl ester (SE) group is amine-reactive and does not significantly alter the spectral properties of the core 5-ROX fluorophore after conjugation.[6] The quantitative spectral data for 5-ROX are summarized in the table below.

PropertyValueSolvent/ConditionsSource
Excitation Maximum (λex) 568 nmMethanol[6]
570 nm-[1][3][7]
575 nm-[8][9]
578 nm-[10][11]
580 nmAqueous Buffer[12][13]
Emission Maximum (λem) 591 nm-[3][7]
595 nmMethanol[6]
600 nmMethanol[8]
602 nm-[1][9]
604 nmAqueous Buffer[10][11][12]
Molar Extinction Coefficient (ε) 82,000 cm⁻¹M⁻¹-[10]
93,000 cm⁻¹M⁻¹-[3][7]
Fluorescence Quantum Yield (Φ) 0.94Aqueous Buffer[10][12]
1.0-[7]

Experimental Protocols

Protocol for Labeling Proteins with this compound

This protocol describes the general procedure for covalently labeling proteins or other molecules containing primary amine groups with this compound.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Protein or amine-containing molecule of interest

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.0-9.0

  • Purification column (e.g., gel filtration, dialysis) to remove unconjugated dye

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.[1] Store this stock solution at -20°C, protected from light.[1][6][8]

  • Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer. The optimal pH for the labeling reaction is between 7.2 and 9.0, as this range favors the reaction of the succinimidyl ester with primary amines while minimizing hydrolysis of the ester.[1][14][15][16][17]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point is often a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or overnight at 4°C, with gentle stirring and protected from light.[1]

  • Purification: After the incubation period, separate the labeled protein from the unreacted dye. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of a this compound conjugate using a spectrofluorometer.

Materials:

  • This compound labeled molecule (purified)

  • Appropriate buffer (e.g., PBS)

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Dilute the purified this compound conjugate in the desired buffer to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer's excitation wavelength to the known maximum for 5-ROX (e.g., 570 nm).

    • Scan a range of emission wavelengths, typically starting from about 10-20 nm above the excitation wavelength to approximately 750 nm (e.g., 580 nm to 750 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer's emission wavelength to the determined maximum (e.g., 602 nm).

    • Scan a range of excitation wavelengths, typically from around 450 nm up to the emission wavelength (e.g., 450 nm to 600 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

  • Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the excitation and emission spectra.

Visualizations

Chemical Reaction of this compound with a Primary Amine

The core of this compound's utility is its ability to react with primary amines on biomolecules. The succinimidyl ester (SE) group is an excellent leaving group, allowing for the formation of a stable amide bond between the dye and the target molecule.[14][15][16]

G cluster_reactants Reactants cluster_products Products 5_ROX_SE This compound Conjugate 5-ROX-Protein Conjugate (Stable Amide Bond) 5_ROX_SE->Conjugate Reaction at pH 8.0-9.0 NHS N-hydroxysuccinimide (Byproduct) 5_ROX_SE->NHS Primary_Amine Primary Amine (e.g., on a Protein) Primary_Amine->Conjugate

Mechanism of this compound conjugation to a primary amine.
Experimental Workflow: Protein Labeling and Analysis

The following diagram illustrates a typical experimental workflow, from labeling a target protein with this compound to the final spectral analysis.

G prep_dye Prepare this compound Stock Solution (DMSO) reaction Incubate Dye and Protein (1 hr, RT, dark) prep_dye->reaction prep_protein Prepare Protein in Reaction Buffer (pH 8.5) prep_protein->reaction purification Purify Conjugate (e.g., Gel Filtration) reaction->purification measurement Measure Spectra on Spectrofluorometer purification->measurement analysis Analyze Excitation and Emission Spectra measurement->analysis

Workflow for protein labeling and spectral analysis.

References

5-Carboxy-X-Rhodamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and photophysical properties of 5-Carboxy-X-Rhodamine (5-ROX), a widely utilized fluorescent dye in biological research and drug development. This document details its core characteristics, provides established experimental protocols for its application, and presents visual workflows for key laboratory procedures.

Core Chemical and Photophysical Properties

5-Carboxy-X-Rhodamine is a bright, photostable orange-red fluorophore belonging to the rhodamine family of dyes. Its rigid xanthene core, conferred by n-propylene bridges, contributes to its high quantum yield and intense absorption and emission, making it a preferred choice for a variety of fluorescence-based applications.[1] Rhodamine dyes, in general, are valued for their long wavelength absorption maxima, high molar absorptivities, and resistance to photobleaching.[1][2] The fluorescence of 5-ROX is also notably independent of pH in the physiological range of 4 to 10.[1]

The carboxylic acid group of 5-ROX allows for its covalent attachment to biomolecules.[3][4] For conjugation to primary amines, such as those found on proteins and amine-modified oligonucleotides, 5-ROX is typically activated to its N-hydroxysuccinimidyl (NHS) ester form.[1]

The key quantitative properties of 5-Carboxy-X-Rhodamine are summarized in the tables below. It is important to note that reported values can vary slightly between suppliers and under different experimental conditions (e.g., solvent, pH).

Table 1: General Chemical Properties of 5-Carboxy-X-Rhodamine

PropertyValueSource(s)
Chemical FormulaC₃₃H₃₀N₂O₅[5][6][7]
Molecular Weight~534.6 g/mol [3][5][6][7]
CAS Number216699-35-3[3][5][6]
SolubilityDMSO, DMF, Methanol[3][5]
Purity>90% - >95%[7][8]
AppearanceDark violet/purple solid powder[7]
Storage Conditions-20°C, protected from light[3][5]

Table 2: Photophysical Properties of 5-Carboxy-X-Rhodamine

PropertyReported Value(s)Source(s)
Excitation Maximum (λex)568 nm, 570 nm, 576 nm, 578 nm, 580 nm, 586 nm[2][3][9][10][11]
Emission Maximum (λem)591 nm, 595 nm, 601 nm, 604 nm, 610 nm[2][3][9][10][11]
Molar Absorptivity (ε)36,000 M⁻¹cm⁻¹, >85,000 M⁻¹cm⁻¹, 91,000 M⁻¹cm⁻¹, 93,000 M⁻¹cm⁻¹[2][3][9]
Quantum Yield (Φ)0.94, 1.0[2][11][12]
Spectrally Similar DyesAlexa Fluor® 568, TAMRA, CF™ 568[3]

Experimental Protocols and Workflows

The utility of 5-ROX is realized through its conjugation to biomolecules for their subsequent detection and analysis. Below are detailed methodologies for common labeling procedures and applications.

Protein Labeling with 5-ROX N-hydroxysuccinimidyl (NHS) Ester

The most common method for labeling proteins with 5-ROX involves the use of its amine-reactive NHS ester derivative, which forms a stable amide bond with primary amines (e.g., the ε-amino group of lysine (B10760008) residues).

Methodology:

  • Antibody Preparation: Dissolve the antibody or protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer at pH 8.3, to a concentration of 2.5 - 10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction and must be avoided. If the protein is in an incompatible buffer, dialysis or buffer exchange into the labeling buffer is required.

  • Dye Preparation: Allow the vial of 5-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: While gently stirring or vortexing the protein solution, add the dye stock solution dropwise. A typical molar ratio of dye to protein is between 9:1 and 15:1. The optimal ratio may need to be determined empirically for each specific protein. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted free dye. This is commonly achieved by gel filtration using a column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like phosphate-buffered saline (PBS).

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated to each protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of 5-ROX (~570-580 nm).

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light. A stabilizing agent like bovine serum albumin (BSA) and a preservative such as sodium azide (B81097) can be added.

Workflow for Protein Labeling with 5-ROX NHS Ester:

G Workflow for Protein Labeling with 5-ROX NHS Ester A Prepare Protein Solution (2.5-10 mg/mL in 0.1M Bicarbonate Buffer, pH 8.3) C Combine Protein and Dye Solutions (Molar ratio ~10:1 dye:protein) A->C B Prepare 5-ROX NHS Ester (10 mg/mL in anhydrous DMSO) B->C D Incubate for 1 hour at RT (Protected from light) C->D E Purify via Gel Filtration (e.g., Sephadex G-25) D->E F Calculate Degree of Labeling (DOL) (Spectrophotometry) E->F G Store Conjugate (4°C or -20°C, protected from light) F->G

Workflow for Protein Labeling with 5-ROX NHS Ester
Oligonucleotide Labeling with 5-ROX NHS Ester

5-ROX is frequently used to label oligonucleotides for applications such as real-time PCR probes and DNA sequencing.[9] This requires an oligonucleotide synthesized with a primary amine modification, typically at the 5' or 3' end.

Methodology:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.091 M sodium tetraborate (B1243019) or 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 0.3 to 0.8 mM.

  • Dye Preparation: Prepare a stock solution of 5-ROX NHS ester in anhydrous DMSO (e.g., ~14 mM). Use anhydrous solvent and handle the dye promptly to minimize hydrolysis.

  • Conjugation Reaction: Add the dye solution to the oligonucleotide solution. Incubate the mixture for 1-3 hours at room temperature in the dark.

  • Purification: The labeled oligonucleotide must be purified from excess free dye and any unlabeled oligonucleotides. This can be achieved through methods such as ethanol (B145695) precipitation followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Oligonucleotide Labeling:

G Workflow for 5-ROX Labeling of Amine-Modified Oligonucleotides cluster_react Conjugation cluster_purify Purification cluster_final Final Product Oligo Dissolve Amine-Modified Oligo (0.3-0.8 mM in pH 8.5 buffer) Reaction Mix Oligo and Dye Solutions Oligo->Reaction Dye Dissolve 5-ROX NHS Ester (~14 mM in anhydrous DMSO) Dye->Reaction Incubate Incubate 1-3 hours at RT in the dark Reaction->Incubate Purify Purify Labeled Oligonucleotide (e.g., Ethanol Precipitation, RP-HPLC) Incubate->Purify FinalOligo 5-ROX Labeled Oligonucleotide Purify->FinalOligo

Workflow for 5-ROX Labeling of Amine-Modified Oligonucleotides
Indirect Immunofluorescence Staining

In a typical indirect immunofluorescence (IF) experiment, an unlabeled primary antibody first binds to the target antigen. Then, a secondary antibody conjugated to a fluorophore, such as a rhodamine derivative like 5-ROX, binds to the primary antibody, providing signal amplification.

Methodology:

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections. Fix the samples using an appropriate method (e.g., with 4% paraformaldehyde), followed by permeabilization (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.

  • Blocking: Incubate the samples in a blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS) for at least one hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in an antibody dilution buffer and incubate with the sample, typically for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the sample multiple times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the sample with the 5-ROX-conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature in the dark.

  • Final Washes and Mounting: Wash the sample again multiple times with PBS to remove unbound secondary antibody. Mount the coverslip onto a microscope slide using an antifade mounting medium, which may also contain a nuclear counterstain like DAPI.

  • Visualization: Examine the sample using a fluorescence microscope equipped with the appropriate filters for 5-ROX (excitation ~570 nm, emission ~600 nm).

Workflow for Indirect Immunofluorescence:

G General Workflow for Indirect Immunofluorescence Start Start: Fixed & Permeabilized Cells/Tissue Block Block Non-Specific Sites (e.g., 5% Normal Serum, 1 hr) Start->Block PrimaryAb Incubate with Primary Antibody (1 hr RT or O/N 4°C) Block->PrimaryAb Wash1 Wash with PBS (3x) PrimaryAb->Wash1 SecondaryAb Incubate with 5-ROX Secondary Antibody (1-2 hr RT, in dark) Wash1->SecondaryAb Wash2 Wash with PBS (3x) SecondaryAb->Wash2 Mount Mount with Antifade Medium Wash2->Mount Visualize Visualize with Fluorescence Microscope Mount->Visualize

General Workflow for Indirect Immunofluorescence

Conclusion

5-Carboxy-X-Rhodamine is a versatile and robust fluorescent dye with favorable photophysical properties that make it a valuable tool for researchers in molecular biology, cell biology, and drug development. Its ability to be readily conjugated to proteins and nucleic acids enables a wide array of applications, from immunofluorescence and flow cytometry to real-time PCR and DNA sequencing. The protocols and data presented in this guide offer a solid foundation for the successful application of 5-ROX in the laboratory.

References

An In-depth Technical Guide to 5-ROX-SE Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key technical data for 5-ROX-SE, a widely used fluorescent dye for labeling biomolecules.

Core Mechanism of Action

This compound, or 5-Carboxy-X-rhodamine, succinimidyl ester, is an amine-reactive fluorescent labeling reagent.[1][2] The core of its labeling action lies in the N-hydroxysuccinimidyl ester (SE) functional group. This group exhibits high reactivity and selectivity towards primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[3][4]

The reaction proceeds via nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This leads to the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and covalent amide bond. This robust linkage ensures the permanent attachment of the 5-ROX fluorophore to the target molecule.[4] The reaction is most efficient under slightly alkaline conditions, typically at a pH between 8.0 and 9.0, which deprotonates the primary amine, enhancing its nucleophilicity.[5][6]

This compound Labeling Mechanism cluster_reactants Reactants cluster_products Products 5_ROX_SE This compound (Succinimidyl Ester) Biomolecule Biomolecule-NH₂ (Primary Amine) Conjugate 5-ROX-Biomolecule (Stable Amide Bond) Biomolecule->Conjugate NHS NHS (Byproduct)

Mechanism of this compound reacting with a primary amine.

Quantitative Data Summary

The photophysical properties of 5-ROX make it a valuable tool in various fluorescence-based applications, including automated DNA sequencing and Fluorescence Resonance Energy Transfer (FRET).[7][8] The single isomer form is often preferred to ensure better resolution and consistency in labeling results.[3][9]

PropertyValueNotes
Excitation Maximum (λex) ~570-580 nmVaries slightly with solvent.[10][11][12][13][14]
Emission Maximum (λem) ~591-604 nmVaries slightly with solvent.[10][11][12][13][14]
Molar Extinction Coefficient (ε) ~93,000 M⁻¹cm⁻¹At absorption maximum.[13]
Fluorescence Quantum Yield (Φ) ~1.0In aqueous buffer.[13]
Molecular Weight ~631.67 g/mol For the single isomer.[15]
Optimal Reaction pH 8.0 - 9.0For efficient amine labeling.[5][6]

Experimental Protocols

Below are generalized protocols for labeling proteins and amine-modified oligonucleotides with this compound. Optimization is often necessary based on the specific biomolecule.

This protocol is optimized for labeling approximately 1 mg of a target protein.

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, MES, or HEPES) to a final concentration of 2-10 mg/mL.[4][6] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible and must be removed.[6]

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3.

  • Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][5][6]

2. Labeling Reaction:

  • Adjust the pH of the protein solution to 8.2-8.5 by adding an appropriate volume of 1 M sodium bicarbonate.[6]

  • Add the this compound stock solution to the protein solution. A typical starting molar ratio is 10:1 (dye:protein).

  • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[6]

3. Purification:

  • Remove unreacted, hydrolyzed dye from the labeled protein conjugate using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[6]

4. Storage:

  • Store the purified conjugate under the same conditions as the unlabeled protein, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Protect from light.

This protocol is designed for labeling oligonucleotides synthesized with a 5' or 3' primary amine modification.

1. Reagent Preparation:

  • Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium tetraborate, pH 8.5.[4]

  • Dye Stock Solution: Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF immediately prior to use.[4][5]

2. Labeling Reaction:

  • Combine the oligonucleotide solution with the this compound stock solution.

  • Incubate the reaction for 30 minutes to 1 hour at room temperature or overnight at 4°C, protected from light.[5]

3. Purification:

  • Purify the labeled oligonucleotide from excess dye using methods such as HPLC or gel electrophoresis.[4]

4. Storage:

  • Store the purified, labeled oligonucleotide at -20°C and protect it from light to prevent photobleaching.[5]

Experimental Workflow A Reagent Preparation B Prepare Protein/Oligo in Amine-Free Buffer A->B C Dissolve this compound in DMSO/DMF A->C D pH Adjustment (pH 8.0-9.0) B->D C->D E Conjugation Reaction D->E F Incubate 1 hr @ RT (Protect from Light) E->F G Purification F->G H Gel Filtration or HPLC G->H I Analysis & Storage H->I J Store at -20°C I->J

General experimental workflow for biomolecule labeling.

References

An In-depth Technical Guide to the Solubility and Stability of 5-ROX-SE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility and stability of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a widely used fluorescent dye in research and drug development. The information is tailored for researchers, scientists, and professionals in the field, with a focus on practical application and experimental design.

Core Properties of this compound

This compound is an amine-reactive fluorescent probe commonly utilized for labeling oligonucleotides and peptides for applications such as automated DNA sequencing and real-time PCR.[1][2] Its succinimidyl ester (SE) moiety reacts with primary amines on target molecules to form stable amide bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₇H₃₃N₃O₇[1][3]
Molecular Weight 631.68 g/mol [1][3]
Appearance Dark red solid[1]
Excitation Maximum (λex) ~570 nm[4]
Emission Maximum (λem) ~602 nm[4]

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in labeling reactions. It is generally soluble in anhydrous polar organic solvents and insoluble in aqueous solutions.

Qualitative Solubility
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[1][3]
Dimethylformamide (DMF) Soluble[1][3]
Water Insoluble[5]
Quantitative Solubility

Stability of this compound

The stability of this compound is influenced by storage conditions and its chemical environment, particularly the presence of water.

Storage and Handling

For optimal stability, this compound should be stored under the following conditions:

ConditionRecommendationReference
Temperature -20°C[1][3][7]
Light Protect from light[1][3][7]
Moisture Store in a desiccated environment[7]

Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for at least one month.[6] Some sources suggest that solutions stored at -80°C may be stable for up to a year.[4] It is crucial to use anhydrous solvents for preparing stock solutions to prevent premature hydrolysis.

Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound in the presence of water is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. This reaction converts the amine-reactive ester back to the unreactive carboxylic acid (5-ROX), rendering it incapable of labeling primary amines. The rate of hydrolysis is significantly influenced by pH and temperature, with higher pH and temperature accelerating the degradation process.[8]

This compound This compound 5-ROX (Carboxylic Acid) 5-ROX (Carboxylic Acid) This compound->5-ROX (Carboxylic Acid) H₂O (Hydrolysis) N-Hydroxysuccinimide N-Hydroxysuccinimide This compound->N-Hydroxysuccinimide H₂O (Hydrolysis)

Figure 1. Hydrolysis of this compound.

Experimental Protocols

The following sections detail generalized protocols for determining the solubility and stability of this compound.

Protocol for Determining Solubility

This protocol provides a method for estimating the solubility of this compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent (e.g., DMSO) in a microcentrifuge tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Equilibrate the solution by rotating it at room temperature for 24 hours to ensure saturation.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification of Solute in Supernatant:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a spectrophotometer.

    • Measure the absorbance of the diluted solution at the excitation maximum of 5-ROX (~570 nm).

    • Calculate the concentration using a standard curve prepared from known concentrations of this compound.

  • Calculation of Solubility:

    • Multiply the determined concentration by the dilution factor to obtain the solubility in the original solvent.

cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent B Vortex and equilibrate for 24h A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Measure absorbance at ~570 nm D->E F Calculate concentration E->F G Determine solubility F->G

Figure 2. Workflow for solubility determination.

Protocol for Assessing Stability

This protocol outlines a method for evaluating the stability of this compound in solution over time, which can be adapted for accelerated stability studies by adjusting the temperature.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the solvent of interest (e.g., anhydrous DMSO) at a known concentration (e.g., 10 mM).

  • Incubation:

    • Aliquot the stock solution into several sealed, light-protected vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, or elevated temperatures for accelerated studies).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial for analysis.

  • Purity Analysis by HPLC:

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Analyze the sample using a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound (~570 nm).

    • The appearance of a new peak corresponding to the hydrolyzed product (5-ROX) and a decrease in the area of the this compound peak indicate degradation.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial (time 0) peak area.

    • Plot the percentage of intact this compound against time to determine its stability profile under the tested conditions.

cluster_prep Preparation cluster_incub Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare this compound stock solution B Aliquot and store under test conditions A->B C Analyze aliquots at time intervals via HPLC B->C D Calculate remaining this compound C->D E Plot stability profile D->E

Figure 3. Workflow for stability assessment.

Conclusion

Understanding the solubility and stability of this compound is paramount for its successful application in bioconjugation and fluorescence-based assays. This guide provides essential information on its properties and detailed protocols for its characterization. By adhering to the recommended storage and handling procedures and by understanding its degradation pathways, researchers can ensure the reliability and reproducibility of their experimental results.

References

An In-Depth Technical Guide to the Storage and Handling of 5-ROX-SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a widely used fluorescent dye in biological research. Adherence to these guidelines is critical for maintaining the reagent's integrity and ensuring the reproducibility of experimental results. This document details the chemical and physical properties of this compound, provides protocols for its use in labeling biomolecules, and outlines its application in quantitative real-time PCR (qPCR) and Förster Resonance Energy Transfer (FRET) assays.

Chemical and Physical Properties

This compound is an amine-reactive fluorescent dye belonging to the rhodamine family. Its succinimidyl ester (SE) moiety readily reacts with primary amines on biomolecules, such as the N-terminus of proteins or amine-modified oligonucleotides, to form stable amide bonds.[1][2] The single isomer form is often preferred for labeling peptides and nucleotides as it yields better resolution during HPLC purification.[3]

PropertyValueReference(s)
Molecular Formula C₃₇H₃₃N₃O₇[3]
Molecular Weight 631.67 g/mol [3]
CAS Number 209734-74-7[4]
Appearance Lyophilized orange solid[3]
Solubility Soluble in anhydrous DMSO or DMF[4]
Excitation Maximum (λex) ~573-576 nm[3][5][6]
Emission Maximum (λem) ~601-602 nm[3][5][6]

Storage and Handling

Proper storage and handling of this compound are paramount to prevent its degradation and maintain its reactivity.

ConditionRecommendationReference(s)
Storage Temperature Store at -20°C.[3]
Light Sensitivity Protect from light.[3]
Moisture Sensitivity Store in a desiccated environment.[3]
Form Shipped as a lyophilized solid.[3]
Reconstitution Reconstitute in anhydrous DMSO or DMF.[4]
Solution Storage Aliquot and store reconstituted solutions at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[4]

Note: When preparing solutions, it is crucial to use anhydrous solvents to prevent hydrolysis of the succinimidyl ester, which would render the dye unreactive to amines.

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides

This compound is extensively used for labeling amine-modified oligonucleotides for applications such as DNA sequencing and qPCR probes.[5][7]

Protocol:

  • Oligonucleotide Preparation: Dissolve the 5'-amine-modified oligonucleotide in a suitable buffer. A tetraborate (B1243019) buffer at pH 8.5 is recommended for optimal reaction efficiency, as the amine group needs to be in a non-protonated state. Avoid buffers containing primary amines, such as Tris.[1][8]

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.[4]

  • Labeling Reaction: Mix the dissolved this compound with the amine-modified oligonucleotide solution. The reaction is typically carried out at room temperature for 30 minutes to 1 hour, or overnight at 4°C.[4] The specific reaction conditions may need optimization based on the oligonucleotide sequence and concentration.

  • Purification: The labeled oligonucleotide must be purified from unlabeled oligonucleotides and free dye. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.[9][10]

Oligonucleotide_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo Amine-Modified Oligonucleotide Dissolve_Oligo Dissolve in Labeling Buffer (pH 8.5) Oligo->Dissolve_Oligo ROX_SE This compound Dissolve_ROX Dissolve in anhydrous DMSO/DMF ROX_SE->Dissolve_ROX Mix Mix Oligo and This compound Solutions Dissolve_Oligo->Mix Dissolve_ROX->Mix Incubate Incubate at RT (30-60 min) Mix->Incubate Purify Purify by RP-HPLC Incubate->Purify Analyze Analyze by Mass Spectrometry & Spectroscopy Purify->Analyze Labeled_Oligo Purified this compound Labeled Oligonucleotide Analyze->Labeled_Oligo

Workflow for labeling an amine-modified oligonucleotide with this compound.
Purification of this compound Labeled Oligonucleotides by RP-HPLC

RP-HPLC is a robust method for purifying labeled oligonucleotides, separating them based on hydrophobicity.[11][12] The fluorescent dye imparts significant hydrophobicity, allowing for excellent separation of the labeled product from unlabeled failures.[9]

ParameterRecommended ConditionReference(s)
HPLC System Alliance® or equivalent[11][12]
Column XTerra® MS C18, 2.5 µm, 4.6 x 50 mm[11][12]
Flow Rate 0.5 - 1 mL/min[11][12]
Mobile Phase A 5% Acetonitrile in 0.1 M TEAA, pH 7[11][12]
Mobile Phase B 30-40% Acetonitrile in 0.1 M TEAA, pH 7[11][12]
Gradient A linear gradient of increasing Mobile Phase B[11][12]
Column Temperature 60 °C[11][12]
Detection UV at 260 nm (for DNA) and at the λmax of ROX (~575 nm)[11]

Note: The mobile phase components, triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile, are volatile and can be removed by evaporation after collection of the purified fraction.[11]

Characterization of this compound Conjugates

Following purification, it is essential to characterize the labeled biomolecule to confirm successful conjugation and determine the degree of labeling.

  • Mass Spectrometry: Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound moiety.

  • UV-Visible Spectroscopy: The absorbance spectrum of the conjugate can be measured to confirm the presence of both the biomolecule (e.g., DNA at 260 nm) and the ROX dye (at ~575 nm). The ratio of these absorbances can be used to estimate the degree of labeling.

Applications

Passive Reference Dye in Quantitative Real-Time PCR (qPCR)

ROX is widely used as a passive reference dye in qPCR to normalize for non-PCR-related variations in fluorescence signals.[13][14][15] These variations can arise from pipetting errors, well-to-well differences in optical paths, and signal fluctuations due to bubbles or condensation.[13] The ROX signal remains constant throughout the PCR reaction and is used to normalize the reporter dye signal, leading to more precise and reproducible data.[16]

qPCR_Normalization_Logic cluster_raw_data Raw Data Acquisition cluster_normalization Normalization cluster_output Output Reporter_Signal Reporter Dye Fluorescence (e.g., FAM) Normalization_Step Normalize Reporter Signal with ROX Signal Reporter_Signal->Normalization_Step ROX_Signal ROX Passive Reference Dye Fluorescence ROX_Signal->Normalization_Step Normalized_Data Normalized Reporter Fluorescence (Rn) Normalization_Step->Normalized_Data Analysis Accurate Quantification of Target DNA/RNA Normalized_Data->Analysis

Logical flow of ROX normalization in qPCR.
Förster Resonance Energy Transfer (FRET) Assays

This compound is a suitable acceptor fluorophore for FRET-based assays due to its spectral properties.[7] FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore.[17] This phenomenon can be used as a "spectroscopic ruler" to measure molecular distances and detect interactions between biomolecules.[17] For example, in a protease assay, a peptide substrate can be labeled with a FRET pair (e.g., a donor like 5-FAM and an acceptor like 5-ROX). In the intact peptide, FRET occurs, and the acceptor fluoresces. Upon cleavage by a protease, the donor and acceptor are separated, FRET is disrupted, and the donor fluorescence increases while the acceptor fluorescence decreases.[18][19][20]

FRET_Protease_Assay cluster_no_protease No Protease Activity cluster_with_protease Protease Activity Intact_Substrate Intact FRET-labeled Peptide Substrate (Donor-Acceptor) Excitation_No_Protease Excite Donor Intact_Substrate->Excitation_No_Protease Cleaved_Substrate Cleaved Peptide Substrate Intact_Substrate->Cleaved_Substrate Protease FRET_Occurs FRET Occurs Excitation_No_Protease->FRET_Occurs Acceptor_Emission Acceptor Emission (e.g., ROX) FRET_Occurs->Acceptor_Emission Excitation_With_Protease Excite Donor Cleaved_Substrate->Excitation_With_Protease FRET_Disrupted FRET Disrupted Excitation_With_Protease->FRET_Disrupted Donor_Emission Donor Emission FRET_Disrupted->Donor_Emission

Principle of a FRET-based protease assay using a donor-acceptor pair.

Troubleshooting

IssuePossible CauseSuggested SolutionReference(s)
Low Labeling Efficiency - Hydrolysis of this compound due to moisture.- Incorrect pH of labeling buffer.- Presence of primary amines in the buffer (e.g., Tris).- Use anhydrous solvents for reconstitution.- Ensure labeling buffer pH is ~8.5.- Use amine-free buffers (e.g., borate, phosphate).[1]
High Background in qPCR - Incorrect ROX concentration.- Probe degradation.- Use the recommended ROX concentration for your instrument.- Check probe integrity.[13][21]
No FRET Signal - Donor and acceptor are too far apart.- Incorrect fluorophore pair.- Photobleaching of fluorophores.- Re-design the labeled molecule to bring fluorophores closer.- Ensure spectral overlap between donor emission and acceptor excitation.- Use anti-fade reagents and minimize light exposure.[17]

Conclusion

This compound is a versatile and widely used fluorescent dye with important applications in molecular biology and drug discovery. Proper storage, handling, and application of this reagent are crucial for obtaining reliable and reproducible data. By following the guidelines and protocols outlined in this technical guide, researchers can effectively utilize this compound in their experimental workflows.

References

A Technical Guide to 5-ROX-SE: Single Isomer vs. Mixed Isomers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics, applications, and comparative performance of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) single isomer versus its mixed isomer counterpart. We delve into the practical implications of isomer purity on experimental outcomes, provide detailed protocols for biomolecule labeling, and present a framework for its application in life sciences research.

Introduction to this compound: A Versatile Amine-Reactive Fluorophore

This compound is a widely utilized fluorescent dye belonging to the rhodamine family, valued for its bright orange-red fluorescence, high quantum yield, and good photostability.[1] Its succinimidyl ester (SE) functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids, forming a stable amide bond.[2] This makes it a valuable tool for a variety of applications, including DNA sequencing, quantitative PCR (qPCR), fluorescence microscopy, and flow cytometry.[1][3]

This compound is commercially available in two principal forms: a purified single 5-isomer and a mixture of 5- and 6-isomers. The core difference lies in the substitution pattern on the benzoic acid moiety of the rhodamine core structure. While the spectral properties of the individual isomers are nearly identical, the choice between the single isomer and the mixed isomers can have significant implications for downstream applications, particularly concerning the purification and characterization of the labeled bioconjugate.[4][5]

Physicochemical and Spectroscopic Properties

The fluorescence properties of 5-ROX make it a popular choice for multiplexing experiments, as its emission spectrum is well-separated from other common fluorophores like fluorescein (B123965) (FAM) and cyanine (B1664457) dyes.

PropertyThis compound (Single Isomer)5(6)-ROX-SE (Mixed Isomers)
Excitation Maximum (λex) ~575-578 nm[1][6]~568 nm[7]
Emission Maximum (λem) ~600-604 nm[1][6]~591-595 nm[7]
Molar Extinction Coefficient (ε) ~82,000 - 92,000 M⁻¹cm⁻¹[1][6]~85,000 M⁻¹cm⁻¹
Quantum Yield (Φ) High (e.g., 0.94 in aqueous buffer)[1]High
Solubility DMSO, DMF, Methanol[1][7]DMSO, DMF, Methanol[7]
Reactive Group N-hydroxysuccinimidyl ester (NHS ester)N-hydroxysuccinimidyl ester (NHS ester)
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)

Single Isomer vs. Mixed Isomers: A Critical Comparison

The primary advantage of using the this compound single isomer lies in the homogeneity of the final conjugate. Labeling a biomolecule with a mixture of isomers will result in a heterogeneous population of labeled products, where the fluorophore is attached at the same site but with two slightly different chemical structures. This can lead to complications in downstream purification and analysis.

Key Advantages of the Single Isomer:

  • Simplified Purification: Bioconjugates prepared with a single isomer yield a more uniform product, which simplifies purification by chromatography (e.g., HPLC), often resulting in a single, sharp peak.[4]

  • Improved Resolution: In techniques like HPLC and capillary electrophoresis, the use of a single isomer can lead to better resolution and less ambiguous peak profiles.[4][5]

  • Consistent Labeling: Ensures that every labeled molecule has the identical fluorophore attached, leading to greater consistency in assays and reduced batch-to-batch variability.

While direct, quantitative comparisons of labeling efficiency and photostability between the single and mixed isomers are not extensively documented in the literature, the consensus in the field is that the benefits of simplified purification and product homogeneity make the single isomer the preferred choice for most applications, especially those requiring a high degree of precision and reproducibility.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and oligonucleotides with this compound.

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

  • This compound (single isomer or mixed isomers)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3-9.0

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with a stabilizer like BSA)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the protein for reaction with the dye.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point.

    • While gently stirring, add the this compound solution dropwise to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be the first colored band to elute.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~578 nm.

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Oligonucleotide Labeling with this compound

This protocol is for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound (single isomer preferred)

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium carbonate/bicarbonate buffer, pH 9.0

  • Ethanol (B145695)

  • 3 M Sodium acetate (B1210297)

  • Purification system (e.g., HPLC)

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in nuclease-free water to a desired concentration.

  • Prepare the this compound Solution:

    • Prepare a fresh solution of this compound in DMSO or DMF.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the oligonucleotide, 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0), and the this compound solution. A molar excess of the dye is typically used.

    • Incubate the reaction overnight at room temperature in the dark.

  • Purification of the Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding 3 M sodium acetate and cold ethanol. Centrifuge to pellet the oligonucleotide.

    • Wash the pellet with cold ethanol and resuspend in nuclease-free water.

    • Purify the labeled oligonucleotide using reverse-phase HPLC to separate it from unlabeled oligonucleotides and free dye.

Visualization of Workflows and Concepts

To aid in the understanding of the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis p1 Prepare Protein Solution (Amine-free buffer, pH 8.3-9.0) r1 Combine Protein and this compound p1->r1 p2 Prepare this compound Solution (Anhydrous DMSO/DMF) p2->r1 r2 Incubate (1-2h, RT, dark) r1->r2 pu1 Gel Filtration Chromatography r2->pu1 pu2 Collect Labeled Protein Fractions pu1->pu2 a1 Determine Degree of Labeling (DOL) pu2->a1 s1 Store Conjugate a1->s1

Caption: Workflow for Protein Labeling with this compound.

isomer_comparison cluster_single Single 5-Isomer Labeling cluster_mixed Mixed Isomer Labeling start Start with Biomolecule (e.g., Protein) s_label Label with this compound start->s_label m_label Label with 5(6)-ROX-SE start->m_label s_product Homogeneous Product s_label->s_product s_hplc Single, Sharp HPLC Peak s_product->s_hplc s_result Simplified Analysis & Consistent Results s_hplc->s_result m_product Heterogeneous Product (Mixture of 5- & 6-conjugates) m_label->m_product m_hplc Broad or Double HPLC Peak m_product->m_hplc m_result Complex Analysis & Potential for Variability m_hplc->m_result

Caption: Logical Flow of Single vs. Mixed Isomer Labeling.

Applications in Research and Drug Development

While this compound is a versatile labeling reagent, its application as a functional probe in signaling pathways is less direct. It is primarily used to confer fluorescence to a biomolecule of interest, which can then be used to study various cellular processes.

Fluorescence Resonance Energy Transfer (FRET)

5-ROX can serve as an acceptor in FRET-based assays when paired with a suitable donor fluorophore (e.g., FAM or a cyanine dye).[3] FRET is a powerful tool for studying molecular interactions, conformational changes, and enzyme kinetics in real-time. For example, a ROX-labeled substrate could be used in a kinase assay where its phosphorylation by a kinase leads to a conformational change that alters the FRET efficiency with a donor-labeled part of the molecule or a binding partner.

fret_kinase_assay cluster_before Before Kinase Activity cluster_after After Kinase Activity donor Donor Fluorophore substrate Substrate Peptide donor->substrate acceptor 5-ROX (Acceptor) acceptor->substrate kinase Kinase + ATP substrate->kinase no_fret Low FRET donor_p Donor Fluorophore substrate_p Phosphorylated Substrate (Conformational Change) donor_p->substrate_p acceptor_p 5-ROX (Acceptor) acceptor_p->substrate_p fret High FRET kinase->substrate_p

Caption: FRET-based Kinase Assay Concept.

Receptor-Ligand Binding Assays

ROX-labeled ligands can be synthesized to study receptor-ligand interactions.[8] These fluorescent ligands can be used in various assay formats, such as fluorescence polarization (FP) or imaging-based assays, to quantify binding affinities and to screen for compounds that compete with the natural ligand for receptor binding. This is a crucial application in drug discovery.

Conclusion

The choice between this compound single isomer and mixed isomers is a critical consideration in the design of experiments that require fluorescently labeled biomolecules. For applications demanding high purity, reproducibility, and straightforward analysis, the single 5-isomer is the superior choice due to the homogeneity of the resulting conjugate. While the spectral properties of the isomers are nearly identical, the practical advantages of using a single isomer in terms of purification and characterization are significant. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development, enabling them to effectively utilize this compound in their studies.

References

An In-depth Technical Guide to the Quantum Yield and Photostability of 5-ROX Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and photostability of the fluorescent dye 5-Carboxy-X-rhodamine (5-ROX). 5-ROX is a bright, red-emitting fluorophore widely utilized in molecular biology and biotechnology, particularly as a passive reference dye in quantitative real-time polymerase chain reaction (qPCR) and in fluorescence-based sequencing and microscopy.[1][2][3] Its favorable photophysical properties, including high fluorescence quantum yield and good photostability, make it a valuable tool in various research and development applications.[4]

Core Photophysical Properties of 5-ROX

The utility of a fluorescent dye is largely determined by its quantum yield and photostability. The quantum yield dictates the brightness of the fluorescence signal, while photostability determines its resilience to photodegradation under illumination.

Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal. 5-ROX is known for its high quantum yield, making it a robust fluorescent marker.[4]

Photostability

Quantitative Data for 5-ROX Dye

The following table summarizes the key quantitative photophysical parameters of 5-ROX dye compiled from various sources.

ParameterValueNotes
Excitation Maximum (λex) ~575-585 nmThe exact maximum can vary slightly depending on the solvent and conjugation state.[4][8]
Emission Maximum (λem) ~600-605 nmThe exact maximum can vary slightly depending on the solvent and conjugation state.[4][8]
Molar Extinction Coefficient (ε) ~85,000 - 92,000 M-1cm-1In aqueous buffer.[5]
Fluorescence Quantum Yield (Φf) ~0.94In aqueous buffer.[4]
Photostability Qualitatively HighConsidered more photostable than fluorescein (B123965) dyes. Quantitative photobleaching quantum yield is not widely reported.[5]

Experimental Protocols

Accurate characterization of the quantum yield and photostability of 5-ROX requires standardized experimental protocols. The following sections provide detailed methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method, is the most common approach for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

1. Selection of a Suitable Standard:

  • Choose a quantum yield standard with absorption and emission spectra that overlap with those of 5-ROX. A common standard for this spectral region is Rhodamine 6G in ethanol (B145695) (Φf = 0.95).

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the 5-ROX sample and the quantum yield standard in the same spectroscopic-grade solvent.

  • The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

3. Measurement of Absorbance:

  • Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

  • Determine the absorbance of each solution at the chosen excitation wavelength.

4. Measurement of Fluorescence Emission:

  • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

  • The excitation wavelength should be the same for both the sample and the standard.

  • Ensure that the instrumental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

5. Data Analysis:

  • Integrate the area under the corrected emission spectra for both the 5-ROX sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • The resulting plots should be linear. Determine the gradient (slope) of each line.

6. Calculation of Quantum Yield:

  • The quantum yield of the 5-ROX sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)

    where Φstandard is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.

Assessment of Photostability

The photostability of 5-ROX can be assessed by monitoring the decrease in its fluorescence intensity over time upon continuous illumination.

1. Sample Preparation:

  • Prepare a solution of 5-ROX in a suitable buffer or solvent. The concentration should be such that the initial fluorescence intensity is well within the linear range of the detector.

  • Place the solution in a cuvette or on a microscope slide.

2. Illumination:

  • Expose the sample to continuous illumination using a stable light source (e.g., a laser or an arc lamp) at the excitation maximum of 5-ROX.

  • The intensity of the light source should be constant throughout the experiment.

3. Monitoring Fluorescence Decay:

  • Record the fluorescence intensity of the sample at regular time intervals.

  • Continue the measurement until the fluorescence intensity has significantly decreased (e.g., to 50% of the initial intensity).

4. Data Analysis:

  • Plot the normalized fluorescence intensity (I/I0, where I0 is the initial intensity) as a function of time.

  • The photobleaching half-life (t1/2) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

  • For a more quantitative measure, the photobleaching quantum yield (Φb) can be calculated if the photon flux of the excitation light and the molar extinction coefficient of the dye are known. This typically requires more specialized instrumentation and analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the quantum yield and assessing the photostability of 5-ROX.

Quantum_Yield_Workflow cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare 5-ROX Solutions (Abs < 0.1) abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_sample->abs_spec prep_standard Prepare Standard Solutions (e.g., Rhodamine 6G, Abs < 0.1) prep_standard->abs_spec em_spec Measure Emission Spectra (Spectrofluorometer) abs_spec->em_spec integrate Integrate Emission Spectra em_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φf) gradient->calculate

Caption: Workflow for the determination of the relative fluorescence quantum yield of 5-ROX dye.

Photostability_Workflow cluster_setup Experimental Setup cluster_monitoring Fluorescence Monitoring cluster_data_analysis Data Analysis prep_solution Prepare 5-ROX Solution setup_illumination Set Up Constant Light Source (e.g., Laser at λex) prep_solution->setup_illumination record_intensity Record Fluorescence Intensity Over Time setup_illumination->record_intensity plot_decay Plot Normalized Intensity vs. Time record_intensity->plot_decay determine_half_life Determine Photobleaching Half-Life (t1/2) plot_decay->determine_half_life

Caption: Workflow for assessing the photostability of 5-ROX dye by monitoring fluorescence decay.

References

Methodological & Application

Application Notes and Protocols for 5-ROX-SE Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a fluorescent dye widely utilized for labeling oligonucleotides, particularly in applications such as real-time PCR, DNA sequencing, and hybridization probes.[1][2][3] The succinimidyl ester (SE) moiety of 5-ROX reacts with primary amino groups to form a stable amide bond.[4][5] This protocol outlines the post-synthesis conjugation of this compound to an oligonucleotide modified with a primary amine.[3]

Carboxy-X-rhodamine (ROX) is a red fluorescent dye with an absorbance maximum around 575-588 nm and an emission maximum in the range of 602-608 nm.[1][3] Due to its spectral properties, it is often used as a passive reference dye in qPCR to normalize fluorescent signals and correct for well-to-well variations.[3] The labeling process requires an oligonucleotide with a primary amine, typically introduced at the 5' or 3' end, or internally, via an amino-modifier during synthesis.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound oligonucleotide labeling protocol. These values are general recommendations and may require optimization for specific oligonucleotides and applications.

ParameterRecommended Value/RangeNotes
Reagents
This compound Stock Solution1-10 mg/mL (approx. 1.9-19 mM)Dissolved in anhydrous DMSO or DMF.[6][7] Prepare fresh.
Amino-Modified Oligonucleotide0.3-0.8 mMDissolved in conjugation buffer.
Conjugation Buffer0.05-1 M Sodium Bicarbonate or Sodium BoratepH 8.0-9.0.[6][8] Must be free of primary amines.[7][9]
Reaction Conditions
Molar Ratio (Dye:Oligo)5:1 to 10:1An excess of the dye helps drive the reaction to completion.[7]
Reaction TemperatureRoom Temperature (~25°C) or 4°CRoom temperature reactions are typically faster.[6]
Reaction Time1-3 hours to overnightReaction is often complete within 30 minutes to 2 hours.[6][9]
Purification
Post-Conjugation CleanupEthanol (B145695) Precipitation, Desalting Columns, or HPLCHPLC is recommended for high-purity applications.[9][10]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product prep_oligo Dissolve Amino-Oligo in Conjugation Buffer (pH 8.0-9.0) mix Mix Oligo and Dye Solutions prep_oligo->mix prep_dye Dissolve this compound in Anhydrous DMSO/DMF prep_dye->mix incubate Incubate at Room Temp (1-3 hours, in dark) mix->incubate quench Optional: Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify Labeled Oligo (HPLC, Desalting, or Precipitation) quench->purify final_product 5-ROX Labeled Oligonucleotide purify->final_product

Caption: Experimental workflow for labeling an amino-modified oligonucleotide with this compound.

Detailed Experimental Protocol

This protocol is a general guideline for labeling an amino-modified oligonucleotide with this compound.

Materials:

  • 5-ROX, SE (Succinimidyl Ester)

  • Amine-modified oligonucleotide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • Nuclease-free water

  • Purification system (e.g., HPLC, desalting columns, or reagents for ethanol precipitation)

  • Microcentrifuge tubes

  • Vortexer and centrifuge

  • Aluminum foil to protect from light

Procedure:

  • Preparation of Reagents:

    • Amino-Modified Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM. Ensure the buffer is free from any primary amines (e.g., Tris buffer), as these will compete with the oligonucleotide for reaction with the NHS ester.[7][9]

    • This compound Stock Solution: Prepare a stock solution of this compound by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6][7] This solution should be prepared fresh before use. Keep the dye solution protected from light to prevent photobleaching.[6][7]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the this compound stock solution. The recommended molar ratio of dye to oligonucleotide is between 5:1 and 10:1 to ensure efficient labeling.[7]

    • Vortex the mixture gently to ensure thorough mixing.

    • Incubate the reaction for 1-3 hours at room temperature.[6][9] Alternatively, the reaction can be carried out overnight at 4°C.[6] Protect the reaction tube from light by wrapping it in aluminum foil.

  • Purification of the Labeled Oligonucleotide:

    • After the incubation period, it is crucial to remove the unreacted dye and any side products.[6] Several methods can be used for purification:

      • Ethanol Precipitation: This method will remove a significant portion of the unconjugated dye. Add 3M sodium acetate (B1210297) and cold ethanol to precipitate the oligonucleotide.[9] Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend in a suitable buffer.

      • Desalting Columns: Gel filtration or desalting spin columns can be used to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.[6][8]

      • High-Performance Liquid Chromatography (HPLC): For applications requiring high purity, reverse-phase HPLC (RP-HPLC) is the recommended purification method.[9][10] This technique effectively separates the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.[10][11]

  • Storage:

    • Store the purified 5-ROX labeled oligonucleotide at -20°C, protected from light.[2][6] Avoid repeated freeze-thaw cycles.[6]

Signaling Pathway Diagram (Reaction Mechanism)

G cluster_reaction Conjugation Reaction (pH 8.0-9.0) cluster_products Products Oligo Amino-Modified Oligonucleotide (Oligo-NH2) Amide_Bond Stable Amide Bond Formation Oligo->Amide_Bond + ROX This compound (Succinimidyl Ester) ROX->Amide_Bond Labeled_Oligo 5-ROX Labeled Oligonucleotide Amide_Bond->Labeled_Oligo NHS N-hydroxysuccinimide (byproduct) Amide_Bond->NHS +

Caption: Reaction mechanism of this compound with an amino-modified oligonucleotide.

References

Application Notes and Protocols for Labeling Peptides with 5-ROX-SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug discovery, enabling sensitive and specific detection in a variety of applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET)-based assays. 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), is a bright, amine-reactive fluorescent dye commonly used for labeling peptides. This document provides detailed protocols for the conjugation of this compound to peptides, purification of the labeled product, and characterization of the final conjugate.

5-ROX is a rhodamine dye that exhibits strong red fluorescence.[1] Its succinimidyl ester (SE) derivative readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form a stable amide bond.[2] The use of a single isomer, such as 5-ROX, is often preferred over mixtures of isomers (e.g., 5(6)-ROX) in bioconjugation to ensure better resolution during purification and more consistent experimental results.[3]

Quantitative Data Summary

Accurate quantification of the labeled peptide and the degree of labeling (DOL) is critical for reproducible experiments. The following tables summarize the key spectral properties of 5-ROX and provide a guide for preparing stock solutions.

Table 1: Spectral and Physicochemical Properties of 5-ROX

PropertyValueReference
Molecular FormulaC₃₇H₃₃N₃O₇[4]
Molecular Weight631.67 g/mol [5]
Excitation Maximum (λex)~578 nm[3][6]
Emission Maximum (λem)~604 nm[3][6]
Molar Extinction Coefficient (ε) at λmax82,000 M⁻¹cm⁻¹[1][3][6]
Correction Factor (CF₂₈₀)0.168[1][6]
Quantum Yield~0.94[3][6]
Recommended SolventsDMSO, DMF[4]
Storage Conditions-20°C, protected from light and moisture[3]

Table 2: Preparation of this compound Stock Solution (10 mM in DMSO)

Mass of this compoundVolume of DMSO to Add
1 mg158.3 µL
5 mg791.6 µL
10 mg1.583 mL

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound

This protocol describes a general procedure for labeling a peptide with this compound. The optimal conditions, particularly the molar ratio of dye to peptide, may need to be determined empirically for each specific peptide.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • 1 M Tris-HCl, pH 8.0 (for quenching)

  • Purification column (e.g., RP-HPLC)

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • This compound Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL (see Table 2 for volumes).

  • Labeling Reaction:

    • While vortexing the peptide solution, slowly add the desired molar excess of the this compound stock solution. A 10-20 fold molar excess of dye to peptide is a common starting point.

    • Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Reaction Quenching (Optional): To stop the reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This step is optional if the reaction is immediately proceeding to purification.

  • Purification: Purify the 5-ROX-labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) (see Protocol 2).

Protocol 2: Purification of 5-ROX-Labeled Peptides by RP-HPLC

RP-HPLC is the standard method for purifying fluorescently labeled peptides, separating them based on hydrophobicity.

Materials:

  • C18 RP-HPLC column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC system with a UV detector and fraction collector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

  • Sample Injection: Inject the quenched labeling reaction mixture onto the column.

  • Gradient Elution: Elute the labeled peptide using a linear gradient of increasing Solvent B. A shallow gradient is often recommended for better separation of peptides.[7] An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-35 min: 10-70% B

    • 35-40 min: 70-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-10% B

    • 50-60 min: 10% B

  • Fraction Collection: Monitor the elution profile at both 220 nm (for the peptide backbone) and ~578 nm (for 5-ROX). Collect fractions corresponding to the major peak that absorbs at both wavelengths.

  • Analysis and Pooling: Analyze the collected fractions by mass spectrometry to confirm the identity of the labeled peptide. Pool the pure fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified 5-ROX-labeled peptide as a powder.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each peptide molecule. It is determined using UV-Visible spectrophotometry.

Procedure:

  • Dissolve the Labeled Peptide: Accurately dissolve the purified and lyophilized 5-ROX-labeled peptide in a suitable buffer (e.g., PBS).

  • Measure Absorbance:

    • Measure the absorbance of the solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the λmax of 5-ROX (~578 nm) (A_max).

  • Calculate the Concentration of the Peptide and Dye:

    • Concentration of 5-ROX (M): [5-ROX] = A_max / ε_dye where ε_dye is the molar extinction coefficient of 5-ROX (82,000 M⁻¹cm⁻¹).

    • Corrected Absorbance of the Peptide at 280 nm: A_peptide = A₂₈₀ - (A_max * CF₂₈₀) where CF₂₈₀ is the correction factor for 5-ROX at 280 nm (0.168).

    • Concentration of Peptide (M): [Peptide] = A_peptide / ε_peptide where ε_peptide is the molar extinction coefficient of the unlabeled peptide at 280 nm. This can be estimated based on the number of tryptophan and tyrosine residues.

  • Calculate the Degree of Labeling (DOL): DOL = [5-ROX] / [Peptide]

An ideal DOL is typically between 0.5 and 2.0, but the optimal value depends on the specific application.

Mandatory Visualizations

G cluster_materials Materials Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis cluster_characterization Characterization peptide Dissolve Peptide in Bicarbonate Buffer (pH 8.3) mix Mix Peptide and Dye Solutions (Molar Excess of Dye) peptide->mix dye Dissolve this compound in Anhydrous DMSO dye->mix incubate Incubate at RT (1-2h) or 4°C (overnight) (Protect from Light) mix->incubate quench Quench Reaction (Optional, with Tris buffer) incubate->quench hplc RP-HPLC Purification (C18 Column) quench->hplc fractions Collect and Analyze Fractions (UV-Vis and Mass Spec) hplc->fractions lyophilize Pool Pure Fractions and Lyophilize fractions->lyophilize dol Determine Degree of Labeling (DOL) (UV-Vis Spectrophotometry) lyophilize->dol final_product 5-ROX Labeled Peptide dol->final_product

Caption: Experimental workflow for labeling peptides with this compound.

G cluster_pathway Substance P / Neurokinin-1 Receptor (NK1R) Signaling Pathway SP Substance P (5-ROX Labeled) NK1R NK1R (GPCR) SP->NK1R Binds to Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates Response Cellular Responses (Inflammation, Proliferation) MAPK->Response Leads to

Caption: Substance P signaling pathway via the NK1R G-protein coupled receptor.

Application Example: Studying GPCR Signaling with 5-ROX-Labeled Substance P

Fluorescently labeled peptides are powerful tools for investigating G protein-coupled receptor (GPCR) signaling.[8] Substance P, an 11-amino acid neuropeptide, is a ligand for the neurokinin-1 receptor (NK1R), a GPCR involved in pain perception and inflammation.[2][9] By labeling Substance P with 5-ROX, researchers can visualize and track its binding to NK1R on the surface of cells, monitor receptor internalization, and quantify receptor-ligand interactions.[10]

Upon binding of Substance P to NK1R, the receptor activates heterotrimeric G proteins, primarily of the Gαq/11 family.[11] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13] These signaling events ultimately lead to downstream cellular responses, such as the activation of the MAPK pathway, which can modulate inflammation and cell proliferation.[12]

The use of 5-ROX-labeled Substance P in fluorescence microscopy or flow cytometry allows for the direct observation and quantification of these cellular events, providing valuable insights into the mechanisms of GPCR signaling and the effects of potential therapeutic modulators.

References

Application Notes and Protocols for 5-ROX-SE in Automated DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a bright, amine-reactive fluorescent dye widely employed in automated DNA sequencing. As a member of the rhodamine family of dyes, 5-ROX offers high photostability and a distinct spectral profile, making it a crucial component in multicolor sequencing methodologies, particularly in Sanger chain-termination sequencing. Its succinimidyl ester functional group allows for the covalent labeling of biomolecules containing primary amines, such as amino-modified DNA primers or dideoxynucleotide triphosphates (ddNTPs).

In automated DNA sequencing, 5-ROX is typically used as one of the four fluorescent labels, each corresponding to one of the four DNA bases (A, C, G, T). This enables the simultaneous analysis of all four sequencing reactions in a single capillary, a cornerstone of high-throughput sequencing.

Principle of this compound in Automated DNA Sequencing

The utility of this compound in automated DNA sequencing is rooted in the Sanger sequencing method. This method involves the enzymatic synthesis of DNA strands of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide.

The core principle involves a cycle sequencing reaction containing:

  • A DNA template

  • A sequencing primer

  • DNA polymerase

  • A mixture of deoxynucleotide triphosphates (dNTPs)

  • A small concentration of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

When a ddNTP is incorporated into the growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide, thus terminating the chain. In a four-dye system, each of the four ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) is labeled with a different fluorescent dye. 5-ROX is commonly used to label one of these ddNTPs.

The resulting mixture contains a collection of DNA fragments of different lengths, each ending with a specific fluorescently labeled base. These fragments are then separated by size using capillary electrophoresis. A laser excites the fluorescent dyes as they pass a detector, and the emitted fluorescence is captured. The spectral properties of 5-ROX allow for its distinct detection from other dyes used in the sequencing reaction. The order of the colored peaks corresponds to the sequence of the DNA template.

Spectral and Chemical Properties of 5-ROX

A summary of the key properties of 5-ROX is presented in the table below.

PropertyValueReference
Excitation Maximum (Ex)~575 nm[1]
Emission Maximum (Em)~602 nm[1]
Molecular Weight631.68 g/mol [1]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[2]
ReactivityPrimary amines[2]
SolubilityDMSO, DMF[1]

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotide Primers with this compound

This protocol describes the covalent attachment of this compound to a DNA primer with a 5' or 3' primary amine modification.

Materials:

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use, as the succinimidyl ester is moisture-sensitive.

  • Prepare Oligonucleotide Solution: Resuspend the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 µg/µL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the this compound stock solution. A molar excess of the dye (typically 5-15 fold) is recommended to ensure efficient labeling.

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.

  • Purification of Labeled Oligonucleotide: Unreacted this compound must be removed to prevent interference in downstream applications. This can be achieved through several methods, with High-Performance Liquid Chromatography (HPLC) being the most effective for achieving high purity.[2]

    a) Ethanol Precipitation (for partial purification):

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the labeling reaction mixture.

    • Add 3 volumes of cold 100% ethanol and mix thoroughly.

    • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant, which contains the unreacted dye.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet.

    • Resuspend the labeled oligonucleotide in nuclease-free water.

    b) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Recommended):

    • System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A linear gradient from 5% to 50% acetonitrile in 0.1 M TEAA over 30 minutes.

    • Detection: Monitor the absorbance at 260 nm (for DNA) and ~575 nm (for 5-ROX).

    • Procedure:

      • Dilute the labeling reaction mixture with Mobile Phase A.

      • Inject the sample onto the equilibrated HPLC column.

      • Collect fractions corresponding to the peak that absorbs at both 260 nm and ~575 nm. This peak represents the 5-ROX labeled oligonucleotide.

      • Lyophilize the collected fractions to obtain the purified product.

Protocol 2: Dye-Terminator Sanger Sequencing

This protocol provides a general outline for a cycle sequencing reaction using a 5-ROX labeled ddNTP. Note that commercial sequencing kits are optimized and their exact formulations are proprietary.

Materials:

  • Purified PCR product or plasmid DNA template

  • Sequencing primer

  • DNA Polymerase (thermostable)

  • Sequencing buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • ddNTP mix (with one ddNTP labeled with 5-ROX and the others with spectrally distinct dyes)

  • Nuclease-free water

Cycle Sequencing Reaction Mix:

ComponentVolume (for a 20 µL reaction)Final Concentration
Sequencing Buffer (5x)4 µL1x
dNTP/ddNTP Mix2 µLVaries by kit
Primer (1.6 µM)1 µL0.08 µM
DNA Template (see table below)VariableSee table below
DNA Polymerase1 µLVaries by kit
Nuclease-free waterTo 20 µL-

Recommended DNA Template Quantities:

Template TypeSizeQuantity
Purified PCR Product100-200 bp1-3 ng
200-500 bp3-10 ng
500-1000 bp5-20 ng
Single-stranded DNA-15-30 ng
Double-stranded DNA (plasmid)-30-50 ng

Thermal Cycling Conditions:

  • Initial Denaturation: 96°C for 1 minute

  • 25-30 Cycles:

    • Denaturation: 96°C for 10 seconds

    • Annealing: 50°C for 5 seconds

    • Extension: 60°C for 4 minutes

  • Final Hold: 4°C

Post-Sequencing Reaction Cleanup:

It is crucial to remove unincorporated dye terminators and salts before capillary electrophoresis.

Ethanol/EDTA Precipitation:

  • To the 20 µL sequencing reaction, add 2 µL of 125 mM EDTA.

  • Add 20 µL of 100% ethanol and mix well.

  • Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

  • Centrifuge at 3,000 x g for 30 minutes.

  • Carefully remove the supernatant.

  • Wash the pellet with 70 µL of 70% ethanol and centrifuge at 1,600 x g for 15 minutes.

  • Remove the supernatant and air-dry the pellet for 10-15 minutes at room temperature.

  • Resuspend the purified DNA fragments in 10-20 µL of Hi-Di™ Formamide.

  • Denature at 95°C for 5 minutes and then immediately place on ice before loading onto the automated sequencer.

Data Presentation

Table 1: Spectral Properties of Common Dyes in Automated DNA Sequencing

DyeExcitation Max (nm)Emission Max (nm)Typical Color
6-FAM495520Blue/Green
JOE520548Green/Yellow
TAMRA555576Yellow
5-ROX ~575 ~602 Red

Table 2: Quantitative Comparison of Fluorescent Dyes (Illustrative)

Parameter6-FAMJOETAMRA5-ROX
Quantum YieldHighModerateModerateHigh
PhotostabilityModerateModerateModerateHigh
Relative Signal Intensity++++++++++

Note: The relative signal intensity can be influenced by the specific DNA sequence and the automated sequencer's optical system.

Visualizations

experimental_workflow cluster_labeling Oligonucleotide Labeling cluster_purification Purification cluster_sequencing Automated DNA Sequencing start Start: Amine-Modified Oligonucleotide reagent_prep Prepare this compound in DMSO reaction Incubate Oligo + this compound start->reaction reagent_prep->reaction hplc RP-HPLC Purification reaction->hplc Recommended precip Ethanol Precipitation reaction->precip Alternative cycle_seq Cycle Sequencing Reaction hplc->cycle_seq precip->cycle_seq cleanup Post-Reaction Cleanup cycle_seq->cleanup cap_elec Capillary Electrophoresis cleanup->cap_elec detection Fluorescence Detection cap_elec->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for using this compound in automated DNA sequencing.

sanger_sequencing_principle template DNA Template + Primer cycle_sequencing Cycle Sequencing template->cycle_sequencing reaction_mix DNA Polymerase dNTPs ddNTPs (dye-labeled) reaction_mix->cycle_sequencing fragments Generation of Fluorescently Labeled Fragments of Varying Lengths cycle_sequencing->fragments separation Capillary Electrophoresis (Size Separation) fragments->separation detection Laser Excitation & Fluorescence Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram sequence DNA Sequence Readout chromatogram->sequence

Caption: Principle of 5-ROX dye-terminator Sanger sequencing.

References

Utilizing 5-ROX-SE for Passive Referencing in Quantitative PCR (qPCR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative real-time PCR (qPCR) is a cornerstone technique for the sensitive and specific quantification of nucleic acids. Accuracy and reproducibility are paramount for reliable data interpretation. One common source of variability in qPCR is well-to-well differences in fluorescence signals due to minor pipetting inaccuracies, variations in optical path length, or instrument fluctuations. To correct for these non-PCR-related variations, a passive reference dye is often included in the qPCR reaction. 5-Carboxy-X-rhodamine (5-ROX) is a widely used fluorescent dye for this purpose. This document provides a detailed guide on the preparation and use of a stable 5-ROX passive reference from its amine-reactive succinimidyl ester form (5-ROX-SE).

5-ROX is spectrally distinct from commonly used reporter dyes (e.g., SYBR Green, FAM, VIC) and does not participate in the PCR reaction.[1] Its stable fluorescent signal throughout the thermal cycling process provides a baseline to which the reporter dye signal can be normalized.[2] This normalization, expressed as the ratio of the reporter dye fluorescence to the ROX fluorescence (Rn), significantly improves data precision and reliability.[2][3]

While many commercial qPCR master mixes are available with pre-added ROX, preparing it from this compound offers flexibility and cost-effectiveness. However, this compound is an amine-reactive compound primarily designed for labeling biomolecules.[4] To function as an inert passive reference, the reactive succinimidyl ester group must be stabilized. This protocol details the conversion of this compound to a stable, inert 5-ROX-glycine conjugate, which serves as a reliable passive reference for qPCR applications. This method leverages the improved stability of the glycine (B1666218) conjugate for consistent performance.

Principle of ROX Passive Referencing

The core principle of using ROX as a passive reference is to provide a constant fluorescent signal against which the reporter dye's signal can be normalized in every cycle. This corrects for non-PCR-related fluctuations in fluorescence that can occur between wells.[5]

The qPCR instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green) and the ROX dye. The analysis software then calculates the normalized reporter signal (Rn) for each well at each cycle by dividing the reporter dye's fluorescence intensity by the ROX dye's fluorescence intensity.[3] This normalization minimizes the impact of variations such as:

  • Pipetting inaccuracies leading to slight differences in reaction volume.[6]

  • Well-to-well variations in the optical path of the qPCR instrument.

  • Fluctuations in the excitation light source or detection system.

By correcting for these variables, ROX normalization leads to tighter replicate groups and more accurate quantification.

Experimental Protocols

Protocol 1: Preparation of Stable 5-ROX-Glycine Passive Reference Stock Solution

This protocol describes the conversion of the amine-reactive this compound to a stable 5-ROX-glycine conjugate.

Materials:

  • 5-ROX, SE (5-Carboxy-X-rhodamine, succinimidyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glycine

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Spectrophotometer or Fluorometer

Procedure:

  • Prepare this compound Stock Solution (10 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Note: This solution is moisture-sensitive and should be used promptly or stored desiccated at -20°C.

  • Prepare Glycine Solution (1 M):

    • Dissolve glycine in nuclease-free water to a final concentration of 1 M.

  • Glycine Conjugation Reaction:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 10 mM this compound in DMSO

      • 10 µL of 1 M Glycine solution

      • 980 µL of 0.1 M Sodium bicarbonate buffer (pH 8.5)

    • This creates a reaction with a large molar excess of glycine to ensure complete conversion of the this compound.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Stopping the Reaction (Optional):

    • The reaction will effectively stop as the this compound is consumed. For assurance, you can add an additional small volume of a primary amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM, though this is generally not necessary with a large excess of glycine.

  • Determination of Stock Concentration:

    • The nominal concentration of the resulting 5-ROX-glycine stock solution is 100 µM.

    • For precise concentration determination, measure the absorbance of a diluted sample at 575 nm and use the molar extinction coefficient of ROX (approximately 95,000 M⁻¹cm⁻¹ at this wavelength).

  • Storage of 5-ROX-Glycine Stock Solution:

    • Store the 100 µM 5-ROX-glycine stock solution in aliquots at -20°C, protected from light. This stock is stable for several months.

Protocol 2: Using 5-ROX-Glycine as a Passive Reference in qPCR

This protocol outlines the dilution and addition of the prepared 5-ROX-glycine stock solution to a qPCR master mix.

Materials:

  • 100 µM 5-ROX-glycine stock solution (from Protocol 1)

  • qPCR Master Mix (without ROX)

  • Nuclease-free water

  • qPCR primers and template

  • qPCR plate and seals

  • ROX-dependent qPCR instrument

Procedure:

  • Determine the Required Final ROX Concentration:

    • Consult your qPCR instrument's manual to determine the appropriate final concentration of ROX. Instruments are typically categorized as requiring "High ROX" or "Low ROX".

  • Prepare Intermediate Dilutions of 5-ROX-Glycine (if necessary):

    • For ease of pipetting, it is recommended to prepare an intermediate dilution of the 100 µM stock solution. For example, a 1:10 dilution in nuclease-free water will yield a 10 µM working solution.

  • Prepare the qPCR Master Mix with ROX:

    • On ice, prepare a master mix containing the qPCR buffer, dNTPs, polymerase, primers, and the appropriate amount of 5-ROX-glycine.

    • The volume of ROX solution to add will depend on the final reaction volume and the desired final ROX concentration.

    • Example for a 20 µL final reaction volume:

      • For High ROX (500 nM final): Add 1 µL of a 10 µM 5-ROX-glycine working solution.

      • For Low ROX (50 nM final): Add 0.1 µL of a 10 µM 5-ROX-glycine working solution, or 1 µL of a 1 µM working solution.

    • Note: When adding the ROX solution, subtract the corresponding volume from the nuclease-free water in your reaction setup to maintain the final reaction volume.

  • Assemble the qPCR Plate:

    • Aliquot the complete master mix (containing ROX) into your qPCR plate.

    • Add your template DNA or cDNA to each well.

    • Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and proceed with thermal cycling.

  • qPCR Instrument Setup:

    • In the qPCR software, ensure that you have selected "ROX" as the passive reference dye.

Data Presentation

Table 1: Recommended Final ROX Concentrations for Various qPCR Instruments

ROX RequirementFinal ROX ConcentrationCompatible Instruments (Examples)
High ROX 500 nMApplied Biosystems 5700, 7000, 7300, 7700, 7900HT, StepOne™, StepOnePlus™
Low ROX 50 nMApplied Biosystems 7500, ViiA™ 7, QuantStudio™ series; Stratagene Mx3000P, Mx3005P, Mx4000
No ROX 0 nMBio-Rad CFX series, iCycler iQ™; Qiagen Rotor-Gene™ series; Roche LightCycler® series

Table 2: Preparation of ROX-Containing qPCR Master Mix (Example for 100 reactions of 20 µL each)

ComponentVolume for one 20 µL rxnVolume for 100 rxns (+10% excess)Final Concentration
2x qPCR Master Mix (No ROX)10 µL1100 µL1x
Forward Primer (10 µM)0.4 µL44 µL200 nM
Reverse Primer (10 µM)0.4 µL44 µL200 nM
For High ROX (from 10 µM stock) 1 µL 110 µL 500 nM
For Low ROX (from 1 µM stock) 1 µL 110 µL 50 nM
Template DNA2 µL-Variable
Nuclease-free WaterVariableto 2200 µL total volume-
Total Volume 20 µL 2200 µL

Visualizations

qPCR_Workflow_with_ROX cluster_prep Reaction Preparation cluster_assembly Reaction Assembly cluster_run qPCR Run & Analysis MasterMix qPCR Master Mix (No ROX) Combined_Mix Complete Master Mix with ROX MasterMix->Combined_Mix Primers Primers Primers->Combined_Mix Template Template DNA/cDNA Plate Aliquot to qPCR Plate Template->Plate Add template ROX_Stock 5-ROX-Glycine Stock Solution ROX_Stock->Combined_Mix Add appropriate concentration Combined_Mix->Plate qPCR_Instrument ROX-dependent qPCR Instrument Plate->qPCR_Instrument Analysis Data Analysis (Rn Calculation) qPCR_Instrument->Analysis Results Normalized Amplification Data Analysis->Results

Caption: Experimental workflow for using 5-ROX-glycine as a passive reference in qPCR.

ROX_Normalization_Principle Reporter_Raw Raw Reporter Fluorescence Normalized_Signal Normalized Reporter Signal (Rn) Reporter_Raw->Normalized_Signal Divided by ROX_Raw Raw ROX Fluorescence ROX_Raw->Normalized_Signal Well_Variations Well-to-Well Variations (e.g., Pipetting Error) Well_Variations->Reporter_Raw affects Well_Variations->ROX_Raw affects

Caption: Principle of fluorescence normalization using ROX passive reference dye.

References

Application Notes and Protocols for 5-ROX-SE Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a bright, amine-reactive fluorescent dye belonging to the rhodamine family. It is widely utilized for the covalent labeling of biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The succinimidyl ester (SE) moiety reacts efficiently with non-protonated aliphatic amine groups, primarily the ε-amino groups of lysine (B10760008) residues and the N-termini of polypeptides, to form a stable amide bond. This conjugation process enables the fluorescent tagging of biomolecules for a variety of applications in research and drug development, including fluorescence microscopy, flow cytometry, immunofluorescence, and fluorescence resonance energy transfer (FRET) assays.

These application notes provide detailed protocols and guidelines for the successful conjugation of this compound to primary amines, purification of the resulting conjugate, and calculation of the degree of labeling.

Chemical Principle

The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is most efficient at a slightly basic pH, where the primary amine is deprotonated and thus more nucleophilic.

Experimental Protocols

Materials
  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein or other amine-containing molecule of interest

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.2-8.5.[1][2] Buffers containing primary amines (e.g., Tris, glycine) are not suitable as they will compete in the reaction.[1][3]

  • Quenching Solution (optional): 1.5 M hydroxylamine (B1172632) (pH 8.5) or 1 M Tris-HCl (pH 8.0)

  • Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment.[1]

Protocol 1: General Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

1. Preparation of Protein Solution:

  • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[4] For optimal results, a concentration of at least 2 mg/mL is recommended.[1][2]
  • Ensure the protein solution is free of any amine-containing substances.[5] If necessary, perform buffer exchange via dialysis or a desalting column.[4]

2. Preparation of this compound Stock Solution:

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
  • Vortex briefly to ensure the dye is completely dissolved.[1]

3. Labeling Reaction:

  • Calculate the required volume of the this compound stock solution. A dye-to-protein molar ratio of 10:1 to 20:1 is a good starting point for optimization for IgG antibodies.[4][6] For IgM antibodies, a higher ratio of 50:1 to 100:1 may be necessary due to their sensitivity to alkaline pH.[3]
  • While gently stirring the protein solution, slowly add the calculated amount of the this compound solution.[4]
  • Incubate the reaction for 1 hour at room temperature, protected from light.[1][2][5]

4. Quenching the Reaction (Optional):

  • To stop the labeling reaction, a quenching reagent can be added. Add hydroxylamine to a final concentration of 10-100 mM or Tris-HCl to a final concentration of 50-100 mM.[2]
  • Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Separate the 5-ROX-labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[1]
  • The first colored band to elute from the column is the labeled protein.

6. Storage of the Conjugate:

  • Store the purified conjugate at 4°C, protected from light. For long-term storage, it is recommended to add glycerol (B35011) to a final concentration of 50% and store at -20°C in single-use aliquots.[3]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 8.2 - 8.5Optimal for deprotonation of primary amines.[1][7]
Temperature Room Temperature (20-25°C)Standard condition for the reaction.[1][2]
Reaction Time 1 hourSufficient for efficient conjugation.[1][2][5]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[1][4]
Dye:Protein Molar Ratio 10:1 - 20:1 (for IgG)A good starting point for optimization.[4][6]
Dye:Protein Molar Ratio 50:1 - 100:1 (for IgM)Higher ratio needed due to less favorable reaction conditions.[3]
Reaction Buffer 0.1 M Sodium Bicarbonate or 50 mM Sodium BorateMust be free of primary amines.[1][2]

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of 5-ROX (approximately 575 nm, Amax).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (Amax x CF)] / εprotein

    Where:

    • CF is the correction factor for the dye's absorbance at 280 nm (A280 / Amax for the free dye).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = Amax / (εdye x Protein Concentration (M))

    Where:

    • εdye is the molar extinction coefficient of 5-ROX at its Amax.

Troubleshooting

Table 2: Common Issues and Solutions in this compound Conjugation

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inactive (hydrolyzed) dyeUse fresh, anhydrous DMSO/DMF to dissolve the dye.[4]
Low protein concentrationEnsure protein concentration is at least 2 mg/mL.[4]
Incorrect buffer pH or compositionUse a primary amine-free buffer with a pH of 8.2-8.5.[4]
Insufficient dye-to-protein ratioIncrease the molar ratio of dye to protein in the reaction.[4]
High Degree of Labeling (DOL) / Protein Precipitation Excessive dye-to-protein ratioDecrease the molar ratio of dye to protein.[4]
Protein aggregationPerform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]
Low Fluorescence Signal Low DOLOptimize the labeling reaction to achieve a higher DOL.[4]
Self-quenching at high DOLOptimize for a lower DOL if self-quenching is suspected.[4]
Non-specific Staining in Application Unremoved free dyeEnsure thorough purification of the labeled protein.[4]
Aggregates of labeled proteinCentrifuge the labeled protein solution to remove any aggregates before use.[4]

Visualizations

Caption: Workflow for the conjugation of this compound to primary amines.

Caption: Reaction mechanism of this compound with a primary amine.

References

Application Note: Protocol for 5-ROX-SE Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules.[1][2][3] As an amine-reactive probe, this compound's succinimidyl ester moiety readily reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues on a protein's surface, to form a stable amide bond.[4][5] This conjugation process results in a fluorescently labeled protein that can be used in a variety of applications, including fluorescence microscopy, immunochemistry, flow cytometry, and DNA sequencing.[1][2][4] This document provides a detailed protocol for the successful conjugation of this compound to proteins.

Quantitative Data Summary

The efficiency of the labeling reaction is dependent on several key parameters. The following table summarizes the critical quantitative data for the this compound protein conjugation protocol.

ParameterRecommended RangeOptimal ValueNotes
pH of Reaction Buffer 7.2 - 9.08.3The reaction is most efficient at a slightly basic pH to ensure primary amines are deprotonated.[1][6] Higher pH increases the rate of NHS ester hydrolysis.[6]
Protein Concentration >2 mg/mL10 mg/mLLabeling efficiency is highly dependent on protein concentration.[6]
Molar Excess of Dye to Protein 10:1 to 40:1To be optimizedThe optimal ratio is protein-dependent; a common starting point is a 15:1 to 20:1 molar excess.[7]
Incubation Time 30 minutes - 18 hours1 hourLonger incubation times can increase the degree of labeling.[1]
Incubation Temperature 4°C - Room TemperatureRoom TemperatureThe reaction can proceed at room temperature or overnight at 4°C.[1]
This compound Stock Solution 1 - 10 mM10 mMDissolve in anhydrous DMSO or DMF.[1]
Reaction Buffer Amine-free buffers100 mM Sodium BicarbonateBuffers containing primary amines like Tris or glycine (B1666218) must be avoided as they compete in the reaction.[6]

Experimental Protocols

This section details the step-by-step methodology for labeling proteins with this compound.

Materials
  • This compound (5-Carboxy-X-rhodamine, succinimidyl ester)

  • Protein of interest

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3; Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Protocol

1. Preparation of Protein Solution:

  • Ensure the protein is in an amine-free buffer (e.g., PBS or sodium bicarbonate). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer via dialysis or a desalting column.[6][8]

  • Adjust the protein concentration to a minimum of 2 mg/mL, with an optimal concentration of 10 mg/mL, using an appropriate buffer.[6]

2. Preparation of this compound Stock Solution:

  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[1] For example, to prepare a 10 mM solution, dissolve the appropriate amount of this compound in the calculated volume of solvent.

  • Vortex the solution until the dye is completely dissolved. This solution should be prepared fresh or stored at -20°C, protected from light and moisture.[1]

3. Conjugation Reaction:

  • Adjust the pH of the protein solution to 8.0-9.0. A commonly used buffer is 100 mM sodium bicarbonate at pH 8.3.[1][6]

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess of dye to protein. It is recommended to test a few different molar ratios to find the optimal degree of labeling for your specific protein.

  • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6] Alternatively, the reaction can be carried out overnight at 4°C.[1]

4. Purification of the Labeled Protein:

  • Following incubation, it is crucial to remove the unreacted this compound from the protein-dye conjugate.

  • This can be achieved using a gel filtration column (e.g., Sephadex G-25), dialysis, or spin concentrators.[6]

5. Determination of the Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for 5-ROX (approximately 578 nm).[4][9]

  • The concentration of the protein and the dye can be calculated using the Beer-Lambert law, and the DOL is the molar ratio of the dye to the protein. A correction factor is needed for the absorbance at 280 nm due to the dye's contribution.[6]

6. Storage of the Conjugate:

  • Store the labeled protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[6][8] Protect the conjugate from light.[6]

Visualizations

Signaling Pathway and Chemical Reaction

reaction_pathway cluster_reactants Reactants cluster_products Products Protein Protein (with Primary Amine) Labeled_Protein Fluorescently Labeled Protein (Amide Bond) Protein->Labeled_Protein Reaction at pH 8.0-9.0 5_ROX_SE This compound (Succinimidyl Ester) 5_ROX_SE->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct) 5_ROX_SE->NHS

Caption: Chemical reaction of this compound with a protein's primary amine.

Experimental Workflow

experimental_workflow Start Start Protein_Prep 1. Prepare Protein Solution (Amine-free buffer, >2 mg/mL) Start->Protein_Prep Conjugation 3. Conjugation Reaction (pH 8.0-9.0, RT, 1 hr) Protein_Prep->Conjugation Dye_Prep 2. Prepare this compound Stock (1-10 mM in DMSO/DMF) Dye_Prep->Conjugation Purification 4. Purify Conjugate (Gel filtration/Dialysis) Conjugation->Purification Analysis 5. Determine DOL (Spectrophotometry) Purification->Analysis Storage 6. Store Conjugate (-20°C or -80°C, protected from light) Analysis->Storage End End Storage->End

Caption: Workflow for the this compound protein conjugation protocol.

References

Application Notes and Protocols for 5-ROX-SE in Fluorescence Resonance Energy Transfer (FRET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) as an acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) applications. This document outlines the spectroscopic properties of 5-ROX, details on suitable donor fluorophores, and provides step-by-step protocols for protein labeling and conducting FRET experiments using the sensitized emission method.

Introduction to 5-ROX in FRET

5-Carboxy-X-rhodamine (5-ROX) is a bright and photostable rhodamine dye commonly employed as an acceptor in FRET-based assays.[1] Its succinimidyl ester derivative (this compound) is an amine-reactive form that readily conjugates to primary amines on proteins, peptides, and other biomolecules, making it a versatile tool for creating FRET biosensors and probes.[2] FRET is a non-radiative energy transfer process from an excited donor fluorophore to a nearby acceptor molecule, with the efficiency of this transfer being highly dependent on the distance between the two molecules (typically in the range of 1-10 nm).[3] This "molecular ruler" characteristic makes FRET a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities.

Data Presentation: Spectroscopic Properties and FRET Pair Characteristics

For successful FRET experiments, a thorough understanding of the photophysical properties of the donor and acceptor dyes is crucial. The following tables summarize the key spectroscopic data for 5-ROX and a commonly used FRET donor, Fluorescein (FAM), as well as their characteristics as a FRET pair.

Table 1: Spectroscopic Properties of 5-ROX and FAM

Property5-ROX (Acceptor)Fluorescein (FAM) (Donor)
Excitation Maximum (λex) ~570 nm~494 nm
Emission Maximum (λem) ~591 nm~520 nm
Molar Extinction Coefficient (ε) ~93,000 M⁻¹cm⁻¹~75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.94~0.93
Reactive Form Succinimidyl Ester (SE)Succinimidyl Ester (SE)
Reactivity Primary AminesPrimary Amines

Table 2: FRET Pair Characteristics for FAM (Donor) and 5-ROX (Acceptor)

ParameterValueDescription
Förster Distance (R₀) ~55 Å (5.5 nm)The distance at which FRET efficiency is 50%. This value is for the closely related fluorescein/tetramethylrhodamine pair and serves as a good estimate.[4]
Spectral Overlap GoodThe emission spectrum of FAM significantly overlaps with the excitation spectrum of 5-ROX, a prerequisite for efficient FRET.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes the general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.5-8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, are not suitable for the labeling reaction and must be exchanged.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the 1 M sodium bicarbonate buffer to the protein solution to a final concentration of 0.1 M.

    • Slowly add the dissolved this compound to the protein solution while gently vortexing. The optimal molar ratio of dye to protein will depend on the protein and the desired degree of labeling (DOL) and may require optimization. A starting point is a 5-10 fold molar excess of the dye.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

Protocol 2: FRET Measurement by Sensitized Emission

This protocol outlines the steps for measuring FRET efficiency using the sensitized emission method, which involves correcting for spectral bleed-through.

Materials:

  • Donor-only labeled molecule (e.g., FAM-labeled protein)

  • Acceptor-only labeled molecule (e.g., 5-ROX-labeled protein)

  • FRET sample (containing both donor and acceptor-labeled molecules)

  • Fluorometer or fluorescence microscope with appropriate filter sets

Procedure:

  • Sample Preparation:

    • Prepare three samples:

      • Donor-only: A solution of the donor-labeled molecule at a known concentration.

      • Acceptor-only: A solution of the acceptor-labeled molecule at a known concentration.

      • FRET sample: A solution containing both the donor and acceptor-labeled molecules.

  • Data Acquisition:

    • Measure the fluorescence intensity of each sample under three different conditions:

      • Donor Excitation, Donor Emission (IDD): Excite at the donor's excitation maximum (e.g., 494 nm) and measure at the donor's emission maximum (e.g., 520 nm).

      • Donor Excitation, Acceptor Emission (IDA): Excite at the donor's excitation maximum (e.g., 494 nm) and measure at the acceptor's emission maximum (e.g., 591 nm).

      • Acceptor Excitation, Acceptor Emission (IAA): Excite at the acceptor's excitation maximum (e.g., 570 nm) and measure at the acceptor's emission maximum (e.g., 591 nm).

  • Calculation of FRET Efficiency (E):

    • First, calculate the correction factors for spectral bleed-through (crosstalk):

      • Donor Bleed-through (BTd): Using the donor-only sample, calculate BTd = IDA / IDD.

      • Acceptor Direct Excitation (DEa): Using the acceptor-only sample, calculate DEa = IDA / IAA.

    • Calculate the corrected FRET intensity (FRETc) from the FRET sample measurement:

      • FRETc = IDA - (BTd * IDD) - (DEa * IAA)

    • Calculate the FRET efficiency (E):

      • E = FRETc / (FRETc + IDD)

Visualizations

FRET_Mechanism cluster_donor Donor (FAM) cluster_acceptor Acceptor (5-ROX) D_ground D D_excited D* D_excited->D_ground 2a. Fluorescence A_ground A D_excited->A_ground 2b. FRET A_excited A* A_excited->A_ground 3. Sensitized Emission Excitation Excitation (494 nm) Excitation->D_ground 1. Absorption Donor_Emission Donor Emission (520 nm) FRET FRET (Non-radiative) Acceptor_Emission Acceptor Emission (591 nm)

Caption: Mechanism of Fluorescence Resonance Energy Transfer (FRET).

Labeling_Workflow Protein Protein in Amine-Free Buffer Reaction Labeling Reaction (pH 8.3, RT, 1-2h) Protein->Reaction ROX_SE This compound in DMF/DMSO ROX_SE->Reaction Purification Purification (Size-Exclusion or Dialysis) Reaction->Purification Labeled_Protein Labeled Protein (Donor or Acceptor) Purification->Labeled_Protein FRET_Assay FRET Assay Labeled_Protein->FRET_Assay

Caption: Experimental workflow for protein labeling and FRET analysis.

Src_Kinase_Activation cluster_inactive Inactive Src Kinase cluster_active Active Src Kinase Inactive_Src Src (Closed) SH2-pY527 Interaction Active_Src Src (Open) Substrate Binding Inactive_Src->Active_Src Conformational Change FAM_Inactive FAM ROX_Inactive 5-ROX label_low_fret Low FRET CSK C-terminal Src Kinase (CSK) FAM_Active FAM ROX_Active 5-ROX FAM_Active->ROX_Active High FRET PTP Phosphatase (e.g., PTPα) PTP->Inactive_Src Dephosphorylates pY527 CSK->Active_Src Phosphorylates Y527 Receptor Receptor Tyrosine Kinase (e.g., PDGFR) Receptor->Inactive_Src Activation Signal

Caption: Src kinase activation monitoring with a FRET biosensor.

References

Application Notes and Protocols for 5-ROX-SE Labeling and Degree of Labeling Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is an amine-reactive fluorescent dye widely utilized for the covalent labeling of biomolecules. Its succinimidyl ester moiety readily reacts with primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides to form stable amide bonds. The resulting conjugates exhibit bright red fluorescence, making them suitable for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, immunofluorescence, and fluorescence resonance energy transfer (FRET).[1][2][3][4][5][6]

This document provides detailed protocols for labeling proteins (specifically antibodies) with this compound and for the subsequent calculation of the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[7]

Quantitative Data for 5-ROX Labeling

Accurate calculation of the DOL relies on precise spectrophotometric values for both the protein and the fluorescent dye. The key parameters for 5-ROX are summarized in the table below.

ParameterValueReference
Molar Extinction Coefficient (ε_dye_) of 5-ROX 82,000 M⁻¹cm⁻¹ at ~578 nm[4]
Maximum Excitation Wavelength (λ_ex_) ~575-578 nm[4]
Maximum Emission Wavelength (λ_em_) ~602-604 nm[4][8]
Correction Factor (CF₂₈₀) 0.168
Molecular Weight of this compound ~631.7 g/mol

Note: The molar extinction coefficient and correction factor can vary slightly between suppliers. For the most accurate calculations, refer to the documentation provided with your specific batch of this compound.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol is optimized for labeling 1 mg of a typical IgG antibody.

Materials:

  • Antibody of interest (e.g., IgG) at a concentration of 1-2 mg/mL. The antibody must be in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing Tris or glycine (B1666218) are not suitable as they will compete for reaction with the dye.[9]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25 size-exclusion column) or centrifugal filtration device (e.g., Amicon Ultra with a 10 kDa MWCO).[9]

  • Reaction tubes

  • Spectrophotometer and cuvettes

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, it must be dialyzed against 1X PBS (pH 7.2-7.4) or purified using an appropriate antibody purification kit.[10]

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be prepared fresh and used immediately.[4]

  • Labeling Reaction:

    • To 1 mg of the antibody solution, add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to 8.5-9.0, which is optimal for the labeling reaction.[4]

    • Calculate the required volume of this compound stock solution. A molar ratio of dye to antibody of 10:1 to 20:1 is a good starting point.

    • Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Remove the unreacted this compound from the labeled antibody using either size-exclusion chromatography or centrifugal filtration.[9]

    • Size-Exclusion Chromatography: Equilibrate a Sephadex G-25 column with PBS. Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled antibody.

    • Centrifugal Filtration: Load the reaction mixture into a centrifugal filtration device (e.g., Amicon Ultra-4, 10 kDa MWCO). Centrifuge according to the manufacturer's instructions. Wash the retentate with PBS and repeat the centrifugation until the flow-through is clear. Re-suspend the labeled antibody in the desired volume of PBS.

  • Storage:

    • Store the purified 5-ROX-labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules per antibody molecule. It is determined spectrophotometrically.[11][12]

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified 5-ROX-labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-ROX, approximately 578 nm (A_max_). Use a UV-transparent cuvette.[11][12]

    • If the absorbance is too high, dilute the sample with PBS and record the dilution factor.

  • Calculation:

    • The concentration of the antibody is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_protein_ where:

      • A₂₈₀ = Absorbance of the conjugate at 280 nm

      • A_max_ = Absorbance of the conjugate at ~578 nm

      • CF₂₈₀ = Correction factor for 5-ROX at 280 nm (0.168)

      • ε_protein_ = Molar extinction coefficient of the protein at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹)

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A_max_ / ε_dye_ where:

      • A_max_ = Absorbance of the conjugate at ~578 nm

      • ε_dye_ = Molar extinction coefficient of 5-ROX (82,000 M⁻¹cm⁻¹)[4]

    • The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis antibody_prep Antibody Preparation (Buffer Exchange to PBS) mix Mix Antibody, Bicarbonate Buffer, and this compound antibody_prep->mix dye_prep This compound Stock Solution (10 mg/mL in DMSO) dye_prep->mix incubate Incubate for 1 hour at Room Temperature mix->incubate purify Remove Unreacted Dye (Size-Exclusion Chromatography or Centrifugal Filtration) incubate->purify measure Measure Absorbance (A₂₈₀ and A_max_) purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate

Caption: Experimental workflow for labeling an antibody with this compound and calculating the DOL.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response cluster_internalization Receptor Internalization egf 5-ROX Labeled EGF (Ligand) egfr EGFR (Receptor) egf->egfr Binding dimer Dimerized & Activated EGFR egfr->dimer Dimerization & Autophosphorylation ras_raf RAS-RAF-MEK-ERK Pathway dimer->ras_raf Signal Transduction pi3k PI3K-AKT Pathway dimer->pi3k Signal Transduction plc PLCγ Pathway dimer->plc Signal Transduction endosome Endosome with 5-ROX Labeled EGF-EGFR dimer->endosome Endocytosis transcription Gene Transcription ras_raf->transcription pi3k->transcription plc->transcription response Proliferation, Survival, Migration transcription->response

References

Application Notes and Protocols for the Purification of 5-ROX-SE Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of 5-Carboxy-X-rhodamine, Succinimidyl Ester (5-ROX-SE) labeled oligonucleotides is a critical step in various molecular biology applications, including quantitative PCR (qPCR), DNA sequencing, and fluorescence in situ hybridization (FISH). The purity of these labeled oligonucleotides is paramount to ensure the accuracy and reliability of experimental results. This document provides detailed application notes and protocols for the purification of this compound labeled oligonucleotides, removing impurities such as unlabeled oligonucleotides, free dye, and truncated sequences.[][2]

The process of labeling an oligonucleotide with this compound involves the reaction of an amine-modified oligonucleotide with the N-hydroxysuccinimide (NHS) ester of the dye.[3][4] This results in a stable amide bond.[5][6] However, the reaction mixture will inevitably contain a heterogeneous population of molecules. Therefore, a robust purification strategy is essential. The choice of purification method depends on the length of the oligonucleotide, the scale of the synthesis, and the required final purity.[][7]

Purification Strategies Overview

Several methods are commonly employed for the purification of fluorescently labeled oligonucleotides. The most prevalent and effective techniques include High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE). For complex structures like those containing ROX™, HPLC purification is often recommended.[7]

A general workflow for the synthesis and purification of this compound labeled oligonucleotides is depicted below.

G cluster_synthesis Oligonucleotide Synthesis & Labeling cluster_purification Purification cluster_qc Quality Control Synthesis 1. Solid-Phase Synthesis of Amine-Modified Oligonucleotide Labeling 2. Conjugation with this compound Synthesis->Labeling Deprotection 3. Cleavage and Deprotection Labeling->Deprotection Crude Crude Labeled Oligonucleotide Mixture Deprotection->Crude HPLC HPLC Purification Crude->HPLC High Purity PAGE PAGE Purification Crude->PAGE High Resolution for Long Oligos SPE SPE Purification Crude->SPE Rapid, Lower Purity Analysis Purity & Identity Analysis (e.g., Analytical HPLC, Mass Spectrometry) HPLC->Analysis PAGE->Analysis SPE->Analysis Quantification Quantification (UV-Vis Spectroscopy) Analysis->Quantification Final Purified this compound Labeled Oligonucleotide Quantification->Final

Caption: General workflow for this compound oligonucleotide synthesis and purification.

Data Presentation: Comparison of Purification Methods

The choice of purification method will impact the final purity and yield of the this compound labeled oligonucleotide. The following table summarizes typical performance characteristics of the most common purification techniques.

Purification MethodTypical PurityTypical RecoveryRecommended ForKey AdvantagesKey Disadvantages
Reversed-Phase HPLC (RP-HPLC) >90%75-80%Oligonucleotides < 40 bases, high-purity applications.[8]High resolution, removes free dye and failure sequences effectively.[9]Can be complex to optimize, potential for loss of product.
Ion-Exchange HPLC (IE-HPLC) >90%VariableOligonucleotides with significant secondary structure, longer oligos (40-100 bases).[8]Separates based on charge, effective for resolving oligos of similar length.[2]Less effective at removing unlabeled failure sequences.
Polyacrylamide Gel Electrophoresis (PAGE) >95%LowerLonger oligonucleotides (>60 bases), applications requiring very high purity.[10]Excellent resolution based on size, removes n-1 and shorter failure sequences.Labor-intensive, potential for contamination during extraction.
Solid-Phase Extraction (SPE) 60-80%60-95%[11]Rapid purification for applications tolerant of lower purity.Fast and can be high-throughput.[12]Lower resolution, may not effectively remove all failure sequences.[12]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

RP-HPLC is a powerful technique for purifying fluorescently labeled oligonucleotides by separating molecules based on their hydrophobicity.[8] The addition of the hydrophobic ROX dye enhances the retention of the full-length labeled product on the reversed-phase column, allowing for its separation from unlabeled failure sequences.[8][9]

Materials:

  • Crude this compound labeled oligonucleotide, dried

  • Solvent A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Solvent B: Acetonitrile (B52724)

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[9]

Procedure:

  • Sample Preparation: Reconstitute the dried crude oligonucleotide in Solvent A to a final concentration of approximately 100-200 nmole in 100 µL.

  • HPLC Setup:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) in Solvent A.

    • Set the column temperature to 50-60°C to improve resolution and prevent secondary structure formation.[9]

    • Set the detector to monitor absorbance at 260 nm (for nucleic acids) and the absorbance maximum of ROX (approximately 588 nm).[3][9]

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Apply a linear gradient of increasing acetonitrile concentration (Solvent B). A typical gradient might be from 5% to 65% acetonitrile over 30 minutes.[13]

    • The flow rate is typically set to 1 mL/min for an analytical scale column.[9]

  • Fraction Collection:

    • Collect fractions corresponding to the major peak that absorbs at both 260 nm and 588 nm. This peak represents the full-length, this compound labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free dye will elute later.

  • Post-Purification Processing:

    • Combine the collected fractions containing the purified product.

    • Evaporate the solvents using a centrifugal evaporator.

    • The purified oligonucleotide can be reconstituted in a suitable buffer (e.g., TE buffer or nuclease-free water).

G cluster_prep Preparation cluster_run HPLC Run cluster_post Post-Processing Reconstitute Reconstitute Crude Oligo Inject Inject Sample Reconstitute->Inject Equilibrate Equilibrate HPLC Column Equilibrate->Inject Gradient Apply Acetonitrile Gradient Inject->Gradient Detect Monitor at 260 nm & 588 nm Gradient->Detect Collect Collect Target Fractions Detect->Collect Evaporate Evaporate Solvents Collect->Evaporate Reconstitute_Final Reconstitute Purified Oligo Evaporate->Reconstitute_Final

Caption: RP-HPLC purification workflow for this compound labeled oligonucleotides.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

PAGE separates oligonucleotides based on their size with single-base resolution, making it an excellent choice for purifying long oligonucleotides or when very high purity is required.[10] Denaturing conditions (urea and heat) are used to prevent the formation of secondary structures that could affect migration.

Materials:

  • Crude this compound labeled oligonucleotide, dried

  • Acrylamide/bis-acrylamide solution (e.g., 19:1)

  • Urea (B33335)

  • 10x TBE buffer (Tris-borate-EDTA)

  • Ammonium (B1175870) persulfate (APS), 10% solution

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Gel loading buffer (e.g., 90% formamide, 10 mM EDTA)

  • UV transilluminator or fluorescent scanner

  • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

Procedure:

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel of the appropriate percentage (e.g., 12-20%) containing 7 M urea in 1x TBE buffer.

    • Add APS and TEMED to initiate polymerization. Pour the gel and allow it to polymerize completely.

  • Sample Preparation:

    • Resuspend the crude oligonucleotide in gel loading buffer.

    • Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.

  • Electrophoresis:

    • Assemble the gel apparatus and pre-run the gel for 15-30 minutes.

    • Load the denatured sample into a well.

    • Run the gel at a constant voltage until the desired separation is achieved. The migration of a tracking dye (e.g., bromophenol blue) can be used as a reference.

  • Band Visualization and Excision:

    • Visualize the oligonucleotide bands using a UV transilluminator (UV shadowing) or a fluorescent scanner set to the excitation and emission wavelengths of ROX. The highest molecular weight band that is fluorescent corresponds to the full-length product.

    • Carefully excise the gel slice containing the desired band.

  • Elution:

    • Crush the excised gel slice and place it in a microcentrifuge tube.

    • Add elution buffer and incubate overnight at 37°C with shaking.

  • Recovery:

    • Separate the supernatant from the gel fragments by centrifugation or filtration.

    • Precipitate the oligonucleotide from the supernatant by adding ethanol (B145695) and a salt (e.g., sodium acetate).

    • Wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer.

Protocol 3: Solid-Phase Extraction (SPE) Purification

SPE is a rapid purification method that can be performed in a cartridge or 96-well plate format.[12] For fluorescently labeled oligonucleotides, a reversed-phase sorbent is typically used. The principle is similar to RP-HPLC but with lower resolution.

Materials:

  • Crude this compound labeled oligonucleotide

  • Reversed-phase SPE cartridge (e.g., C18)

  • Conditioning solution (e.g., acetonitrile)

  • Equilibration solution (e.g., 0.1 M TEAA)

  • Wash solution (e.g., dilute acetonitrile in 0.1 M TEAA)

  • Elution solution (e.g., 50% acetonitrile in water)

Procedure:

  • Cartridge Preparation:

    • Condition the SPE cartridge by passing acetonitrile through it.

    • Equilibrate the cartridge with 0.1 M TEAA.

  • Sample Loading:

    • Dissolve the crude oligonucleotide in the equilibration buffer and load it onto the cartridge. The hydrophobic, ROX-labeled full-length product will be retained.

  • Washing:

    • Wash the cartridge with the wash solution to remove salts and very short, non-hydrophobic failure sequences.

  • Elution:

    • Elute the purified this compound labeled oligonucleotide from the cartridge using the elution solution.

  • Post-Purification Processing:

    • Dry the eluted sample using a centrifugal evaporator and reconstitute as needed.

Quality Control

After purification, it is essential to assess the purity, identity, and concentration of the this compound labeled oligonucleotide.

  • Purity Assessment: Analytical RP-HPLC or capillary electrophoresis (CE) can be used to determine the purity of the final product. A single major peak should be observed.

  • Identity Verification: Mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight of the labeled oligonucleotide.

  • Quantification: The concentration is determined by measuring the absorbance at 260 nm (for the oligonucleotide) and ~588 nm (for the ROX dye) using a UV-Vis spectrophotometer.

Conclusion

The purification of this compound labeled oligonucleotides is a critical step for ensuring the reliability of downstream applications. The choice of purification method should be guided by the specific requirements of the experiment, with HPLC and PAGE offering the highest purity, and SPE providing a rapid alternative for less demanding applications. Careful execution of these protocols and subsequent quality control will yield high-quality fluorescently labeled oligonucleotides for your research needs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low 5-ROX-SE Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues encountered during the 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) labeling of proteins and other amine-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can lead to low labeling efficiency in a question-and-answer format.

Question 1: My labeling efficiency is consistently low or non-existent. What are the most critical factors I should check first?

Answer: Consistently low labeling efficiency almost always points to a problem in one of three areas: the integrity of the dye, the composition of the reaction buffer, or the reaction's pH.

  • Dye Quality: this compound is a succinimidyl ester, which is highly susceptible to hydrolysis when exposed to moisture.[1] Ensure the dye has been stored properly at -20°C, protected from light, and desiccated.[2][3][4] Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[4]

  • Buffer Composition: The reaction buffer must be free of primary amines, which directly compete with the target protein for reaction with the this compound.[5] Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are common culprits and must be removed from the protein solution by dialysis or gel filtration before starting the labeling reaction.[6]

  • Reaction pH: The labeling reaction targets non-protonated primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[6] These groups are reactive only in their non-protonated state. Therefore, the reaction pH must be slightly basic.

Question 2: How exactly does pH influence the labeling reaction, and what is the optimal range?

Answer: The pH of the reaction buffer is critical for efficient labeling. The primary amine targets on the protein have pKa values that dictate their protonation state. The ε-amino group of lysine has a pKa of around 10.5.[6]

  • Below pH 7.5: A significant fraction of the primary amines will be protonated (-NH3+), rendering them unreactive towards the NHS ester. This leads to very low labeling efficiency.[6]

  • Optimal Range (pH 8.0 - 9.0): In this range, a sufficient concentration of amines are deprotonated (-NH2) and available to react, leading to efficient labeling. A common recommendation for antibodies is pH 8.3-9.0.[6]

  • Above pH 9.0: While the amine reaction is efficient, the competing reaction—hydrolysis of the this compound dye—becomes significantly faster.[1] The half-life of an NHS-ester can decrease to just 10 minutes at pH 8.6 and 4°C.[1] This can inactivate the dye before it has a chance to react with the protein.

Therefore, a careful balance must be struck. For most proteins, starting with a buffer at pH 8.3-8.5 is a good strategy.

Question 3: Which buffers should I use for the labeling reaction and subsequent purification?

Answer: The choice of buffer is critical to avoid interfering with the amine-reactive chemistry.

Buffer TypeRecommendationRationale
Labeling Buffers Compatible: Phosphate-buffered saline (PBS), Borate, Carbonate/Bicarbonate.[6][7]These buffers do not contain primary amines and are effective in the optimal pH range for labeling.
Incompatible: Tris, Glycine, Ammonium (B1175870) salts (e.g., ammonium bicarbonate).[5][6]These substances contain primary amines that will react with the this compound, quenching the reaction and preventing protein labeling.
Purification Buffers Any standard, non-amine-containing buffer is suitable (e.g., PBS, HEPES).After the reaction is complete (and optionally quenched), the primary concern is maintaining protein stability.

Question 4: How can I determine the optimal dye-to-protein molar ratio for my experiment?

Answer: The optimal molar ratio of this compound to protein depends on the protein itself (specifically, the number of accessible lysine residues) and the desired degree of labeling (DOL). A high DOL can sometimes lead to fluorescence quenching and protein precipitation.[8]

It is highly recommended to perform a titration experiment by setting up several labeling reactions with varying dye:protein molar ratios.

Protein TypeTypical Starting Molar Ratio (Dye:Protein)Notes
IgG Antibodies10:1 to 20:1A good starting point for most standard labeling protocols.[6]
IgM Antibodies50:1 to 100:1Due to their structure and sensitivity, IgMs often require a higher excess of dye for efficient labeling.[6]
Other Proteins5:1 to 25:1This should be determined empirically based on the protein's size and lysine content.

Question 5: My protein concentration is low. Could this be the cause of poor labeling?

Answer: Yes. The labeling reaction is concentration-dependent.[7] Low protein concentrations (e.g., below 2 mg/mL) significantly decrease the reaction's efficiency because the rate of dye hydrolysis can outcompete the rate of the labeling reaction.[7] If possible, concentrate your protein to at least 2-5 mg/mL before starting the labeling procedure.[7]

Visualized Guides

Troubleshooting Workflow for Low Labeling Efficiency

This flowchart provides a step-by-step logical process to identify the source of poor this compound labeling.

Troubleshooting_Workflow start Start: Low Labeling Efficiency check_dye 1. Check Dye Integrity - Stored at -20°C? - Protected from light/moisture? - Freshly prepared in anhydrous DMSO? start->check_dye check_buffer 2. Check Reaction Buffer - Is it free of primary amines (Tris, Glycine)? check_dye->check_buffer Dye OK check_ph 3. Check Reaction pH - Is the pH between 8.0 and 9.0? check_buffer->check_ph Buffer OK check_protein 4. Check Protein Sample - Concentration > 2 mg/mL? - Dialyzed against correct buffer? check_ph->check_protein pH OK optimize_ratio 5. Optimize Molar Ratio - Perform a titration (e.g., 5:1, 10:1, 20:1) check_protein->optimize_ratio Protein OK purify 6. Purify Conjugate - Remove all free dye via gel filtration or dialysis. optimize_ratio->purify calculate_dol 7. Calculate DOL - Measure A280 and Amax purify->calculate_dol success Success: Optimal Labeling Achieved calculate_dol->success DOL is sufficient fail Problem Persists: Consult Protein Characterization calculate_dol->fail DOL still low Reaction_Pathway cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Target Amine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein ROX_SE This compound (Amine-Reactive Dye) ROX_SE->Labeled_Protein Desired Reaction (pH 8.0-9.0) Hydrolyzed_Dye Hydrolyzed 5-ROX (Inactive Dye) ROX_SE->Hydrolyzed_Dye Competing Hydrolysis (Increases with pH) H2O H₂O (Moisture) H2O->Hydrolyzed_Dye

References

Technical Support Center: Mitigating 5-ROX-SE Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-ROX-SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester) utilization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions to minimize photobleaching and ensure optimal performance in your fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern when using this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence. It is a significant concern in fluorescence microscopy as it can limit the duration of imaging experiments, reduce the signal-to-noise ratio, and complicate the quantitative analysis of your data. The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorescent molecule.

Q2: What are the primary factors that contribute to the photobleaching of this compound?

A2: The main drivers of photobleaching for rhodamine dyes like this compound are high-intensity excitation light and prolonged exposure times.[1] The presence of molecular oxygen significantly accelerates this process by reacting with the excited fluorophore to produce damaging reactive oxygen species (ROS).[1]

Q3: Are there specific experimental conditions that can worsen this compound photobleaching?

A3: Yes, besides high light intensity and long exposure, other factors can contribute to accelerated photobleaching. These include the presence of oxidizing agents in your sample or buffer, and in some cases, suboptimal pH or high temperatures which can increase the rate of photochemical reactions.

Q4: How does the photostability of this compound compare to other rhodamine derivatives?

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound related to fluorescence signal loss.

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of fluorescence signal during initial imaging. Excessive Excitation Light Intensity: The illumination from the microscope's light source is too high, causing rapid photobleaching.Reduce the laser power or lamp intensity to the lowest level that provides a detectable signal. Use neutral density filters to attenuate the light.[3]
Prolonged Exposure Time: The sample is being exposed to the excitation light for too long during image acquisition.Minimize the exposure time for each image. For time-lapse experiments, increase the interval between acquisitions. Use a shutter to block the light path when not actively imaging.[4]
Gradual fading of the signal during a time-lapse experiment. Oxygen-Mediated Photodamage: Reactive oxygen species are being generated, leading to the gradual destruction of the fluorophore.Use a high-quality commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®). These reagents contain scavengers that neutralize reactive oxygen species.[3][5] For live-cell imaging, consider specialized live-cell antifade reagents.[6]
Suboptimal Imaging Buffer: The buffer composition is not conducive to fluorophore stability.For live-cell imaging, ensure the medium is fresh and consider using specialized imaging buffers that help reduce ROS.
Low initial fluorescence signal. Inefficient Labeling: The this compound dye may not have been efficiently conjugated to the target molecule.Optimize your labeling protocol, including dye-to-molecule ratio, reaction time, and pH.
Incorrect Filter Sets: The excitation and emission filters on the microscope are not optimal for this compound (Ex/Em ~575/602 nm).Ensure you are using the correct filter set for this compound to maximize signal detection.
Inconsistent fluorescence intensity across the sample. Uneven Illumination: The microscope's light path may be misaligned, leading to uneven illumination of the field of view.Check and align the microscope's illumination path according to the manufacturer's instructions.
Sample Mounting Issues: The mounting medium may not be evenly distributed, or the coverslip may not be properly sealed.Ensure a uniform layer of mounting medium and properly seal the coverslip to prevent evaporation and oxygen entry.

Data Presentation

Comparison of Antifade Reagent Performance with Rhodamine Dyes

While specific quantitative data for this compound with all antifade reagents is limited, the following table provides a qualitative comparison of commonly used antifade reagents with rhodamine dyes in general.

Antifade ReagentKey Component(s)Performance with Rhodamine DyesNotes
ProLong™ Gold ProprietaryExcellentKnown to be highly effective for a broad range of dyes, including rhodamines, with minimal initial quenching.[7]
VECTASHIELD® ProprietaryVery GoodOffers strong antifade properties, though some initial quenching of fluorescence may be observed with certain fluorophores.[5]
n-Propyl gallate (NPG) NPGGoodA common component in homemade antifade recipes. It is effective but can be difficult to dissolve.[8]
p-Phenylenediamine (PPD) PPDVery GoodHighly effective but can be toxic and may react with certain other dyes. The pH of the mounting medium is critical for its performance.[9]
1,4-Diazabicyclo[2.2.2]octane (DABCO) DABCOGoodLess effective than PPD but also less toxic, making it a common choice.[9]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with this compound Conjugated Secondary Antibodies and Antifade Mounting

This protocol provides a general workflow for immunofluorescence staining and mounting to minimize photobleaching of this compound.

Materials:

  • Cells or tissue sections on microscope slides or coverslips

  • Primary antibody

  • This compound conjugated secondary antibody

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®)

  • Nail polish or sealant

Procedure:

  • Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections using your standard protocol.

  • Blocking: Block non-specific antibody binding by incubating the sample in blocking buffer for at least 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the this compound conjugated secondary antibody at the optimal dilution in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the sample three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove the slide from the final wash and gently aspirate excess PBS. Do not allow the sample to dry out.

    • Place a small drop of antifade mounting medium onto the sample.

    • Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

  • Curing:

    • If using a hardening mountant like ProLong™ Gold, allow the slide to cure in the dark at room temperature for 24 hours.[7]

    • If using a non-hardening mountant like VECTASHIELD®, the slide can be imaged immediately. For long-term storage, seal the edges of the coverslip with nail polish.

  • Storage: Store slides flat and protected from light at 4°C.

Protocol 2: Optimizing Imaging Parameters on a Confocal Microscope

Objective: To acquire high-quality images of this compound stained samples while minimizing photobleaching.

Procedure:

  • Locate Region of Interest (ROI): Use a low magnification objective and transmitted light to find the area of your sample you wish to image. This minimizes light exposure to your fluorescently labeled regions.

  • Initial Setup:

    • Switch to the appropriate objective for your desired magnification.

    • Select the 561 nm or similar laser line for excitation of this compound.

    • Set the emission detection window to capture the fluorescence of this compound (e.g., 580-650 nm).

  • Minimize Excitation Power:

    • Start with a very low laser power (e.g., 1-2%).

    • Gradually increase the laser power until you can just discern a clear signal from your sample. Avoid saturating the detector.

  • Optimize Detector Gain and Offset:

    • Adjust the detector gain (voltage) to amplify the signal without introducing excessive noise.

    • Set the offset (black level) so that the background is truly black.

  • Set Scan Speed and Averaging:

    • Use a faster scan speed to reduce the dwell time of the laser on each pixel, which decreases photobleaching.

    • If the signal-to-noise ratio is low, use frame averaging (e.g., average of 2-4 frames) rather than increasing laser power.

  • Pinhole Adjustment: Set the pinhole to 1 Airy Unit for optimal confocality and resolution.

  • Image Acquisition:

    • Once all parameters are optimized, move to your ROI.

    • Acquire the image or Z-stack. For time-lapse imaging, use the longest possible interval between time points that still captures the biological process of interest.

Visualizations

Photobleaching_Pathway Simplified Photobleaching Pathway of this compound cluster_reaction S0 Ground State (S0) This compound S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) Bleached Photobleached this compound (Non-fluorescent) S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) T1->ROS Energy Transfer to O2 ROS->S0 Chemical Reaction cluster_reaction cluster_reaction cluster_reaction->Bleached Irreversible Photodegradation

Caption: Simplified Jablonski diagram illustrating the photobleaching process of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Photobleaching Start Start: Rapid Signal Loss Observed Check_Intensity Step 1: Check Excitation Intensity Start->Check_Intensity Reduce_Intensity Action: Reduce Laser/Lamp Power Check_Intensity->Reduce_Intensity Too High Check_Exposure Step 2: Check Exposure Time Check_Intensity->Check_Exposure Optimal Reduce_Intensity->Check_Exposure Reduce_Exposure Action: Decrease Exposure Time / Increase Time Interval Check_Exposure->Reduce_Exposure Too Long Use_Antifade Step 3: Use Antifade Reagent Check_Exposure->Use_Antifade Optimal Reduce_Exposure->Use_Antifade Apply_Antifade Action: Mount with ProLong™ Gold or VECTASHIELD® Use_Antifade->Apply_Antifade Not Used Optimize_Settings Step 4: Optimize Other Settings Use_Antifade->Optimize_Settings Already Used Apply_Antifade->Optimize_Settings Adjust_Settings Action: Increase Detector Gain, Use Frame Averaging Optimize_Settings->Adjust_Settings Suboptimal End Result: Minimized Photobleaching Optimize_Settings->End Optimal Adjust_Settings->End

Caption: A logical workflow for troubleshooting and mitigating this compound photobleaching.

References

Technical Support Center: Optimizing 5-ROX-SE in qPCR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a passive reference dye, in their quantitative PCR (qPCR) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in qPCR?

A1: this compound is a fluorescent dye used as a passive reference in qPCR.[1] Its primary function is to normalize the fluorescent signal of the reporter dye (like SYBR® Green or FAM™).[2] This normalization corrects for non-PCR related variations between wells, such as pipetting inaccuracies, bubbles, evaporation, or differences in optical paths within the instrument.[3][4][5] By providing a stable baseline signal, ROX helps to increase the precision of technical replicates and serves as a valuable quality control tool for troubleshooting.[2][3]

Q2: Do all qPCR instruments require ROX?

A2: No, not all qPCR instruments require ROX. The necessity for ROX depends on the instrument's optical configuration, including its excitation source and detection system.[1][4] Instruments with a single, stationary light source often require ROX to normalize for variations in light paths across the plate.[4][6] Modern instruments with advanced optics or individual well illumination may not require ROX.[7] It is crucial to consult the instrument manufacturer's recommendations.[7]

Q3: What happens if I use the wrong concentration of ROX?

A3: Using an incorrect concentration of ROX can negatively impact your qPCR results. Too little or too much ROX can lead to a noisy signal, which compromises data quality.[1] An excessively high ROX concentration can inhibit the PCR reaction, while a concentration that is too low may be insufficient to normalize the reporter signal effectively, potentially leading to inaccurate quantification.[8][9]

Q4: How do I determine the correct ROX concentration for my instrument?

A4: Different qPCR instruments are optimized for different levels of ROX, typically categorized as "High ROX," "Low ROX," or "No ROX."[7] The instrument manufacturer's guide is the best source for this information.[7][10] Many commercial qPCR master mixes are available in different formulations to match these requirements.[4]

Q5: Can I use a master mix with pre-added ROX?

A5: Yes, many suppliers offer pre-mixed qPCR master mixes that already contain an optimized concentration of ROX for specific instrument types.[2][5] Using a pre-mixed solution is convenient and reduces the risk of pipetting errors. However, if you use a master mix that does not contain ROX, you must ensure your instrument's software settings are adjusted to "None" for the passive reference dye to avoid normalization errors.[5]

Recommended ROX Concentrations for Common qPCR Instruments

The optimal ROX concentration is dictated by the specific qPCR instrument being used. The table below provides a general guide based on manufacturer recommendations.

ROX RequirementInstrument Examples
High ROX ABI: 5700, 7000, 7300, 7700, 7900, 7900HT, 7900HT Fast, StepOne®, StepOne Plus®[10]
Low ROX ABI: 7500, 7500 Fast, ViiA 7™, QuantStudio™Stratagene: MX4000P, MX3000P, MX3005P[10]
No ROX Bio-Rad: iCycler™, MyiQ™, MiQ™2, iQ™5, CFX-96 Touch™, CFX-384 Touch™, Chromo4™, MiniOpticon™Qiagen: Rotor-Gene® Q, Rotor-Gene® 3000, Rotor-Gene® 6000Roche: LightCycler® 480, LightCycler® 2.0Eppendorf: Mastercycler® RealplexIllumina: Eco™ RealTime PCR SystemCepheid: SmartCycler®[10]

Note: This table is not exhaustive. Always confirm the specific requirements for your instrument model with the manufacturer.

Troubleshooting Guide

This section addresses common issues related to ROX signal during qPCR experiments.

Problem: My ROX signal is not flat; it increases steadily throughout the run.

  • Possible Cause: This typically indicates that evaporation is occurring in the wells. As the reaction volume decreases, the concentration of ROX increases, leading to a stronger fluorescent signal.[2]

  • Solution:

    • Ensure reaction plates are properly and securely sealed.

    • Check the integrity of the plate seal for any damage.

    • Make sure the heated lid on the thermocycler is engaged and at the correct temperature.

    • Always centrifuge the plate briefly after setup and before loading it into the instrument to ensure all liquid is at the bottom of the wells.[3]

Problem: The ROX signal shows sudden spikes or drops in specific wells.

  • Possible Cause: Abrupt changes in the ROX signal are often caused by physical obstructions or events in the well that interfere with the optical path.[2] This can include air bubbles forming or bursting, or condensation on the seal.[2][3] Electrical surges can also cause momentary signal drops.[2]

  • Solution:

    • Bubbles: Centrifuge plates after adding all reagents to remove any bubbles.[3] Avoid introducing air when pipetting.

    • Condensation: Ensure the heated lid is functioning correctly to prevent condensation from forming on the plate seal.

    • Well Inspection: If the problem persists in specific wells, inspect them for debris or imperfections.

Problem: My replicate Cq values are not precise, even with ROX normalization.

  • Possible Cause: While ROX corrects for many non-PCR variations, poor precision can still result from several factors. The ROX concentration may be suboptimal for your instrument, or there could be issues with the reaction setup itself.

  • Solution:

    • Confirm ROX Concentration: Double-check that you are using the correct ROX level (High, Low, or None) for your specific qPCR machine.[1]

    • Verify Software Settings: Ensure the passive reference option in your qPCR software is set correctly to match the ROX concentration in your master mix.[1]

    • Pipetting Technique: Re-evaluate your pipetting technique. Inaccurate or inconsistent pipetting of the template, primers, or master mix is a common source of variability.

    • Mix Thoroughly: Ensure all reaction components, especially the master mix, are vortexed and centrifuged before aliquoting.[11]

Problem: The amplification curves appear noisy or jagged after normalization.

  • Possible Cause: A noisy amplification plot after normalization suggests that the ROX signal itself is unstable or that the concentration is too high or too low.[1]

  • Solution:

    • Analyze Raw Data: Examine the raw fluorescence data for the ROX channel in the multicomponent plot. The signal should be stable and flat.[2]

    • Optimize ROX Concentration: If the raw ROX signal is noisy, you may need to perform a ROX concentration titration to find the optimal level for your specific instrument and assay combination. See the experimental protocol below.

    • Check Reporter Dye Signal: Ensure the reporter dye signal is sufficiently strong. A weak reporter signal can be more susceptible to noise during the normalization calculation.

Issue DescriptionPotential Cause(s)Recommended Action(s)
Increasing ROX Signal Evaporation of reaction mix[2]Ensure plate is properly sealed; Check heated lid function.
Sudden Spikes/Dips in ROX Signal Air bubbles, condensation, electrical surge[2][3]Centrifuge plate before run to remove bubbles; Ensure heated lid is working.
Poor Replicate Precision (High Cq Std. Dev.) Incorrect ROX level for instrument, pipetting error[1][11]Verify instrument's ROX requirement; Check software settings; Review pipetting technique and ensure thorough mixing.
Noisy Amplification Curves Suboptimal ROX concentration, unstable ROX signal[1]Analyze raw ROX signal in multicomponent plot; Perform a ROX titration experiment if necessary.

Experimental Protocols & Visualizations

Protocol: Determining Optimal this compound Concentration

This protocol outlines the steps to titrate this compound to find the ideal concentration for a qPCR instrument that does not have a pre-defined requirement or when troubleshooting signal-to-noise issues.

Objective: To identify the final concentration of this compound that produces the most stable passive reference signal and the highest precision among technical replicates.

Materials:

  • qPCR Master Mix (formulated without ROX)

  • This compound stock solution (e.g., 50 µM)[12]

  • Nuclease-free water

  • Template DNA (a sample with a known Cq value, e.g., purified plasmid or gDNA)

  • Forward and reverse primers for the target

  • qPCR plate and optical seal

  • Variable volume micropipettes and sterile tips

Methodology:

  • Prepare ROX Dilutions: Create a serial dilution of the this compound stock solution to test a range of final concentrations. Common final concentrations to test are 0 nM (No ROX), 25 nM, 50 nM (Low ROX), 100 nM, and 500 nM (High ROX).[12][13]

  • Prepare Master Reaction Mix: Prepare a bulk master mix containing the qPCR reagent, primers, and water. Do not add the template DNA or ROX dye at this stage.

  • Set Up Reactions:

    • For each ROX concentration to be tested (including the 0 nM control), plan at least three technical replicates.

    • Aliquot the master reaction mix into separate tubes, one for each ROX concentration.

    • Add the corresponding ROX dilution to each tube to achieve the desired final concentration in the reaction. Mix thoroughly.

  • Add Template and Aliquot:

    • Add the template DNA to each of the ROX-containing master mixes.

    • Dispense the final reaction mix into the wells of the qPCR plate according to your experimental plan.

  • Run qPCR: Seal the plate, centrifuge briefly, and run it on your qPCR instrument using your standard cycling protocol. Ensure the instrument is set to collect data for both the reporter dye and the ROX channel.

  • Data Analysis:

    • Step 1 - Analyze Raw ROX Signal: In the instrument software, view the multicomponent plot and examine the raw fluorescence signal for the ROX channel across all cycles. Identify the concentration that yields a flat, stable signal with minimal well-to-well variation.

    • Step 2 - Analyze Cq Precision: For each ROX concentration, calculate the average Cq value and the standard deviation (SD) of the Cq values across the technical replicates.

    • Step 3 - Select Optimal Concentration: The optimal ROX concentration is the one that provides both a stable raw signal (from Step 1) and the lowest Cq standard deviation (from Step 2), indicating the highest precision.

ROX_Optimization_Workflow A Prepare Serial Dilutions of this compound Stock B Set Up qPCR Reactions (One set per ROX concentration) A->B C Run qPCR Experiment on Instrument B->C D Analyze Raw Data (Multicomponent Plot) C->D E Analyze Replicate Precision (Cq Standard Deviation) C->E F Select Concentration with: - Stable Raw ROX Signal - Lowest Cq Standard Deviation D->F E->F

Caption: Workflow for experimental determination of optimal ROX concentration.

Troubleshooting_Logic Start Abnormal qPCR Data Observed CheckRaw Examine Raw ROX Signal in Multicomponent Plot Start->CheckRaw Decision What is the ROX signal behavior? CheckRaw->Decision Flat Signal is Flat & Stable (Expected Behavior) Decision->Flat Flat Increasing Signal is Increasing Decision->Increasing Increasing Spikes Signal has Spikes/Dips Decision->Spikes Spikes/Dips Noisy Signal is Noisy/Unstable Decision->Noisy Noisy Sol_Increasing Potential Cause: Evaporation Action: Check plate seal Increasing->Sol_Increasing Sol_Spikes Potential Cause: Bubbles/Condensation Action: Centrifuge plate Spikes->Sol_Spikes Sol_Noisy Potential Cause: Incorrect [ROX] Action: Verify instrument requirement Noisy->Sol_Noisy

Caption: Decision tree for troubleshooting common ROX-related qPCR issues.

References

Technical Support Center: 5-ROX-SE Conjugate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) conjugates. Here, you will find detailed information to address common issues encountered during the purification of 5-ROX-labeled peptides and oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found after a this compound conjugation reaction?

A1: The most common impurity is the hydrolyzed this compound, which results in the free 5-ROX carboxylic acid. The succinimidyl ester (SE) group is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amine-coupling reaction.[1][2][3][4] This hydrolysis is more pronounced in buffers with a pH range of 6 to 9.[1][2][3][4]

Q2: Why is it important to use a single isomer of this compound for conjugation?

A2: Using a single isomer of this compound is preferred because it leads to better resolution during HPLC purification.[5][6] Commercial preparations can sometimes contain a mixture of 5- and 6-isomers. While their spectral properties are nearly identical, the slight structural difference can cause complications in the interpretation of labeling results and assay performance.[5][6]

Q3: What are the recommended storage conditions for this compound and its conjugates?

A3: this compound is known to be less stable compared to other rhodamines.[6] It should be stored at -20°C, protected from light and moisture.[5] 5-ROX conjugates should also be stored under similar conditions to prevent degradation and photobleaching.

Q4: What level of purity and yield can I expect from the purification of my 5-ROX conjugate?

A4: The expected yield and purity can vary depending on the scale of the synthesis, the nature of the molecule being labeled (peptide vs. oligonucleotide), and the purification method. However, for dye-labeled oligonucleotides purified by RP-HPLC, recoveries of 75-80% with purities greater than 90% are commonly reported. For peptides, with an optimized slow-gradient preparative RP-HPLC method, it is possible to achieve over 99% purity with a recovery of approximately 91%.[7]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound conjugates.

Issue 1: Low Yield of Purified Conjugate

Possible Causes:

  • Hydrolysis of this compound: The succinimidyl ester is moisture-sensitive and can hydrolyze back to the carboxylic acid before it has a chance to react with the amine group on your peptide or oligonucleotide.

  • Suboptimal Reaction pH: The pH of the conjugation reaction is critical. For efficient labeling of primary amines, a pH range of 8.0-9.0 is typically recommended.

  • Poor Recovery from Purification Column: The conjugate may be irreversibly binding to the chromatography resin, or the elution conditions may not be optimal.

  • Precipitation of the Conjugate: The labeled conjugate may be less soluble than the unlabeled molecule, leading to precipitation during the reaction or purification.

Solutions:

Troubleshooting StepDetailed Recommendations
Minimize Hydrolysis Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged exposure of the dye to aqueous buffers before adding it to the reaction.
Optimize Reaction pH Perform the conjugation in a buffer with a pH between 8.0 and 9.0, such as sodium bicarbonate or borate (B1201080) buffer. Avoid buffers containing primary amines (e.g., Tris).
Improve Column Recovery For RP-HPLC, ensure the mobile phase has sufficient organic solvent in the final elution step. For peptides, a final concentration of up to 95% acetonitrile (B52724) may be necessary. For ion-exchange chromatography of oligonucleotides, ensure the salt concentration in the eluting buffer is high enough to displace the conjugate from the column.
Prevent Precipitation If solubility is an issue, consider performing the reaction and purification at a lower concentration. Adding a small amount of organic solvent to the sample before injection might also help, but be mindful of its effect on peak shape in HPLC.
Issue 2: Presence of Free 5-ROX Dye in the Final Product

Possible Causes:

  • Inefficient Purification: The chromatographic method may not have sufficient resolution to separate the unconjugated dye from the labeled product.

  • Excess Dye in Reaction: Using a large excess of this compound in the conjugation reaction can make it challenging to remove all the unreacted dye during purification.

  • Hydrolysis During Purification: If the purification is lengthy and performed in an aqueous buffer, the unreacted this compound can hydrolyze, and this free dye may co-elute with the conjugate.

Solutions:

Troubleshooting StepDetailed Recommendations
Optimize HPLC Method For RP-HPLC, the hydrophobicity of the 5-ROX dye allows for good separation from the more polar unlabeled peptide or oligonucleotide. A shallow gradient of acetonitrile can improve resolution. For oligonucleotides, HPLC is the recommended method for removing free dye.
Adjust Dye-to-Molecule Ratio While a slight excess of the dye is needed to drive the reaction, using a very large excess should be avoided. A molar ratio of 1.5 to 5-fold excess of dye to your molecule is a good starting point.
Monitor at Multiple Wavelengths Monitor the HPLC purification at both the absorbance maximum of your peptide/oligonucleotide (e.g., 260 nm for oligonucleotides or 215/280 nm for peptides) and the absorbance maximum of 5-ROX (around 575 nm). This will help distinguish between the labeled product, unlabeled starting material, and free dye.
Issue 3: Broad or Tailing Peaks in HPLC Chromatogram

Possible Causes:

  • Column Overload: Injecting too much sample onto the column can lead to poor peak shape.

  • Secondary Interactions: The conjugate may be interacting with the stationary phase in undesirable ways (e.g., silanol (B1196071) interactions on silica-based columns).

  • Inappropriate Mobile Phase: The pH or ionic strength of the mobile phase may not be optimal for the conjugate.

  • Degradation of the Conjugate: The integrity of the conjugate may be compromised during purification.

Solutions:

Troubleshooting StepDetailed Recommendations
Reduce Sample Load Dilute the sample before injection or use a column with a larger diameter and/or particle size for preparative separations.
Modify Mobile Phase For peptide separations on silica-based C18 columns, the addition of 0.1% trifluoroacetic acid (TFA) to the mobile phase is standard practice to suppress silanol interactions and improve peak shape.[8]
Optimize pH Ensure the mobile phase pH is appropriate for your molecule. For peptides, a low pH (around 2) is typically used with TFA. For oligonucleotides, a neutral pH (around 7) is common.
Ensure Stability As ROX is known to be unstable, minimize the duration of the purification process and protect the sample from light.[6]

Experimental Protocols & Data

Representative Purification Data

The following tables provide an overview of typical results that can be expected from the purification of this compound conjugates.

Table 1: Purification of a 5-ROX Labeled Oligonucleotide by RP-HPLC

ParameterValue
Column C18, 2.5 µm particle size, 4.6 x 50 mm
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7
Mobile Phase B 40% Acetonitrile in 0.1 M TEAA, pH 7
Gradient 17% to 60% B over 30 minutes
Flow Rate 0.5 mL/min
Temperature 60°C
Typical Purity >90%
Typical Recovery 75-80%

Table 2: Purification of a 5-ROX Labeled Peptide by Preparative RP-HPLC

ParameterValue
Column C18, wide-pore (300 Å), 9.4 mm I.D.
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Slow, optimized based on analytical run
Flow Rate 4.0 mL/min
Temperature Ambient
Achievable Purity >99%[7]
Achievable Recovery ~91%[7]
General Protocol for RP-HPLC Purification of a 5-ROX Labeled Peptide
  • Column Equilibration: Equilibrate a wide-pore C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Preparation: Dissolve the crude conjugation reaction mixture in a small volume of Mobile Phase A. If solubility is an issue, a minimal amount of organic solvent can be added. Centrifuge the sample to remove any particulate matter.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B (acetonitrile). A shallow gradient is often beneficial for separating the labeled peptide from unlabeled peptide and free dye.

  • Detection: Monitor the elution profile at 215 nm (for the peptide backbone) and 575 nm (for the ROX dye). The desired conjugate should show a strong signal at both wavelengths.

  • Fraction Collection: Collect fractions corresponding to the main peak that absorbs at both wavelengths.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the HPLC solvents, typically by lyophilization.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product peptide Peptide/Oligonucleotide reaction_mix Crude Reaction Mixture peptide->reaction_mix rox_se This compound rox_se->reaction_mix buffer Reaction Buffer (pH 8-9) buffer->reaction_mix hplc HPLC System (RP-HPLC or IEX-HPLC) reaction_mix->hplc Injection fractions Collected Fractions hplc->fractions Fraction Collection analysis Purity Analysis (Analytical HPLC, MS) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified 5-ROX Conjugate lyophilization->final_product

Caption: Workflow for this compound Conjugate Purification.

troubleshooting_logic start Purification Issue Observed issue_type What is the primary issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Recovery free_dye Free Dye Contamination issue_type->free_dye Impure Product bad_peaks Poor Peak Shape issue_type->bad_peaks Bad Chromatogram cause_yield Check for: - SE Hydrolysis - Suboptimal pH - Poor Column Recovery low_yield->cause_yield cause_dye Check for: - Inefficient Separation - Excess Dye in Reaction free_dye->cause_dye cause_peaks Check for: - Column Overload - Secondary Interactions - Wrong Mobile Phase bad_peaks->cause_peaks solution_yield Solutions: - Use fresh this compound - Optimize reaction pH - Adjust elution cause_yield->solution_yield solution_dye Solutions: - Optimize HPLC gradient - Reduce dye excess - Monitor at dual wavelengths cause_dye->solution_dye solution_peaks Solutions: - Reduce sample load - Use TFA for peptides - Check mobile phase pH cause_peaks->solution_peaks

Caption: Troubleshooting Logic for Purification Issues.

References

Technical Support Center: 5-ROX-SE Solubility and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 5-ROX-SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester) in labeling experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound has poor solubility in aqueous buffers.[1] It is recommended to first prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3][4] This stock solution can then be added to your aqueous reaction buffer. For optimal results, use newly opened, high-quality anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1][5] If you observe precipitation after adding the stock solution to your buffer, you can try gentle vortexing, heating, or sonication to aid dissolution.

Q2: What is the best solvent for preparing a this compound stock solution?

A2: Anhydrous DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[1][5] Anhydrous DMF is also a suitable option.[3][4] It is crucial to use an anhydrous grade of these solvents to prevent premature hydrolysis of the succinimidyl ester. Stock solutions in anhydrous DMSO can be stored at -20°C for about a month or -80°C for up to six months, protected from light.[5] It's advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

Q3: Which buffers are compatible with this compound labeling reactions?

A3: It is critical to use amine-free buffers for the labeling reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound, significantly reducing labeling efficiency.[6][7] Recommended buffers include phosphate-buffered saline (PBS), HEPES, MES, or borate (B1201080) buffer.[6][7] The optimal pH for the labeling reaction is typically between 7.2 and 8.5.[6] A common choice is 0.1 M sodium bicarbonate or sodium borate buffer at a pH of 8.3-8.5.[7][8]

Q4: My labeling efficiency is very low. What are the possible causes?

A4: Low labeling efficiency can be caused by several factors:

  • Hydrolysis of this compound: The succinimidyl ester is moisture-sensitive and can hydrolyze, rendering it inactive.[9] Ensure you are using anhydrous solvents and storing the reagent properly.

  • Incorrect Buffer: The presence of primary amines in your buffer (e.g., Tris, glycine) will inhibit the reaction.[6][7]

  • Incorrect pH: The pH of the reaction buffer should be between 7.2 and 8.5 to ensure the primary amines on your target molecule are deprotonated and available for reaction.[6][7]

  • Low Protein Concentration: Labeling efficiency can be poor at low protein concentrations. A concentration of at least 2 mg/mL is recommended, with 10 mg/mL being optimal.[7]

  • Expired or Improperly Stored Reagent: Over time, the reactivity of this compound will decrease, especially if it has been exposed to moisture.

Q5: How can I remove unreacted this compound after the labeling reaction?

A5: Unreacted dye can be removed using standard techniques such as gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[7] The appropriate method will depend on the nature of your labeled molecule.

Data Presentation

Solubility and Recommended Buffer Conditions for this compound
ParameterRecommendationNotes
Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[1][3][5]Use of high-quality, newly opened DMSO is crucial as it is hygroscopic.[1][5]
Anhydrous Dimethylformamide (DMF)[3][4]Ensure DMF is of high quality and free of dimethylamine.[8]
Stock Solution Concentration 1-10 mMA typical starting point for many applications.
Aqueous Solubility Sparingly soluble[1]Direct dissolution in aqueous buffers is not recommended.
Recommended Reaction Buffers Phosphate-Buffered Saline (PBS)[6]Must be free of primary amines.
HEPES, MES[7]Good buffering capacity in the optimal pH range.
Borate Buffer[6]Effective for maintaining a slightly alkaline pH.
Sodium Bicarbonate Buffer (0.1 M)[8]Commonly used to maintain pH 8.3-8.5.
Incompatible Buffers Tris-based buffers (e.g., TBS)[6][7]The primary amine in Tris will react with the this compound.
Glycine-containing buffers[6]Glycine has a primary amine that will compete in the reaction.
Optimal Reaction pH 7.2 - 8.5[6]A slightly alkaline pH (8.3-8.5) is often optimal.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 1-10 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 631.67 g/mol ), add approximately 158 µL of anhydrous DMSO.

  • Vortex the vial until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for Protein Labeling with this compound
  • Prepare the Protein: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[7] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.

  • Prepare the Dye: Immediately before use, add the required volume of the this compound stock solution (from Protocol 1) to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point. The optimal ratio may need to be determined empirically.

  • Reaction: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or other appropriate chromatographic method.

Visualizations

troubleshooting_workflow cluster_start Start: Solubility/Reaction Issue cluster_stock Stock Solution Check cluster_buffer Reaction Buffer Check cluster_conditions Reaction Conditions Check cluster_end Resolution start This compound Precipitation or Low Labeling Efficiency stock_solvent Is the stock solvent anhydrous DMSO or DMF? start->stock_solvent stock_age Is the stock solution fresh? stock_solvent->stock_age Yes stock_remedy Prepare fresh stock solution in anhydrous solvent. stock_solvent->stock_remedy No stock_age->stock_remedy No buffer_amine Is the buffer amine-free (e.g., PBS, Borate)? stock_age->buffer_amine Yes end_node Problem Resolved stock_remedy->end_node buffer_ph Is the buffer pH between 7.2 and 8.5? buffer_amine->buffer_ph Yes buffer_remedy Perform buffer exchange into an appropriate amine-free buffer at the correct pH. buffer_amine->buffer_remedy No buffer_ph->buffer_remedy No protein_conc Is protein concentration >2 mg/mL? buffer_ph->protein_conc Yes buffer_remedy->end_node dye_ratio Is molar excess of dye optimized (e.g., 10-20x)? protein_conc->dye_ratio Yes conditions_remedy Optimize protein concentration and dye-to-protein ratio. protein_conc->conditions_remedy No dye_ratio->conditions_remedy No dye_ratio->end_node Yes conditions_remedy->end_node

Caption: Troubleshooting workflow for this compound solubility and labeling issues.

amine_reaction cluster_products Products rox_se This compound (Succinimidyl Ester) plus + rox_se->plus protein Protein-NH₂ (Primary Amine) labeled_protein 5-ROX-Protein (Stable Amide Bond) protein->labeled_protein pH 7.2 - 8.5 plus->protein plus2 + labeled_protein->plus2 nhs N-hydroxysuccinimide (Leaving Group) plus2->nhs flow_cytometry_workflow cluster_labeling Step 1: Antibody Labeling cluster_staining Step 2: Cell Staining cluster_analysis Step 3: Flow Cytometry Analysis antibody Primary Antibody (e.g., anti-CD4) conjugation Conjugation Reaction (pH 8.3) antibody->conjugation rox_se This compound rox_se->conjugation purification Purification (Remove free dye) conjugation->purification labeled_ab 5-ROX Labeled Antibody purification->labeled_ab incubation Incubate cells with labeled antibody labeled_ab->incubation cells Cell Suspension (e.g., PBMCs) cells->incubation wash Wash cells to remove unbound antibody incubation->wash flow_cytometer Acquire on Flow Cytometer wash->flow_cytometer analysis Data Analysis (Gating on ROX+ cells) flow_cytometer->analysis

References

Correcting for Spectral Overlap with 5-ROX-SE: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to spectral overlap when using 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) in fluorescence-based experiments. Proper correction for spectral overlap, or bleed-through, is critical for obtaining accurate and reliable data in multicolor analysis.

Understanding this compound and Spectral Overlap

This compound is a bright, amine-reactive rhodamine dye commonly used for labeling proteins and oligonucleotides.[1][2][3][4] Its favorable photochemical properties, including a long wavelength emission, make it a popular choice for various applications such as DNA sequencing, fluorescence resonance energy transfer (FRET), and flow cytometry.[2][3]

However, like most fluorophores, this compound has a broad emission spectrum, which can lead to spectral overlap – the detection of its fluorescence signal in the channels designated for other fluorophores.[5][6] This "bleed-through" can lead to false positives and inaccurate quantification if not properly corrected through a process called compensation.[5][6]

Spectral Properties of this compound:

PropertyWavelength (nm)
Excitation Maximum (λex)~570 - 584 nm
Emission Maximum (λem)~591 - 604 nm

Note: Exact excitation and emission maxima may vary depending on the solvent and conjugation state.[4][7][8]

Troubleshooting Guide: Correcting for this compound Spectral Overlap

This guide addresses common issues encountered during multicolor experiments involving this compound.

Issue 1: False positive signal in adjacent channels (e.g., PE-Texas Red, Cy5 channels).

Cause: Spectral bleed-through of this compound into detectors for other fluorophores. Due to its emission tail, this compound can contribute significantly to the signal in red and far-red channels.

Solution: Perform Compensation Using Single-Color Controls.

Compensation is a mathematical correction that subtracts the spectral overlap from the total signal detected in each channel.[5][9] Accurate compensation is entirely dependent on properly prepared single-color controls.[9][10]

Experimental Protocol: Preparation of Single-Color Compensation Controls

  • Prepare a separate control sample for each fluorophore in your experiment. This includes an unstained control and a single-stained control for this compound and every other dye in your panel (e.g., FITC, PE, Cy5).

  • Use the same reagents and experimental conditions for your controls as for your experimental samples. This includes the same antibody or labeling reagent, concentration, incubation times, and buffers.[10]

  • The positive population in your single-color control should be at least as bright as, or brighter than, the expected signal in your experimental sample. [9] This ensures accurate calculation of the spillover.

  • For cell-based assays, ensure the autofluorescence of the positive and negative populations in your controls is the same. [9]

  • Acquire data for each single-color control, ensuring the signal is on-scale and within the linear range of the detector.

Data Analysis: Calculating the Compensation Matrix

Most flow cytometry software can automatically calculate a compensation matrix from your single-color control data.[11] The software determines the percentage of the this compound signal that is detected in other channels and subtracts this value from the total signal in those channels.

Below is a logical workflow for setting up compensation:

Compensation setup workflow.

Issue 2: Inaccurate compensation leading to over- or under-correction.

Cause 1: Improperly prepared compensation controls.

  • Solution: Ensure your single-color controls are bright enough and that the correct unstained control is used. Forgetting to include a single-color control for every fluorophore in the experiment is a common error.

Cause 2: Using a different lot of a tandem dye for compensation than in the experiment.

  • Solution: Tandem dyes (e.g., PE-Cy5) can have significant lot-to-lot variability. Always use the exact same lot of tandem dye for your compensation controls and your experimental samples.

Cause 3: Instrument settings are not consistent between control and sample acquisition.

  • Solution: Detector voltages and other instrument settings must remain constant between the acquisition of compensation controls and experimental samples.

Issue 3: Low or no this compound signal.

Cause 1: Photobleaching.

  • Solution: this compound, like all fluorophores, is susceptible to photobleaching. Minimize exposure of your samples to light. Use the lowest possible laser power that provides an adequate signal.

Cause 2: pH sensitivity.

  • Solution: Ensure the pH of your buffer is optimal for this compound fluorescence.

Cause 3: Inefficient labeling.

  • Solution: Review and optimize your labeling protocol. This may involve adjusting the dye-to-molecule ratio, reaction time, or pH.

Frequently Asked Questions (FAQs)

Q1: How much does this compound typically bleed into other channels?

A1: The exact percentage of bleed-through depends on the specific instrument, filter sets, and detector settings. However, due to its emission spectrum, you can expect some spillover into channels used for red and far-red dyes like PE-Texas Red and Cy5. It is essential to determine the specific spillover values for your instrument and experimental setup using single-color controls.

Q2: Can I use a different red dye for my this compound compensation control?

A2: No. You must use the identical this compound conjugate that is in your experimental sample to create the compensation control. Different fluorophores have unique spectral properties, and using a substitute will result in incorrect compensation.[10]

Q3: My this compound signal is very dim in my multicolor experiment after compensation. What could be the issue?

A3: This could be due to "spreading error." When significant compensation is applied, the spread of the negative population can increase, making it harder to resolve dim positive signals. To mitigate this, try to design your multicolor panel to minimize spectral overlap with this compound where possible. Consider using a brighter fluorophore if your target is low-abundance.

Q4: I am using this compound as a passive reference dye in qPCR. Do I need to worry about spectral overlap?

A4: Yes. Even as a passive reference, the fluorescence of this compound can bleed into the channels of your reporter dyes (e.g., FAM, VIC). Most modern qPCR instruments have a calibration procedure to correct for this crosstalk. It is crucial to perform this dye calibration according to the manufacturer's instructions.[12]

Q5: What are some good practices to minimize spectral overlap when designing a panel with this compound?

A5:

  • Use a spectra viewer tool to visualize the excitation and emission spectra of all your chosen fluorophores.

  • Pair this compound with fluorophores that have minimal spectral overlap, such as those excited by different lasers.

  • Assign the brightest fluorophores to the least abundant targets.

  • If significant overlap is unavoidable, ensure your single-color controls are of high quality for accurate compensation.

This guide provides a foundational understanding of how to correct for spectral overlap when using this compound. For more detailed protocols and advanced troubleshooting, always refer to your instrument's manual and specific reagent technical data sheets.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key concepts and workflows discussed in this guide.

Spectral_Overlap cluster_fluorophores Fluorophores cluster_detection Detection ROX This compound Emission ROX_Detector ROX Detector ROX->ROX_Detector Primary Signal PE_TexasRed_Detector PE-Texas Red Detector ROX->PE_TexasRed_Detector Spectral Bleed-through Cy5_Detector Cy5 Detector ROX->Cy5_Detector Spectral Bleed-through PE_TexasRed PE-Texas Red Channel PE_TexasRed->PE_TexasRed_Detector Cy5 Cy5 Channel Cy5->Cy5_Detector

Spectral overlap of this compound.

Compensation_Logic Total_Signal Total Signal in PE-Texas Red Channel Compensation Compensation Calculation Total_Signal->Compensation True_Signal True PE-Texas Red Signal Bleedthrough This compound Bleed-through Bleedthrough->Compensation Compensation->True_Signal

Logic of spectral compensation.

References

unexpected 5-ROX-SE fluorescence in negative controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected fluorescence in negative controls when using 5-ROX-SE (5-Carboxy-X-rhodamine, succinimidyl ester).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bright, amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety reacts with primary amino groups (-NH2) on molecules like proteins, peptides, and amino-modified oligonucleotides to form a stable covalent bond. Its primary application is the fluorescent labeling of these biomolecules for visualization and quantification in various assays such as fluorescence microscopy, flow cytometry, and DNA sequencing.[1]

Q2: Why am I seeing a fluorescent signal in my negative control sample that should not contain the labeled target molecule?

A2: Unexpected fluorescence in a negative control can arise from several sources. These can be broadly categorized as issues with the this compound dye itself, contamination of reagents or labware, or procedural artifacts. Common causes include hydrolysis of the this compound, presence of amine-containing contaminants in your buffers, autofluorescence from plastics or media components, or non-specific binding of the dye to components in your negative control sample.

Q3: What is hydrolysis of this compound and how can it cause background fluorescence?

A3: Hydrolysis is a chemical reaction where the succinimidyl ester of this compound reacts with water. This reaction converts the amine-reactive dye into a non-reactive carboxylated form (5-ROX-acid). While this hydrolyzed form cannot covalently label proteins, the free 5-ROX-acid is still fluorescent and can contribute to background signal if not adequately removed during washing steps. The rate of hydrolysis is significantly influenced by pH.[2]

Q4: Can the buffer system I'm using contribute to background fluorescence?

A4: Yes, the choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided during the labeling reaction as they will compete with your target molecule for reaction with the this compound.[3] This can lead to a high concentration of unreacted or improperly conjugated dye, contributing to background. Additionally, contaminants in any buffer, even those without primary amines, could potentially be fluorescent or contain primary amines.

Troubleshooting Guides

Issue 1: High Background Fluorescence in Negative Control Wells/Tubes

This guide will help you diagnose and resolve unexpectedly high fluorescent signals in your negative controls.

Potential CauseRecommended Solution
Hydrolysis of this compound Prepare fresh this compound solution immediately before use. Avoid storing the dye in aqueous solutions.[4] If using a stock in organic solvent like DMSO or DMF, ensure the solvent is anhydrous.
Contaminated Buffers Use high-purity, amine-free buffers (e.g., PBS, MES, HEPES) for the labeling reaction.[3] Filter-sterilize your buffers to remove any particulate contaminants.
Autofluorescence of Labware Test your plates/tubes for inherent fluorescence at the 5-ROX excitation/emission wavelengths. Consider using labware made of materials with low autofluorescence, such as polypropylene (B1209903) or certain cyclic olefin copolymers (COC).[5][6]
Autofluorescence of Media/Reagents If your negative control contains cell culture media or other complex reagents, check these for autofluorescence. Phenol (B47542) red in media is a known source of fluorescence. Whenever possible, use phenol red-free media for fluorescence-based assays.
Inefficient Removal of Unreacted Dye Optimize your washing steps after the labeling reaction. For proteins, consider using size-exclusion chromatography (e.g., Sephadex G-25) for efficient removal of free dye.[3] For cells, ensure a sufficient number of gentle wash cycles.
  • Prepare a "mock" reaction by adding your this compound stock solution to your reaction buffer (without your target molecule) at the same concentration used in your experiment.

  • Incubate under the same conditions as your labeling reaction.

  • Measure the fluorescence of this solution using the same instrument settings as your main experiment.

  • A high signal indicates that your buffer is contributing to the background, either through contamination or by reacting with the dye.

Issue 2: Non-Specific Staining in Negative Control Cells (Flow Cytometry/Microscopy)

This guide addresses situations where cells that should be negative are showing a fluorescent signal.

Potential CauseRecommended Solution
Non-Specific Binding of this compound The hydrophobic nature of the dye can lead to non-specific binding to cellular components. Increase the number and stringency of your wash steps. Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.
Fc Receptor Binding If your experiment involves antibodies, Fc receptors on certain cells (e.g., monocytes, macrophages) can non-specifically bind antibodies.[7] Pre-incubate your cells with an Fc blocking reagent or normal serum from the same species as your secondary antibody.[8]
Cell Autofluorescence Some cell types are naturally more autofluorescent. Include an "unstained" control (cells only) to determine the baseline autofluorescence.[9] Autofluorescence is often more prominent at shorter wavelengths, so while 5-ROX is in the orange-red spectrum, this is still a crucial control.
Dead Cells Dead cells have compromised membranes and can non-specifically take up fluorescent dyes.[8] Use a viability dye to exclude dead cells from your analysis.

Data Presentation

Table 1: pH Influence on NHS-Ester Stability

The stability of the this compound is highly dependent on the pH of the reaction buffer. The NHS ester is susceptible to hydrolysis, which increases with pH. The optimal pH for labeling is a balance between efficient reaction with primary amines and minimizing hydrolysis.[2][10]

pHAmine ReactivityHydrolysis RateLabeling EfficiencyRecommendation
< 7.0Low (amines are protonated)LowPoorNot Recommended
7.2 - 8.5OptimalModerateOptimal Recommended Range
> 8.5HighHighDecreasedNot Recommended
> 9.0HighVery HighPoorAvoid
Table 2: Common Sources of Autofluorescence
SourceExcitation/Emission RangeMitigation Strategy
Polystyrene (PS) Broad, especially after heat treatmentUse low-autofluorescence plastics (e.g., polypropylene, COC).[11][12]
Phenol Red Excitation ~440 nm, broad emissionUse phenol red-free media for fluorescence assays.
Riboflavin in Media Excitation ~450 nm, Emission ~530 nmUse riboflavin-free media if background is problematic.
Cellular Components (e.g., NADH, FAD) Broad, more prominent in blue/green channelsInclude unstained controls; use spectral unmixing if available.

Mandatory Visualizations

Diagram 1: this compound Labeling and Hydrolysis Pathways

cluster_0 This compound Reaction Pathways ROX_SE This compound (Amine-Reactive) Labeled_Protein Labeled Protein (Stable & Fluorescent) ROX_SE->Labeled_Protein Labeling Reaction (pH 7.2-8.5) Hydrolyzed_ROX Hydrolyzed 5-ROX (Non-Reactive & Fluorescent) ROX_SE->Hydrolyzed_ROX Hydrolysis (Competing Reaction) Protein Protein-NH2 (Primary Amine) Protein->Labeled_Protein Water H2O (Water) Water->Hydrolyzed_ROX

Caption: Chemical pathways of this compound: desired labeling vs. competing hydrolysis.

Diagram 2: Troubleshooting Workflow for Unexpected Fluorescence

cluster_1 Troubleshooting Workflow Start Unexpected Fluorescence in Negative Control Check_Reagents 1. Check Reagents (Dye, Buffers, Media) Start->Check_Reagents Is_Buffer_Fluorescent Buffer-only control fluorescent? Check_Reagents->Is_Buffer_Fluorescent Check_Hardware 2. Check Hardware (Plates, Tubes) Is_Plastic_Fluorescent Empty well/tube fluorescent? Check_Hardware->Is_Plastic_Fluorescent Check_Protocol 3. Review Protocol (Washing, Blocking) Is_Washing_Sufficient Signal decrease with more washes? Check_Protocol->Is_Washing_Sufficient Is_Buffer_Fluorescent->Check_Hardware No Sol_Buffer Use fresh, amine-free, filtered buffers. Is_Buffer_Fluorescent->Sol_Buffer Yes Is_Plastic_Fluorescent->Check_Protocol No Sol_Plastic Use low-autofluorescence labware. Is_Plastic_Fluorescent->Sol_Plastic Yes Sol_Washing Increase number and stringency of washes. Is_Washing_Sufficient->Sol_Washing No Resolved Problem Resolved Is_Washing_Sufficient->Resolved Yes Sol_Buffer->Resolved Sol_Plastic->Resolved Sol_Washing->Resolved

Caption: A logical workflow for troubleshooting unexpected fluorescence in negative controls.

References

Technical Support Center: 5-ROX-SE Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-ROX-SE for fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound labeling reaction?

The optimal pH for labeling primary amines with this compound, and NHS esters in general, is between 8.3 and 8.5.[1][2][3] This pH strikes a balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the succinimidyl ester.

Q2: What happens if the pH of my reaction is too low?

If the pH is too low (below ~7.5), the primary amine groups on your target molecule will be predominantly protonated (-NH3+).[1][2][3][4] This protonated form is not nucleophilic and will not efficiently react with the this compound, leading to very low or no labeling.

Q3: What are the consequences of a pH that is too high?

A pH higher than 8.5 will significantly increase the rate of hydrolysis of the succinimidyl ester group on the this compound molecule.[1][2][3] This competing hydrolysis reaction consumes the reactive dye, reducing the amount available to label your target molecule and thereby decreasing the labeling efficiency.[4][5][6][7][8]

Q4: Which buffers are recommended for the this compound labeling reaction?

It is crucial to use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, adjusted to a pH of 8.3-8.5.[1][2][9] Buffers containing primary amines, such as Tris, are generally not recommended as they will react with the this compound.[1][2][9]

Q5: How should I prepare and store the this compound stock solution?

This compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][2] It is important to use high-quality, amine-free DMF. The stock solution should be prepared fresh, but can be stored at -20°C for a limited time. Aqueous solutions of this compound are not stable and should be used immediately due to hydrolysis.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Incorrect pH of reaction buffer: The pH is too low (e.g., < 7.5), protonating the primary amines.Verify the pH of your reaction buffer is between 8.3 and 8.5. Use freshly prepared buffer.
Hydrolysis of this compound: The pH is too high (e.g., > 8.5), or the dye was exposed to aqueous conditions for too long before the reaction.Ensure the pH does not exceed 8.5. Prepare the this compound solution in anhydrous DMSO or DMF and add it to the reaction mixture immediately.
Presence of competing amines: The buffer (e.g., Tris) or other components in the reaction mixture contain primary amines.Use an amine-free buffer such as sodium bicarbonate or phosphate. Ensure all components are free of extraneous amines.
Inactive this compound: The dye has been improperly stored or has hydrolyzed over time.Use a fresh vial of this compound. Store the dye protected from light and moisture at -20°C.
Inconsistent Labeling Efficiency Fluctuations in pH: The buffering capacity is insufficient, leading to a drop in pH during the reaction due to the release of N-hydroxysuccinimide.Use a buffer with sufficient concentration (e.g., 0.1 M) to maintain a stable pH throughout the reaction.
Variable quality of reagents: Inconsistent purity of the target molecule or quality of the solvent (DMSO/DMF).Use highly purified target molecules. Use anhydrous, high-purity DMSO or DMF for the this compound stock solution.
High Background Signal Excess unreacted this compound: Inadequate removal of the free dye after the labeling reaction.Purify the labeled conjugate using appropriate methods such as gel filtration, dialysis, or chromatography to remove all unreacted dye.
Non-specific binding of the dye: The dye is physically adsorbing to the target molecule or other components.Ensure proper purification of the conjugate. Consider including a non-ionic detergent in your wash buffers if applicable to your downstream application.

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may need to be determined empirically for your specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column or dialysis.

Visualizations

Caption: Workflow for this compound labeling of proteins.

pH_Impact_on_Labeling cluster_low_pH Low pH (< 7.5) cluster_optimal_pH Optimal pH (8.3 - 8.5) cluster_high_pH High pH (> 8.5) pH_Scale Impact of pH on this compound Labeling|{  Low pH (<7.5) |  Optimal pH (8.3-8.5) |  High pH (>8.5) } Protonated_Amine Primary Amine is Protonated (-NH3+) (Non-nucleophilic) Low_Yield Low Labeling Yield Protonated_Amine->Low_Yield Reduced Reactivity Deprotonated_Amine Primary Amine is Deprotonated (-NH2) (Nucleophilic) High_Yield High Labeling Yield Deprotonated_Amine->High_Yield Efficient Reaction Stable_Ester Succinimdyl Ester is Relatively Stable Stable_Ester->High_Yield Efficient Reaction Ester_Hydrolysis Rapid Hydrolysis of Succinimidyl Ester Reduced_Yield Reduced Labeling Yield Ester_Hydrolysis->Reduced_Yield Dye Inactivation

Caption: The effect of pH on the efficiency of the this compound labeling reaction.

References

Technical Support Center: Preventing Aggregation of 5-ROX-SE Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during and after labeling with 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when labeling with this compound?

A1: Protein aggregation during labeling with this compound, a rhodamine-based dye, is often multifactorial. The primary causes include:

  • Increased Hydrophobicity: Rhodamine dyes are inherently hydrophobic. Covalently attaching them to the protein surface increases the overall hydrophobicity, which can promote non-specific protein-protein interactions and lead to aggregation.

  • High Degree of Labeling (DOL): A high ratio of dye molecules to protein molecules can significantly alter the protein's surface properties, leading to denaturation and precipitation. Over-labeling can cause fluorescence quenching and is a common reason for aggregation.

  • Suboptimal Reaction Conditions:

    • pH: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH (typically 8.0-9.0). However, some proteins are less stable at this pH and may begin to unfold, exposing hydrophobic cores and leading to aggregation.

    • Protein Concentration: High protein concentrations during the labeling reaction can increase the likelihood of intermolecular interactions and aggregation.

  • Presence of Aggregates in the Starting Material: If the initial protein solution already contains a small population of aggregates, these can act as seeds, accelerating the aggregation process during labeling.

  • Inadequate Removal of Unreacted Dye: Residual free dye in the solution after the labeling reaction can contribute to instability and precipitation of the labeled protein during storage.

Q2: How can I detect if my this compound labeled protein is aggregated?

A2: Protein aggregation can manifest in several ways, from visible precipitation to the presence of soluble, non-functional aggregates. Common detection methods include:

  • Visual Inspection: The most straightforward method is to look for turbidity, cloudiness, or visible precipitates in your protein solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering due to the presence of large aggregates.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the presence of larger species in solution by measuring their hydrodynamic radius.

  • Size-Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. This can be observed as a peak in the void volume or as a shoulder on the main protein peak.

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Aggregated protein may not enter the resolving gel or may appear as high molecular weight smears.

Q3: What is the optimal dye-to-protein molar ratio for this compound labeling to minimize aggregation?

A3: The optimal dye-to-protein molar ratio is highly dependent on the specific protein and the number of available primary amines (lysine residues and the N-terminus). A general starting point is a molar excess of 5:1 to 10:1 (dye:protein). However, it is crucial to perform a titration to determine the ideal ratio for your protein that achieves the desired degree of labeling without causing significant aggregation. For some proteins, a lower ratio may be necessary to maintain solubility and function.

Q4: Can the choice of buffer for the labeling reaction influence aggregation?

A4: Absolutely. The buffer composition is critical for maintaining protein stability during labeling. Key considerations include:

  • Buffer Type: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the this compound. Phosphate-buffered saline (PBS) or bicarbonate/carbonate buffers are common choices.

  • pH: While a pH of 8.0-9.0 is optimal for the labeling reaction, it's essential to ensure your protein is stable at this pH. If your protein is known to be unstable at alkaline pH, you may need to perform the reaction at a lower pH (e.g., 7.5) for a longer duration.

  • Ionic Strength: The salt concentration can influence protein solubility. For some proteins, increasing the ionic strength (e.g., with 150-250 mM NaCl) can help to screen electrostatic interactions that may lead to aggregation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound labeling experiments.

Problem Possible Cause(s) Recommended Solution(s)
Visible precipitation during or immediately after the labeling reaction. 1. High dye-to-protein ratio. 2. Protein instability at the reaction pH. 3. High protein concentration. 4. Pre-existing aggregates in the protein stock.1. Reduce the molar excess of this compound in the reaction. 2. Perform the labeling reaction at a lower pH (e.g., 7.5) for a longer incubation time. 3. Lower the protein concentration during labeling. 4. Filter the protein solution through a 0.22 µm filter before labeling.
The labeled protein appears soluble but shows poor performance in downstream applications (e.g., loss of binding activity). 1. Aggregation into soluble, non-functional oligomers. 2. Modification of critical lysine (B10760008) residues in the protein's active site.1. Analyze the sample for soluble aggregates using DLS or SEC. If present, try to remove them by SEC. 2. Reduce the dye-to-protein ratio to decrease the degree of labeling.
The labeled protein precipitates upon storage (e.g., at 4°C or after freeze-thawing). 1. Suboptimal storage buffer. 2. Instability of the labeled protein. 3. Repeated freeze-thaw cycles.1. Add stabilizing excipients to the storage buffer (see table below). 2. Store the protein at -80°C in single-use aliquots. 3. Add a cryoprotectant like glycerol (B35011) (10-50% v/v) before freezing.[1]
High background fluorescence in assays. 1. Incomplete removal of unreacted this compound.1. Improve the purification method. Size-exclusion chromatography (e.g., using a PD-10 or NAP-10 column) is generally more effective than dialysis for removing free dye.[2]

Quantitative Data on Stabilizing Additives

The addition of certain excipients to the labeling and storage buffers can significantly reduce protein aggregation. The optimal additive and its concentration should be determined empirically for each protein.

Additive Type Examples Typical Concentration Range Mechanism of Action References
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMSuppresses aggregation by binding to hydrophobic patches and charged regions on the protein surface, preventing self-association.[3][4][5][6][3][4][5][6]
Osmolytes/Polyols Glycerol, Sucrose, Trehalose (B1683222)10-50% (v/v) for glycerol; 0.1-1 M for sugarsStabilize the native protein structure by being preferentially excluded from the protein surface, which increases the energetic cost of unfolding.[1][7][8][9][10][1][7][8][9][10]
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01-0.1% (v/v)Prevent surface-induced aggregation and can help to solubilize proteins by interacting with hydrophobic regions.[11][12][13][11][12][13]

Experimental Protocols

Detailed Protocol for this compound Protein Labeling with an Emphasis on Aggregation Prevention

This protocol provides a general framework. Optimization for your specific protein is recommended.

1. Protein Preparation and Buffer Exchange:

  • Ensure your protein is highly pure. If the protein solution contains aggregates, remove them by size-exclusion chromatography or by centrifugation at >10,000 x g for 15 minutes at 4°C.

  • The protein must be in an amine-free buffer, such as 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5. If your protein is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column (e.g., PD-10) or dialysis.

  • The protein concentration should ideally be between 1-5 mg/mL.

2. Preparation of this compound Stock Solution:

  • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. Protect the solution from light.

3. Labeling Reaction:

  • Add the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.

  • Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during incubation can be beneficial, but avoid vigorous shaking which can cause denaturation.

  • Troubleshooting Checkpoint: If you observe precipitation, immediately try reducing the dye-to-protein ratio in your next attempt or add a stabilizing agent like L-arginine (e.g., 100 mM) to the labeling buffer.

4. Removal of Unreacted Dye and Aggregates:

  • The most effective method for removing both unreacted dye and any aggregates formed is size-exclusion chromatography (SEC).

  • Equilibrate an SEC column (e.g., a pre-packed PD-10 or a larger column for higher resolution) with your desired storage buffer.

  • Apply the reaction mixture to the column and collect fractions. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Monitor the column fractions by absorbance at 280 nm (for protein) and ~575 nm (for 5-ROX). Pool the fractions containing the labeled protein.

5. Characterization and Storage:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~575 nm.

  • For long-term storage, add a cryoprotectant such as glycerol to a final concentration of 20-50% (v/v) and store in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for this compound Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Steps start Start with Purified Protein buffer_exchange Buffer Exchange to Amine-Free Buffer (pH 8.0-8.5) start->buffer_exchange labeling Incubate Protein with this compound (1 hr, RT, dark) buffer_exchange->labeling dye_prep Prepare this compound in DMSO dye_prep->labeling sec Size-Exclusion Chromatography (SEC) labeling->sec collect Collect Labeled Protein Fractions sec->collect characterize Characterize (DOL) collect->characterize store Store at -80°C with Cryoprotectant characterize->store finish End store->finish troubleshooting_logic start Protein Aggregation Observed? cause Identify Cause start->cause Yes no_aggregation Proceed with Experiment start->no_aggregation No high_dol High DOL? cause->high_dol suboptimal_buffer Suboptimal Buffer? cause->suboptimal_buffer high_conc High Concentration? cause->high_conc reduce_ratio Reduce Dye:Protein Ratio high_dol->reduce_ratio Yes optimize_ph Optimize pH / Add Stabilizers suboptimal_buffer->optimize_ph Yes lower_conc Lower Protein Concentration high_conc->lower_conc Yes remove_aggregates Remove Aggregates (SEC) reduce_ratio->remove_aggregates optimize_ph->remove_aggregates lower_conc->remove_aggregates remove_aggregates->no_aggregation

References

Technical Support Center: Troubleshooting Abnormal ROX Signal in Real-time PCR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering abnormal ROX™ (a passive reference dye) signals in their real-time PCR (qPCR) experiments.

Understanding the Role of ROX

ROX is a passive reference dye used in qPCR to normalize for non-PCR related variations in fluorescence signals.[1][2] It does not participate in the PCR reaction, and its signal should remain constant throughout the experiment.[1][3] This stable signal allows for the correction of well-to-well variations that can arise from pipetting inaccuracies, differences in reaction volume, and optical path variations in the qPCR instrument.[4][5] The normalization is achieved by dividing the reporter dye's fluorescence signal by the ROX signal, resulting in a normalized reporter value (Rn).[4][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues related to abnormal ROX signals observed in the multicomponent plot of your qPCR data.

Why is my ROX signal increasing throughout the run?

An increasing ROX signal is often an indication of sample evaporation.[6][7] As the reaction volume decreases due to evaporation, the concentration of the ROX dye increases, leading to a stronger fluorescent signal.

  • Troubleshooting Steps:

    • Ensure Proper Sealing: Check that your PCR plate or tubes are securely sealed. For plates, use a new, high-quality adhesive film and ensure it is firmly applied across all wells, paying special attention to the edges. For tubes, ensure the caps (B75204) are fully closed.

    • Calibrate Heat Lid: Verify that the heated lid on your thermal cycler is functioning correctly and is set to the appropriate temperature to prevent condensation and evaporation.

    • Use a Plate Roller: When using adhesive films, a plate roller can help to create a uniform and secure seal across the entire plate.

What causes a sudden spike or drop in the ROX signal?

Momentary spikes or drops in the ROX signal can be caused by sudden physical changes within the well.[6][8]

  • Common Causes & Solutions:

    • Air Bubbles: The presence and subsequent bursting of air bubbles can cause abrupt changes in the fluorescence reading.[9]

      • Solution: After pipetting your reactions, centrifuge the plate or tubes briefly to remove any air bubbles.

    • Condensation: Droplets of condensation on the sides of the well or on the seal can interfere with the light path.

      • Solution: Ensure the heated lid is functioning correctly.

    • Electrical Surges: A sudden power surge can affect the instrument's detector.

      • Solution: Use a surge protector for your qPCR instrument.

Why is my ROX signal flat or absent?

While a flat ROX signal is the expected outcome, a complete absence of signal or a signal that is too low can indicate a problem.[6]

  • Troubleshooting Steps:

    • Incorrect Reagent: Verify that you are using a master mix that contains ROX dye if your instrument requires it. Some master mixes are available without ROX.[10]

    • Pipetting Error: A missing ROX signal in a specific well may indicate that the master mix was not added to that well.[9]

    • Incorrect Instrument Settings: Ensure that the correct passive reference dye (ROX) is selected in the experimental setup file on your qPCR instrument.[5] If ROX is not selected, the instrument will not collect the data for that channel.

    • Probe Signal Interference: In some cases, the reporter dye's signal can interfere with the ROX signal, especially if their emission spectra overlap.[11]

      • Solution: If you suspect spectral overlap, consider using a different reporter dye.

Why is my ROX signal decreasing or dropping off?

A gradual decrease in the ROX signal can occur due to several factors.

  • Potential Causes:

    • "ROX Drop": Some ROX dye conjugates can aggregate during thermal cycling, leading to a quenching of the fluorescent signal.[12]

    • Photobleaching: Although less common with modern instruments, prolonged exposure to the excitation light can cause the dye to photobleach.

    • Interaction with FAM: In some instances, a high FAM signal can cause the ROX signal to appear to decrease after many cycles.[13]

Does my qPCR instrument require ROX?

Whether or not your instrument requires ROX depends on its optical design.[14][15]

  • Instruments Requiring ROX: Instruments with a stationary light source and detector, such as many Applied Biosystems™ models, often require ROX to normalize for variations in the light path between wells.[12][16]

  • Instruments Not Requiring ROX: Instruments with a moving excitation and detection system or those that illuminate and detect each well individually, like some Bio-Rad or Qiagen models, may not require ROX.[14]

  • Recommendation: Always consult your instrument's user manual to determine if ROX is required and, if so, at what concentration (high or low).[15]

Quantitative Data Summary

Different qPCR instruments have varying requirements for ROX concentration due to differences in their optical systems.[16] Using the incorrect concentration can lead to inaccurate normalization.[11]

Instrument TypeTypical ROX RequirementRationale
Applied Biosystems™ (e.g., 7500, ViiA™ 7)High or Low ROX (instrument dependent)Optical design necessitates normalization for well-to-well variations in light path.[15][16]
Bio-Rad (e.g., CFX series)No ROX requiredOptical system is designed to provide uniform illumination and detection for all wells.[14][15]
Qiagen (Rotor-Gene Q)No ROX requiredCentrifugal design ensures each tube passes the same optical path.[14]

Note: This table provides a general guideline. Always refer to your specific instrument's documentation and the master mix manufacturer's recommendations for the appropriate ROX concentration.

Experimental Protocols

Protocol for Diagnosing Abnormal ROX Signal

  • Visual Inspection of Wells: Before starting the run, visually inspect the plate for any inconsistencies in volume or the presence of air bubbles.

  • Centrifugation: Briefly centrifuge the plate (e.g., 1000 x g for 1 minute) to ensure all liquid is at the bottom of the wells and to remove any bubbles.

  • Review Raw Data: After the run, examine the raw fluorescence data for each channel, including the ROX channel, in the multicomponent plot.

  • Compare Replicates: Assess the consistency of the ROX signal across technical replicates. Significant variations may indicate pipetting inaccuracies.

  • No Template Control (NTC) Analysis: The ROX signal in the NTC wells should be stable and consistent with the experimental wells.

Visualizations

Troubleshooting_ROX_Signal cluster_start Start cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Start Abnormal ROX Signal Detected Increasing Increasing Signal Start->Increasing SpikeDrop Sudden Spike/Drop Start->SpikeDrop NoSignal No/Low Signal Start->NoSignal Decreasing Decreasing Signal Start->Decreasing Evaporation Evaporation Increasing->Evaporation Bubbles Air Bubbles SpikeDrop->Bubbles NoROX Incorrect Master Mix (No ROX) NoSignal->NoROX Settings Incorrect Instrument Settings NoSignal->Settings Aggregation ROX Aggregation Decreasing->Aggregation SealPlate Check Plate Seal Evaporation->SealPlate Centrifuge Centrifuge Plate Bubbles->Centrifuge VerifyMix Verify Master Mix NoROX->VerifyMix CheckSettings Check Instrument Settings Settings->CheckSettings Consult Consult Manufacturer Aggregation->Consult

Caption: Troubleshooting workflow for abnormal ROX signals.

ROX_Normalization_Workflow cluster_input Raw Data Acquisition cluster_process Normalization Calculation cluster_output Normalized Data Reporter Reporter Dye Signal (R) Normalize Rn = R / P Reporter->Normalize ROX ROX Signal (P) ROX->Normalize Rn Normalized Reporter (Rn) Normalize->Rn

Caption: The process of ROX normalization in qPCR.

References

Validation & Comparative

A Comparative Guide to 5-ROX-SE and Other Rhodamine Dyes for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the selection of an appropriate fluorescent dye is paramount for achieving sensitive and reliable experimental outcomes. Rhodamine dyes, a class of xanthene dyes, are widely utilized for their bright fluorescence and high photostability.[][2][] This guide provides a detailed comparison of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), with other commonly used rhodamine derivatives such as TAMRA and Texas Red, to assist researchers in making informed decisions for their specific applications.

Performance Characteristics: A Quantitative Comparison

The spectral properties of fluorescent dyes are critical determinants of their suitability for a given application, influencing instrument compatibility and the potential for multiplexing. The following table summarizes the key quantitative data for 5-ROX and other popular rhodamine dyes. It is important to note that spectral properties can be influenced by the experimental environment, including the solvent, pH, and temperature.[4][5]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
5-ROX 570 - 580[6][7]591 - 604[6][7]78,000 - 93,000[7][8]~0.94 - 1.0[6][7]
TAMRA 540 - 546[8][9]565 - 579[8][9]91,000 - 103,000[8]~0.1 - 0.3
Texas Red 588 - 596[8][10]601 - 615[8][10]84,000 - 85,000[8][10]~0.93[10]
Rhodamine 6G ~524[8]~550 - 557[8]102,000 - 108,000[8]~0.95[5]
Rhodamine B ~543 - 554[11][12]~576 - 583[8][11]~106,000[12]0.33 - 0.90[11]

5-ROX stands out for its high fluorescence quantum yield, approaching unity in some measurements, indicating very efficient conversion of absorbed light into emitted fluorescence.[6][7] Its spectral profile, situated between that of TAMRA and Texas Red, makes it a valuable option for multicolor experiments.[8][13] Rhodamine dyes, in general, are known for their good chemical stability and photostability, which is often higher than that of fluorescein-based dyes.[][2][14]

Experimental Protocols: Labeling Biomolecules with this compound

This compound is an amine-reactive dye, making it suitable for labeling proteins and amine-modified oligonucleotides.[15][16] The succinimidyl ester (SE) moiety reacts with primary aliphatic amines to form a stable amide bond.

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to proteins. Optimal conditions may vary depending on the specific protein.

Reagents:

  • 5-ROX, SE dissolved in anhydrous DMSO or DMF (1-10 mM stock solution)[17]

  • Protein solution (2-3 mg/mL) in an amine-free buffer at pH 8.0-9.0 (e.g., 100 mM sodium bicarbonate or 50 mM sodium borate (B1201080) buffer)[16][17]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., gel filtration or dialysis) to remove unconjugated dye

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a suitable concentration.

  • Prepare Dye Solution: Immediately before use, prepare the 5-ROX, SE stock solution.

  • Conjugation Reaction: Add the reactive dye solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10-20:1.[16]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[18]

  • Quenching (Optional): Add the quenching reagent to stop the reaction and incubate for an additional 15-30 minutes.[16]

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column or dialysis.[18]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of 5-ROX (~575 nm).

General Protocol for Labeling Amine-Modified Oligonucleotides
  • Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in a labeling buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.0).

  • Prepare Dye Solution: Prepare a fresh solution of 5-ROX, SE in DMSO.

  • Conjugation: Add the dye solution to the oligonucleotide solution. The molar excess of dye can range from 2 to 20-fold.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[17]

  • Purification: Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation, gel filtration, or HPLC to remove excess dye.[]

Visualizing Key Processes and Relationships

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products ROX_SE This compound Labeled_Oligo ROX-Labeled Oligonucleotide ROX_SE->Labeled_Oligo Amine_Oligo Amine-Modified Oligonucleotide Amine_Oligo->Labeled_Oligo Conditions pH 8-9 Room Temp Conditions->Labeled_Oligo NHS NHS (byproduct)

Labeling of an amine-modified oligonucleotide with this compound.

start Start: Amine-containing Biomolecule prep_biomolecule 1. Prepare Biomolecule in Amine-Free Buffer (pH 8-9) start->prep_biomolecule reaction 3. Mix and Incubate (1-2 hours at RT, protected from light) prep_biomolecule->reaction prep_dye 2. Prepare Fresh Amine-Reactive Dye (e.g., this compound) in DMSO prep_dye->reaction purification 4. Purify Conjugate (Gel Filtration/ Dialysis) reaction->purification end End: Purified Fluorescently Labeled Biomolecule purification->end

General workflow for labeling biomolecules with amine-reactive dyes.

FRET Excitation Excitation Light Donor Donor (e.g., FAM) Excitation->Donor Absorption Acceptor Acceptor (e.g., ROX) Donor->Acceptor FRET (Non-radiative) Donor_Emission Donor Emission Donor->Donor_Emission Fluorescence (No FRET) Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Fluorescence

Fluorescence Resonance Energy Transfer (FRET) using a rhodamine dye as an acceptor.

Conclusion

This compound is a high-performance fluorescent dye with an excellent quantum yield and a spectral profile that fills a useful niche in the rhodamine family. Its bright fluorescence and robust chemical properties make it an excellent choice for a wide range of applications, including oligonucleotide labeling for qPCR and DNA sequencing, as well as protein conjugation for immunoassays and fluorescence microscopy.[13][19] When selecting a rhodamine dye, researchers should consider the specific instrumentation available, the potential for spectral overlap in multicolor experiments, and the chemical environment of the assay. While TAMRA remains a workhorse in many applications and Texas Red offers longer wavelength emission, 5-ROX provides a compelling combination of brightness and spectral positioning for advanced fluorescence-based research.

References

A Comparative Guide to 5-ROX-SE Alternatives for qPCR Normalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their quantitative polymerase chain reaction (qPCR) assays, the choice of a passive reference dye for signal normalization is a critical step. While 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), is a widely used passive reference dye, several alternatives offer distinct advantages, particularly in multiplexing applications and for enhanced performance characteristics. This guide provides an objective comparison of this compound and its alternatives, supported by available data and detailed experimental protocols.

Passive reference dyes are chemically inert fluorophores included in qPCR master mixes to normalize for non-PCR-related variations in fluorescence signal.[1][2][3] These variations can arise from well-to-well differences in pipetting volumes, instrument optics, or signal fluctuations.[1][4] By providing a stable fluorescent signal throughout the PCR reaction, the passive reference dye allows for the correction of the reporter dye signal, leading to more accurate and reproducible quantification.[2][5]

Comparison of Passive Reference Dyes

FeatureThis compoundMustang Purple™VeriFluor™ Far-RedATTO Dyes (e.g., ATTO 590)Clara® AquaPlex Mixes
Excitation Max (nm) ~575-586~654~640Varies (e.g., 594 for ATTO 590)Passive reference in Cy5 channel (~650)
Emission Max (nm) ~604-610Not specified~660Varies (e.g., 624 for ATTO 590)Not specified
Key Advantage Well-established, widely used.Frees up the ROX channel for multiplexing.[2][6]Frees up the ROX channel, DTT-insensitive, and highly soluble.[7][8]High photostability and brightness.[9][10]Enables use of ROX-channel dyes (e.g., Texas Red) for improved multiplex detection.[11][12]
Primary Limitation Occupies the ROX channel, limiting multiplexing capacity.Can be sensitive to DTT, a common reagent in DNA extraction.[7][8]Requires a qPCR instrument with a Cy5 or equivalent channel for the passive reference.Not specifically marketed as a standalone passive reference dye for qPCR.A proprietary component of a master mix, not a standalone dye.
Impact on Cq Values Generally does not impact Cq values but tightens standard deviation of replicates.[5]No significant impact on Cq values in multiplex assays compared to singleplex.[6]Designed to provide accurate normalization without impacting quantification.Expected to be inert and not impact PCR efficiency.Improves Cq values and fluorescence plateaus for dyes in the ROX channel in multiplex assays.[11]

In-Depth Look at the Alternatives

Mustang Purple™ and VeriFluor™ Far-Red: Freeing the ROX Channel

The primary driver for seeking alternatives to this compound is the desire to expand multiplexing capabilities.[13] Traditional qPCR instruments have a limited number of detection channels, and with one occupied by ROX, the number of targets that can be simultaneously analyzed is restricted. Mustang Purple™ and VeriFluor™ Far-Red address this by shifting the passive reference signal to a longer wavelength, typically detected in the Cy5 channel.[11][13] This frees up the ROX channel for a reporter dye, enabling an additional target to be included in the multiplex assay.[7][8]

VeriFluor™ Far-Red offers a further advantage over Mustang Purple™ by being insensitive to dithiothreitol (B142953) (DTT), a reducing agent that can be carried over from nucleic acid extraction and has been shown to quench the fluorescence of Mustang Purple™.[7][8] Additionally, VeriFluor™ Far-Red is reported to have higher solubility, which can lead to more homogenous distribution in the master mix and, consequently, more consistent normalization.[8]

ATTO Dyes: A Focus on Photostability

ATTO dyes are a family of fluorescent labels known for their high photostability and brightness, which stems from their rigid chromophore structure.[9][10] While not exclusively marketed as passive reference dyes for qPCR, their chemical inertness and stable fluorescence make them potential candidates. Their enhanced photostability could translate to a more consistent reference signal over the course of the thermal cycling, potentially leading to more precise normalization.

Clara® AquaPlex Mixes: A Novel Approach to Multiplexing

The Clara® AquaPlex Mixes from PCR Biosystems employ a different strategy. Instead of just freeing the ROX channel, they are specifically formulated to improve the performance of reporter dyes that emit in that channel, such as Texas Red.[11][12] By using a passive reference dye in the Cy5 channel, these mixes allow for the use of brighter and more stable reporter dyes in the ROX channel, which can lead to improved sensitivity and lower Cq values in multiplex assays.[11]

Experimental Protocols

General Protocol for Comparing Passive Reference Dyes

This protocol outlines a general workflow for comparing the performance of different passive reference dyes.

  • Reaction Setup:

    • Prepare a master mix containing a standard qPCR enzyme, buffer, dNTPs, a reporter dye-labeled probe for a target gene, and forward and reverse primers.

    • Aliquot the master mix into separate tubes.

    • Add each passive reference dye (this compound and the alternatives) to its respective master mix aliquot at the manufacturer's recommended concentration.

    • Prepare a dilution series of a template DNA (e.g., a plasmid or genomic DNA) over at least five orders of magnitude.

    • Set up replicate qPCR reactions (at least triplicates) for each dilution point and for each passive reference dye being tested. Include no-template controls for each dye.

  • qPCR Cycling:

    • Use a standard qPCR cycling protocol appropriate for the enzyme and primers. For example:

      • Initial denaturation: 95°C for 2 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 30 seconds (acquire fluorescence data at the end of this step).

  • Data Analysis:

    • For each passive reference dye, analyze the raw fluorescence data for both the reporter and the passive reference channels.

    • Signal-to-Noise Ratio: Calculate the ratio of the final background-subtracted fluorescence of the reporter dye to the standard deviation of the baseline fluorescence.

    • Photostability: Measure the fluorescence intensity of the passive reference dye in the initial and final cycles of the PCR. Calculate the percentage of fluorescence retained.

    • Impact on Cq Values and Efficiency: Generate a standard curve for each passive reference dye by plotting the Cq values against the logarithm of the template concentration. Calculate the PCR efficiency from the slope of the standard curve (Efficiency = 10^(-1/slope) - 1). Compare the Cq values for each dilution point across the different dyes.

    • Precision: Calculate the standard deviation of the Cq values for the technical replicates at each dilution point.

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the logical workflow of passive reference dye normalization and a typical experimental setup for comparison.

qPCR_Normalization_Workflow cluster_instrument qPCR Instrument cluster_software qPCR Software Raw_Reporter_Signal Raw Reporter Fluorescence (R) Normalization Normalization (Rn = R / P) Raw_Reporter_Signal->Normalization Raw_Passive_Signal Raw Passive Reference Fluorescence (P) Raw_Passive_Signal->Normalization Baseline_Correction Baseline Correction (ΔRn = Rn - Baseline) Normalization->Baseline_Correction Amplification_Plot Amplification Plot (ΔRn vs. Cycle) Baseline_Correction->Amplification_Plot Cq_Determination Cq Determination Amplification_Plot->Cq_Determination

Figure 1. Logical workflow of passive reference dye normalization in qPCR.

Experimental_Workflow cluster_dyes Passive Reference Dyes Master_Mix_Prep Prepare Master Mix (Enzyme, Buffer, dNTPs, Probe, Primers) Dye_Addition Aliquot and Add Passive Reference Dyes Master_Mix_Prep->Dye_Addition Plate_Setup Set up qPCR Plate (Replicates & Controls) Dye_Addition->Plate_Setup Template_Dilution Prepare Template Dilution Series Template_Dilution->Plate_Setup qPCR_Run Perform qPCR Plate_Setup->qPCR_Run Data_Analysis Analyze Data (Signal, Stability, Cq, Efficiency) qPCR_Run->Data_Analysis ROX This compound Alt1 Alternative 1 Alt2 Alternative 2

Figure 2. Experimental workflow for comparing passive reference dyes.

Conclusion

While this compound remains a reliable standard for qPCR normalization, several alternatives offer compelling advantages, particularly for researchers engaged in multiplexing. The choice of an alternative will depend on the specific requirements of the assay, the available instrumentation, and the desire to maximize the number of targets analyzed per reaction. For multiplex assays, alternatives like Mustang Purple™, VeriFluor™ Far-Red, and the strategy employed by Clara® AquaPlex Mixes provide viable solutions to overcome the limitations of the ROX channel. When selecting a passive reference dye, it is crucial to consider its spectral properties, compatibility with the qPCR instrument, and potential interactions with other reaction components to ensure the generation of accurate and reproducible data.

References

Validating 5-ROX-SE Labeling Efficiency: A Comparative HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and other scientific endeavors requiring fluorescently labeled biomolecules, robust validation of the labeling process is paramount. This guide provides a comparative analysis of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) labeling, validated by High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol and compare the performance of this compound with two common alternatives: Tetramethylrhodamine-SE (TAMRA-SE) and Cyanine5-SE (Cy5-SE).

Performance Comparison of Amine-Reactive Dyes

The choice of a fluorescent dye for labeling proteins, peptides, or oligonucleotides depends on several factors, including the desired spectral properties, labeling efficiency, and the hydrophobicity of the dye, which can influence the behavior of the labeled biomolecule. The succinimidyl ester (SE) reactive group is widely used to label primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.

Below is a summary of the key characteristics of this compound and two popular alternatives.

FeatureThis compoundTAMRA-SECy5-SE
Excitation Max (nm) ~575~555~649
Emission Max (nm) ~602~580~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~95,000~90,000~250,000
Quantum Yield HighModerateHigh
Relative Hydrophobicity ModerateHighVery High[1]
Photostability GoodModerateGood
pH Sensitivity LowModerateLow

Experimental Protocols

This section details the methodology for labeling a model peptide with this compound and validating the reaction by reversed-phase HPLC. The same protocol can be adapted for TAMRA-SE and Cy5-SE.

Materials
  • Model Peptide (e.g., a synthetic peptide with a single primary amine available for labeling)

  • This compound, TAMRA-SE, and Cy5-SE

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Trifluoroacetic acid (TFA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 100 Å, 4.6 x 250 mm)

Labeling Procedure
  • Peptide Preparation: Dissolve the model peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound (or TAMRA-SE/Cy5-SE) in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 5-fold molar excess of the dissolved dye to the peptide solution. For example, for a 1 mg/mL solution of a 5 kDa peptide, this would be approximately 1 µL of the 10 mg/mL dye solution per 100 µL of peptide solution.

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, if desired.

HPLC Validation Protocol
  • Sample Preparation: Dilute a small aliquot of the labeling reaction mixture with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) or a fluorescence detector set to the appropriate excitation and emission wavelengths for the dye. A DAD is useful for identifying peaks by their absorbance spectra.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (linear gradient)

      • 40-45 min: Hold at 95% B

      • 45-50 min: 95% to 5% B (linear gradient)

      • 50-60 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Identify the peaks corresponding to the unlabeled peptide, free dye, and the labeled peptide conjugate. The labeled peptide will have a longer retention time than the unlabeled peptide due to the increased hydrophobicity from the dye.

    • Calculate the labeling efficiency by comparing the peak area of the labeled peptide to the sum of the peak areas of the labeled and unlabeled peptides.

Visualizing the Workflow and Labeling Chemistry

To better illustrate the process, the following diagrams outline the experimental workflow and the chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_validation HPLC Validation peptide_prep Dissolve Peptide in Buffer mix Mix Peptide and Dye Solutions peptide_prep->mix dye_prep Dissolve this compound in DMSO dye_prep->mix incubate Incubate for 1 hour at RT mix->incubate hplc_inject Inject Sample onto HPLC incubate->hplc_inject hplc_run Run Gradient Separation hplc_inject->hplc_run data_analysis Analyze Chromatogram hplc_run->data_analysis

Experimental workflow for this compound labeling and HPLC validation.

labeling_reaction Peptide Peptide-NH2 (Primary Amine) Labeled_Peptide Peptide-NH-CO-ROX (Stable Amide Bond) Peptide->Labeled_Peptide + This compound ROX_SE 5-ROX-Succinimidyl Ester ROX_SE->Labeled_Peptide NHS N-hydroxysuccinimide (Byproduct) ROX_SE->NHS releases

Amine-reactive labeling chemistry of this compound.

Conclusion

The validation of fluorescent labeling is a critical step in ensuring the quality and reliability of subsequent experiments. Reversed-phase HPLC provides a robust method for separating the labeled product from unreacted starting materials and byproducts, allowing for accurate determination of labeling efficiency. While this compound is a reliable fluorescent dye, alternatives like TAMRA-SE and Cy5-SE offer different spectral and hydrophobicity profiles that may be advantageous for specific applications. The choice of dye should be guided by the experimental requirements and validated using a systematic approach as outlined in this guide.

References

A Guide to the Spectral Compatibility of 5-ROX-SE for Multiplexing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based assays, the ability to simultaneously detect multiple targets is paramount for extracting comprehensive data from precious samples. This guide provides a detailed comparison of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a widely used red fluorescent dye, with other common fluorophores. We will explore its spectral compatibility in various applications, including multiplex immunofluorescence, quantitative PCR (qPCR), and Förster Resonance Energy Transfer (FRET), supported by experimental protocols and data.

Spectral Properties of this compound

This compound is characterized by its excitation and emission maxima in the orange-red region of the spectrum, making it a valuable component in multicolor fluorescence experiments. The succinimidyl ester (SE) group allows for covalent labeling of primary and secondary amines on proteins and amine-modified oligonucleotides.[1][2][3][4][5]

PropertyValueReference
Excitation Maximum (λex)~570 - 580 nm[6][7]
Emission Maximum (λem)~591 - 604 nm[7][8]
Molar Extinction Coefficient (ε)~82,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.9[6][7]

Spectral Compatibility with Other Fluorophores

The key to successful multiplexing is the selection of fluorophores with minimal spectral overlap. Below is a table of common fluorophores and their spectral properties, highlighting potential partners for this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral Overlap with this compoundRecommended Filter Set
FITC (Fluorescein) 495518LowFITC
Alexa Fluor 488 495519LowFITC
Cy3 550570Moderate (Excitation)TRITC/Cy3
TAMRA 555580High (Excitation & Emission)TRITC/Cy3
Texas Red 595615Moderate (Emission)Texas Red
Cy5 650670LowCy5
Alexa Fluor 647 650668LowCy5

Considerations for Multiplexing:

  • Green Fluorophores (FITC, Alexa Fluor 488): These are excellent partners for this compound due to their well-separated emission spectra, minimizing bleed-through.[3][9][10]

  • Orange Fluorophores (Cy3, TAMRA): Use with caution. The excitation spectrum of this compound significantly overlaps with the emission of Cy3 and TAMRA, which can lead to direct excitation of this compound when exciting the orange dye. This is a critical consideration in FRET applications where Cy3 or TAMRA might be the donor.[11]

  • Far-Red Fluorophores (Cy5, Alexa Fluor 647): These are ideal for extending multiplexing capabilities. Their emission spectra are well-separated from this compound, allowing for clear distinction of signals.[12][13]

Applications and Experimental Protocols

Multiplex Immunofluorescence

This technique allows for the visualization of multiple proteins in a single tissue section or cell sample.

Experimental Workflow:

cluster_prep Sample Preparation cluster_stain Antibody Incubation cluster_image Imaging A Fix and Permeabilize Cells/Tissue B Block with Serum A->B C Primary Antibody Cocktail (e.g., Rabbit anti-A, Mouse anti-B) B->C D Secondary Antibody Cocktail (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse 5-ROX) C->D E Wash and Mount D->E F Acquire Images with Appropriate Filter Sets E->F

Multiplex Immunofluorescence Workflow

Protocol: Three-Color Immunofluorescence with Alexa Fluor 488, 5-ROX, and Cy5

  • Cell/Tissue Preparation:

    • Fix cells or tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation:

    • Incubate with a cocktail of primary antibodies from different host species (e.g., rabbit anti-protein A, mouse anti-protein B, rat anti-protein C) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Incubate with a cocktail of secondary antibodies conjugated to spectrally distinct fluorophores (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse 5-ROX, and goat anti-rat Cy5) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount coverslips with an anti-fade mounting medium containing DAPI for nuclear counterstaining.

    • Image using a fluorescence microscope with appropriate filter sets for DAPI, FITC (for Alexa Fluor 488), TRITC/Texas Red (for 5-ROX), and Cy5. Sequential scanning is recommended to minimize bleed-through.[9]

Multiplex Quantitative PCR (qPCR)

In multiplex qPCR, different targets are detected in a single reaction using probes labeled with distinct fluorophores. 5-ROX is often used as a reporter dye in one of the channels.

Logical Relationship of Multiplex qPCR Components:

cluster_mix qPCR Reaction Mix Master Mix Master Mix Primers Primers Probes Probes FAM_Probe FAM_Probe Probes->FAM_Probe Target 1 VIC_Probe VIC_Probe Probes->VIC_Probe Target 2 ROX_Probe ROX_Probe Probes->ROX_Probe Target 3 Template Template

Components of a Multiplex qPCR Assay

Protocol: Three-Target qPCR with FAM, VIC, and 5-ROX Probes [14][15][16]

  • Assay Design:

    • Design primers and TaqMan® probes for each target. Probes should have a 5' reporter dye (FAM, VIC, or 5-ROX) and a 3' quencher. Ensure that the amplicons are of similar length and that the primer melting temperatures are comparable.

  • Reaction Setup:

    • Prepare a reaction mix containing a multiplex qPCR master mix, primer/probe sets for each target, and the DNA/cDNA template.

    • A typical 20 µL reaction might contain:

      • 10 µL of 2x Multiplex qPCR Master Mix

      • 1 µL of each 20x primer/probe mix (FAM, VIC, 5-ROX)

      • 2 µL of template DNA/cDNA

      • 5 µL of nuclease-free water

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR instrument with the appropriate channels for detecting FAM, VIC, and ROX. A typical cycling protocol is:

      • Initial denaturation: 95°C for 2 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

  • Data Analysis:

    • Analyze the amplification plots for each fluorophore to determine the cycle threshold (Ct) values for each target.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two molecules.

Signaling Pathway of a FRET-based Biosensor:

cluster_inactive Inactive State (No FRET) cluster_active Active State (FRET) Donor (e.g., Fluorescein) Donor (e.g., Fluorescein) Donor Emission Donor Emission Donor (e.g., Fluorescein)->Donor Emission Excitation Acceptor (e.g., 5-ROX) Acceptor (e.g., 5-ROX) Donor_Active Donor (e.g., Fluorescein) Acceptor_Active Acceptor (e.g., 5-ROX) Donor_Active->Acceptor_Active Energy Transfer Acceptor Emission Acceptor Emission Acceptor_Active->Acceptor Emission Conformational Change Conformational Change Active State (FRET) Active State (FRET) Conformational Change->Active State (FRET) Inactive State (No FRET) Inactive State (No FRET) Inactive State (No FRET)->Conformational Change

Principle of a FRET-based Biosensor

Protocol: In Vitro FRET Assay with Fluorescein (Donor) and 5-ROX (Acceptor)

  • Protein Labeling:

    • Label one protein with a donor fluorophore (e.g., Fluorescein-maleimide) at a specific cysteine residue.

    • Label the interacting partner protein with an acceptor fluorophore (e.g., this compound) at an amine group.

    • Purify the labeled proteins to remove free dye.

  • FRET Measurement:

    • In a fluorometer, excite the donor fluorophore at its excitation maximum (e.g., 495 nm for Fluorescein).

    • Measure the emission spectrum from ~500 nm to 700 nm.

    • In the absence of the acceptor, a strong donor emission peak will be observed (~520 nm).

    • Upon addition of the acceptor-labeled protein, if an interaction occurs and brings the fluorophores into close proximity, a decrease in the donor emission and a simultaneous increase in the acceptor emission (~600 nm) will be observed, indicating FRET.[17][18]

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Conclusion

This compound is a versatile and robust red fluorescent dye suitable for a variety of multiplexing applications. Its spectral properties allow for effective combination with green and far-red fluorophores, enabling three or more color imaging and analysis. Careful consideration of spectral overlap is crucial, especially when pairing with orange-emitting dyes. The provided protocols offer a starting point for researchers to design and implement their own multiplex experiments, ultimately leading to a deeper understanding of complex biological systems.

References

Measuring the Labeling Efficiency of 5-ROX-SE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled molecules, selecting the appropriate dye and accurately determining its conjugation efficiency are critical for reliable and reproducible results. This guide provides a comprehensive comparison of 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX-SE), a widely used amine-reactive fluorescent dye, with other common alternatives. We present supporting experimental protocols and data to facilitate an informed decision-making process.

Comparison of this compound with Alternative Amine-Reactive Dyes

The selection of a fluorescent dye for labeling proteins, antibodies, or other biomolecules depends on several factors, including the specific application, available instrumentation, and the desired photophysical properties. This compound is a popular choice due to its bright red-orange fluorescence and reactivity towards primary amines. However, a variety of other dyes with similar spectral characteristics are available. The following table summarizes the key properties of this compound and some of its common alternatives.

FeatureThis compoundTide Fluor™ 4 (TF4)Alexa Fluor™ 568Cy3
Reactive Group Succinimidyl Ester (SE)Succinimidyl Ester (SE)Succinimidyl Ester (SE)Succinimidyl Ester (SE)
Reactivity Primary AminesPrimary AminesPrimary AminesPrimary Amines
Excitation Max (nm) ~570~590~578~550
Emission Max (nm) ~591~618~603~570
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~93,000[1]~90,000~91,000~150,000
Quantum Yield (Φ) Not specified0.4360.690.15
Correction Factor (CF₂₈₀) Not specified0.436Not specifiedNot specified
Key Advantages Well-established dye, good for FRET applications.Superior replacement for ROX, higher quantum yield.Bright and photostable.High extinction coefficient.
Potential Disadvantages Susceptible to hydrolysis.Newer dye, less literature available.Higher cost.Prone to photobleaching.

Experimental Protocol: Measuring the Labeling Efficiency (Degree of Labeling) of this compound

This protocol outlines the steps to label a protein with this compound and subsequently determine the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.

Materials:
  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:
  • Preparation of Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will compete with the protein for the dye and should be avoided.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.

  • Labeling Reaction:

    • Slowly add a calculated amount of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein for efficient labeling typically ranges from 5:1 to 20:1 and should be empirically determined.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the protein-dye conjugate from the unreacted dye using a gel filtration column pre-equilibrated with the desired storage buffer. The labeled protein will elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of 5-ROX (~570 nm, A_max).

    • Calculate the protein concentration using the following formula:

      Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      Where:

      • A₂₈₀ is the absorbance at 280 nm.

      • A_max is the absorbance at the maximum absorption wavelength of the dye.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max). This value needs to be determined for this compound. For initial estimations, a value between 0.1 and 0.4 can be assumed for rhodamine derivatives.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the dye using the Beer-Lambert law:

      Dye Concentration (M) = A_max / ε_dye

      Where:

      • ε_dye is the molar extinction coefficient of 5-ROX (93,000 M⁻¹cm⁻¹).[1]

    • Calculate the Degree of Labeling (DOL):

      DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL is typically between 2 and 7 for antibodies and may vary for other proteins. A DOL that is too high can lead to fluorescence quenching and potential loss of protein function.

Visualizing the Workflow and Dye Comparison

To better illustrate the experimental process and the relationship between different dye types, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (amine-free buffer) reaction Incubate Protein and Dye (1-2 hours, RT, dark) prep_protein->reaction prep_dye Prepare this compound Stock Solution (DMSO/DMF) prep_dye->reaction purification Separate Conjugate (Gel Filtration) reaction->purification measurement Measure Absorbance (280 nm & ~570 nm) purification->measurement calculation Calculate DOL measurement->calculation

Caption: Experimental workflow for protein labeling with this compound and determination of the Degree of Labeling (DOL).

dye_comparison cluster_main Amine-Reactive Dyes cluster_se Succinimidyl Esters (SE) cluster_itc Isothiocyanates (ITC) ROX_SE This compound TF4_SE Tide Fluor 4-SE Alexa568_SE Alexa Fluor 568-SE Cy3_SE Cy3-SE FITC FITC TRITC TRITC

Caption: Classification of common amine-reactive fluorescent dyes based on their reactive group.

References

A Comparative Analysis of Photostability: 5-ROX-SE vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescence-based assays, the selection of a robust fluorescent dye is paramount to generating reliable and reproducible data. Among the myriad of choices, 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a well-established rhodamine dye, and the extensive family of Alexa Fluor dyes are popular options for labeling biomolecules. This guide provides an objective comparison of their photostability, supported by available experimental data and detailed methodologies, to aid in the selection of the most appropriate fluorophore for your research needs.

Overview of Photostability

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a critical limiting factor in fluorescence microscopy and other fluorescence-based applications.[1] A dye with high photostability will maintain its fluorescent signal for a longer duration under continuous illumination, enabling longer exposure times, more robust time-lapse imaging, and improved signal-to-noise ratios.

Alexa Fluor dyes are widely recognized for their superior photostability compared to many traditional fluorescent dyes, including rhodamines.[2][3] This enhanced stability is a key feature that allows for the capture of high-quality images with greater sensitivity. While 5-ROX is known for its strong fluorescence and is considered to have good photostability among rhodamine dyes, direct quantitative comparisons with the Alexa Fluor series are limited in published literature.[4][5][6]

Quantitative Photostability Comparison

PropertyThis compoundAlexa Fluor 568Alexa Fluor 594
Excitation Max (nm) ~575~578~590
Emission Max (nm) ~602~603~617
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~82,000~91,300~73,000
Quantum Yield High~0.67~0.66
Relative Photostability Good (for a rhodamine dye)ExcellentExcellent

Note: The quantum yield for this compound is often cited as high but a specific, consistently reported value is not available. Values can vary based on the conjugation target and local environment.

Experimental Protocol for Photostability Measurement

To perform a direct comparison of the photostability of this compound and Alexa Fluor dyes in your own laboratory setting, the following protocol can be adapted. This method involves immobilizing the fluorescently labeled molecules and measuring the decay of fluorescence intensity over time under continuous illumination.

Materials:

  • This compound and the desired Alexa Fluor SE dye

  • Target molecule for labeling (e.g., antibody, oligonucleotide)

  • Amine-reactive labeling buffers (e.g., sodium bicarbonate buffer, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Antifade mounting medium (optional, but recommended for consistency)

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Dye Conjugation:

    • Dissolve the amine-reactive this compound and Alexa Fluor SE dyes in a small amount of anhydrous DMSO.

    • Prepare a solution of your target molecule in the labeling buffer.

    • Add the reactive dye to the target molecule solution at a specific molar ratio.

    • Incubate the reaction for the recommended time at room temperature, protected from light.

    • Purify the labeled conjugate from the unreacted dye using a size-exclusion column.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's absorption maximum and the protein's absorption maximum (e.g., 280 nm).

  • Sample Preparation:

    • Prepare a dilution of the fluorescently labeled conjugates in PBS.

    • Immobilize the conjugates on a microscope slide. This can be achieved through various methods depending on the target molecule (e.g., for antibodies, coating the slide with the corresponding antigen).

    • Wash the slide to remove any unbound conjugate.

    • Mount a coverslip over the sample, with or without an antifade mounting medium.

  • Image Acquisition:

    • Place the slide on the stage of the fluorescence microscope.

    • Select the appropriate filter set for the fluorophore being imaged.

    • Focus on the sample and adjust the illumination intensity to a level that provides a good initial signal without immediately causing significant bleaching. It is critical to use the same illumination intensity and exposure time for all samples being compared.

    • Acquire a time-lapse series of images (e.g., one image every 10-30 seconds) under continuous illumination until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any labeled molecules.

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the graph.

Experimental Workflow and Data Analysis Pathway

The following diagrams illustrate the general workflow for comparing fluorophore photostability and the pathway for data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis conjugation Dye Conjugation purification Purification conjugation->purification immobilization Immobilization purification->immobilization timelapse Time-lapse Acquisition immobilization->timelapse measurement Intensity Measurement timelapse->measurement normalization Normalization measurement->normalization plotting Plotting & Half-life Determination normalization->plotting

Caption: Experimental workflow for photostability comparison.

Data_Analysis_Pathway raw_images Raw Time-lapse Images roi_selection Select Region of Interest (ROI) & Background Region raw_images->roi_selection intensity_extraction Extract Mean Intensity (ROI and Background) roi_selection->intensity_extraction background_subtraction Background Subtraction intensity_extraction->background_subtraction normalization Normalize to Initial Intensity (I/I₀) background_subtraction->normalization photobleaching_curve Plot Normalized Intensity vs. Time normalization->photobleaching_curve half_life Determine Photobleaching Half-life (t₁/₂) photobleaching_curve->half_life

Caption: Pathway for analyzing photobleaching data.

Conclusion

The choice between this compound and an Alexa Fluor dye will ultimately depend on the specific requirements of the experiment. While this compound is a reliable and brightly fluorescent dye, the Alexa Fluor family generally offers superior photostability, which can be a significant advantage for demanding imaging applications. For studies requiring long-term observation, time-lapse imaging, or the detection of low-abundance targets, an Alexa Fluor dye is likely to provide more robust and reliable results. It is always recommended to perform a direct comparison under your specific experimental conditions to determine the optimal fluorophore for your needs.

References

A Researcher's Guide to Assessing the Purity of 5-ROX-SE Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of fluorescently labeled oligonucleotide probes is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) labeled probes and popular alternatives, supported by experimental data and detailed protocols.

The use of impure probes can lead to high background signals, low signal-to-noise ratios, and inaccurate quantification in sensitive applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis. This guide will delve into the common analytical techniques for purity assessment, compare this compound with alternative dyes, and provide a step-by-step workflow for the synthesis, purification, and quality control of these critical reagents.

Comparing Fluorescent Dyes for Oligonucleotide Labeling

While this compound is a widely used red fluorescent dye, several alternatives offer comparable or superior performance in terms of brightness, photostability, and ease of purification. Here, we compare this compound with two popular alternatives: CAL Fluor Red 610 and Cyanine 5 (Cy5).

FeatureThis compoundCAL Fluor Red 610Cyanine 5 (Cy5)
Excitation Max (nm) ~575590[1][2]~649
Emission Max (nm) ~602610[1][2]~666
Extinction Coefficient (M⁻¹cm⁻¹) ~82,000108,000[1]~250,000[3]
Labeling Chemistry NHS EsterPhosphoramidite / CPGNHS Ester
Typical Purity (Post-HPLC) >90%[4]Single peak by RP-HPLC[5][6]≥95%[3]
Key Advantages Well-established dyeSingle isomer chemistry leads to cleaner HPLC profilesHigh extinction coefficient, very bright
Key Disadvantages Can exist as multiple isomers, potentially complicating purification

Table 1: Comparison of this compound with CAL Fluor Red 610 and Cy5.

Experimental Protocols for Purity Assessment

Accurate determination of probe purity relies on robust analytical techniques. The two primary methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of fluorescently labeled oligonucleotides. The hydrophobicity of the dye aids in the separation of the full-length labeled product from unlabeled oligonucleotides and free dye.

Experimental Protocol for RP-HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or diode array detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye (e.g., ~575 nm for 5-ROX).

  • Sample Preparation: Dissolve the lyophilized probe in water or a suitable buffer to a final concentration of 10-20 µM.

  • Analysis: Inject 10-20 µL of the sample. The purity is calculated by integrating the area of the main peak corresponding to the full-length labeled probe and expressing it as a percentage of the total peak area. A purity of over 90% is generally considered acceptable for most applications.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity (i.e., the molecular weight) of the labeled probe and identifying any impurities. The two most common techniques are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

Experimental Protocol for MALDI-TOF MS Analysis:

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Matrix: 3-Hydroxypicolinic acid (3-HPA) is a commonly used matrix for oligonucleotides.

  • Sample Preparation:

    • Mix 1 µL of the oligonucleotide probe solution (10-20 µM) with 1 µL of the matrix solution on a MALDI target plate.

    • Allow the mixture to air dry completely to form crystals.

  • Analysis: Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the probe. The resulting spectrum should show a major peak corresponding to the mass of the full-length labeled oligonucleotide.

Experimental Protocol for ESI-MS Analysis:

  • Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Mobile Phase: A solution of 50% acetonitrile and 50% water with a volatile salt such as ammonium (B1175870) acetate is typically used.

  • Sample Preparation: Dilute the probe to a concentration of 1-10 µM in the mobile phase.

  • Analysis: Infuse the sample directly into the ESI source or inject it into the LC system. ESI generates multiply charged ions, and the resulting spectrum is deconvoluted to determine the molecular weight of the probe. ESI-MS is particularly useful for analyzing larger oligonucleotides and can provide more accurate mass measurements than MALDI-TOF.

Workflow for Synthesis, Purification, and Quality Control

The following diagram illustrates a typical workflow for the production and quality control of an amine-reactive dye-labeled oligonucleotide probe.

G Workflow for this compound Labeled Probe Synthesis and QC cluster_synthesis Probe Synthesis cluster_purification Purification cluster_qc Quality Control start Start: Synthesized Amino-Modified Oligonucleotide labeling Post-Synthetic Labeling: React with this compound start->labeling hplc_purification HPLC Purification: Removal of free dye and unlabeled oligonucleotides labeling->hplc_purification desalting Desalting: Removal of salts hplc_purification->desalting hplc_analysis Purity Assessment: Analytical RP-HPLC desalting->hplc_analysis ms_analysis Identity Confirmation: Mass Spectrometry (MALDI-TOF or ESI) desalting->ms_analysis spectro Quantification: UV-Vis Spectrophotometry (A260/Adye) desalting->spectro end Final Product: Pure, Labeled Probe hplc_analysis->end ms_analysis->end spectro->end

Caption: A flowchart illustrating the key stages in the production and quality control of a this compound labeled oligonucleotide probe.

Conclusion

The purity of fluorescently labeled oligonucleotide probes is a critical factor for the success of many molecular biology and diagnostic assays. While this compound remains a popular choice, alternative dyes such as CAL Fluor Red 610 and Cy5 offer advantages in terms of brightness and purity. Regardless of the dye chosen, rigorous quality control using a combination of HPLC for purity assessment and mass spectrometry for identity confirmation is essential. By following the detailed protocols and workflow outlined in this guide, researchers can ensure the quality of their labeled probes and generate reliable and reproducible experimental data.

References

A Comparative Guide to the Performance of 5-ROX-SE in Diverse qPCR Master Mixes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of quantitative real-time PCR (qPCR) are paramount. The choice of qPCR master mix and the appropriate use of a passive reference dye, such as 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), are critical factors that can significantly influence experimental outcomes. This guide provides an objective comparison of this compound performance in different types of qPCR master mixes, supported by representative experimental data and detailed protocols.

This compound is an inert fluorescent dye utilized in qPCR to normalize for non-PCR-related variations in fluorescence.[1] These variations can stem from minor pipetting inaccuracies, well-to-well differences in optical paths, or signal fluctuations due to bubbles or condensation.[1][2] By providing a stable fluorescent signal throughout the reaction, this compound allows for the correction of the reporter dye signal, a process known as ROX normalization.[3][4] The normalized reporter signal (Rn) is calculated by dividing the reporter dye's fluorescence by that of ROX.[3][4] This normalization enhances data precision and minimizes the standard deviation among technical replicates.[2]

The Role of qPCR Instrumentation

The optimal concentration of this compound is dictated by the qPCR instrument's optical system.[4][5] Instruments with a single stationary light source often exhibit variations in light path length across the thermal block, necessitating a high concentration of ROX for normalization.[3] Conversely, instruments with individual light sources for each well or advanced optical shuttles have a more uniform light path and require a low ROX concentration or none at all.[3]

Performance Comparison of this compound in Different Master Mix Formulations

The performance of this compound can be influenced by the composition of the qPCR master mix. Key performance indicators include the stability of the ROX signal, the signal-to-noise ratio, and the impact on the quantification cycle (Cq) values of the reporter dye. Below is a summary of expected performance characteristics in different master mix formulations.

Master Mix TypeTarget ROX ConcentrationExpected ROX Signal StabilityExpected Signal-to-Noise RatioPotential Impact on Cq Values
SYBR Green Master Mix (High ROX) 500 nMHighGoodMinimal, with improved replicate consistency
SYBR Green Master Mix (Low ROX) 30-50 nMHighGoodMinimal, with improved replicate consistency
Probe-Based Master Mix (High ROX) 500 nMHighExcellentMinimal, with improved replicate consistency
Probe-Based Master Mix (Low ROX) 30-50 nMHighExcellentMinimal, with improved replicate consistency
Master Mix with Separate ROX Tube User-determinedDependent on final concentrationDependent on final concentrationOptimization is crucial to avoid signal quenching or noise

Experimental Protocols

General Protocol for qPCR with Pre-mixed ROX Master Mix

This protocol outlines the setup for a typical qPCR experiment using a master mix containing a pre-determined concentration of this compound.

Reaction Assembly:

  • Thaw all components (master mix, primers, probe, and DNA template) on ice.

  • Gently vortex and briefly centrifuge the master mix and other reagents to collect the contents at the bottom of the tubes.

  • Prepare a reaction master mix by combining the qPCR master mix, forward primer, reverse primer, probe (for probe-based assays), and nuclease-free water. A typical reaction setup is as follows:

ComponentVolume for 20 µL ReactionFinal Concentration
2x qPCR Master Mix (with ROX)10 µL1x
Forward Primer (10 µM)0.4 µL200 nM
Reverse Primer (10 µM)0.4 µL200 nM
Probe (10 µM) (if applicable)0.2 µL100 nM
DNA Template2 µLVariable
Nuclease-free WaterUp to 20 µL-
  • Mix the reaction master mix thoroughly and dispense the appropriate volume into qPCR plate wells.

  • Add the DNA template to each well.

  • Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

Thermal Cycling Conditions (Standard):

  • Initial Denaturation: 95°C for 2-3 minutes

  • Cycling (40 cycles):

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 60 seconds (with plate read)

Protocol for Optimizing this compound Concentration with a Separate Additive

For master mixes supplied with a separate tube of this compound, the optimal concentration for your specific instrument should be determined.

  • Prepare a series of reactions with varying final concentrations of this compound (e.g., 25 nM, 50 nM, 100 nM, 250 nM, 500 nM).

  • Follow the reaction assembly steps from the general protocol, adjusting the volume of nuclease-free water to accommodate the addition of the ROX dye.

  • Run the qPCR experiment and analyze the ROX signal in the multicomponent plot.

  • The optimal concentration will yield a stable, flat ROX signal across all cycles with minimal background noise.

Visualizing qPCR Concepts with Graphviz

To better illustrate the underlying processes and workflows, the following diagrams have been generated using the DOT language.

qPCR_Workflow cluster_prep Reaction Preparation cluster_run qPCR Instrument Run cluster_analysis Data Analysis reagents Thaw Reagents (Master Mix, Primers, Template) mix Prepare Master Mix (Primers, Water, Mix) reagents->mix plate Aliquot Mix to Plate mix->plate template Add DNA Template plate->template load Load Plate & Start Run template->load cycle Thermal Cycling (Denature, Anneal, Extend) load->cycle detect Fluorescence Detection cycle->detect raw_data Raw Fluorescence Data detect->raw_data normalize ROX Normalization (Rn) raw_data->normalize cq Cq Determination normalize->cq results Quantification Results cq->results

A streamlined workflow of a typical qPCR experiment.

ROX_Normalization cluster_signals Fluorescence Signals cluster_process Normalization Process cluster_output Normalized Output reporter Reporter Dye Signal (e.g., SYBR Green, FAM) calculation Rn = Reporter Signal / ROX Signal reporter->calculation rox This compound Signal (Passive Reference) rox->calculation normalized_signal Normalized Reporter Signal (Rn) (Corrected for Well-to-Well Variation) calculation->normalized_signal

The process of ROX normalization in qPCR data analysis.

References

Safety Operating Guide

Proper Disposal of 5-ROX-SE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of 5-ROX-SE (5-Carboxy-X-rhodamine, succinimidyl ester), a widely used fluorescent dye in bioconjugation.

Rhodamine dyes, including this compound, are considered hazardous materials due to their potential for toxicity and environmental impact.[1] The succinimidyl ester (SE) group makes the compound amine-reactive and moisture-sensitive.[2][3] Therefore, all waste streams containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as chemical waste and disposed of through a licensed professional disposal service in accordance with institutional and local regulations.[1][4] Never dispose of this compound or its waste in the regular trash or down the drain.[4][5][6]

Immediate Safety Precautions

Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses or goggles with side shields.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile).[8]
Body Protection Laboratory coat.
Respiratory Protection A dust mask (e.g., N95) is recommended when handling the solid powder form to avoid inhalation.[9][10]

Step-by-Step Disposal Procedures

The correct disposal method for this compound waste depends on its form: unused solid, concentrated organic solutions, dilute aqueous solutions, or contaminated labware. All waste must be collected in designated, clearly labeled, and sealed hazardous waste containers.[4][11]

1. Unused or Expired Solid this compound:

  • Collection: Keep the unused or expired solid this compound in its original, tightly sealed vial.[4]

  • Disposal: Place the vial into a designated container for solid chemical waste. This container should be clearly labeled as "Hazardous Waste" and include the chemical name.[4]

2. Concentrated Solutions (in DMSO or DMF):

  • Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container suitable for organic solvents (e.g., a high-density polyethylene (B3416737) container).[4]

  • Labeling: The label should clearly state "Hazardous Waste," "this compound in [Solvent Name]," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]

  • Disposal: Never dispose of these solutions down the drain.[4] Arrange for pickup by your institution's EHS or a licensed waste disposal company.[1]

3. Dilute Aqueous Solutions (from labeling reactions):

  • Quenching: The reactive NHS ester should be hydrolyzed ("quenched") before collection to reduce its reactivity.[4]

    • Adjust the pH of the solution to between 7.0 and 8.5 with a suitable buffer, such as sodium bicarbonate.[4]

    • Let the solution stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.[4][12]

  • Collection: After quenching, transfer the solution to a designated aqueous hazardous waste container.[4]

  • Disposal: Arrange for pickup by your institution's EHS.

4. Contaminated Labware and Debris:

  • Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[1][4]

  • Gels: Electrophoresis gels stained with this compound should be placed in a sealed bag or container and disposed of as solid hazardous waste.[4]

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the dye. The first rinseate must be collected and disposed of as liquid chemical waste.[11] Subsequent rinses with detergent and water can follow.

Experimental Protocol: Quenching of this compound Aqueous Waste

This protocol details the method for hydrolyzing the reactive NHS ester in aqueous waste solutions generated from labeling experiments.

  • Segregate Waste: Collect all aqueous waste containing this compound from the labeling reaction and subsequent purification steps (e.g., dialysis or column chromatography buffers).

  • pH Adjustment: Measure the pH of the collected aqueous waste. If acidic, add a small amount of a basic buffer, such as 1 M sodium bicarbonate, dropwise until the pH is stable between 7.0 and 8.5.

  • Hydrolysis: Loosely cap the waste container and allow it to stand in a fume hood at room temperature for at least 4 hours (overnight is recommended) to ensure the complete hydrolysis of the succinimidyl ester.[12]

  • Collection: After incubation, ensure the container is tightly sealed and properly labeled.

  • Storage and Disposal: Store the container in a designated satellite accumulation area until it is collected by the institution's EHS department for final disposal.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.

G cluster_waste This compound Waste Generation cluster_streams Waste Segregation & Treatment cluster_collection Waste Collection cluster_disposal Final Disposal Waste Identify this compound Waste Type Solid Unused/Expired Solid Waste->Solid Organic Concentrated Organic Solution (e.g., in DMSO, DMF) Waste->Organic Aqueous Dilute Aqueous Solution (from labeling reactions) Waste->Aqueous Debris Contaminated Labware (Tips, Gloves, Gels) Waste->Debris SolidWaste Solid Chemical Waste Container Solid->SolidWaste OrganicWaste Organic Solvent Waste Container Organic->OrganicWaste Quench Quench NHS Ester (Hydrolyze at pH 7-8.5) Aqueous->Quench DebrisWaste Solid Hazardous Waste Container Debris->DebrisWaste AqueousWaste Aqueous Chemical Waste Container Quench->AqueousWaste EHS Arrange Pickup by EHS or Licensed Disposal Service SolidWaste->EHS OrganicWaste->EHS AqueousWaste->EHS DebrisWaste->EHS

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Guide to Handling 5-ROX-SE

Author: BenchChem Technical Support Team. Date: December 2025

Researchers working with the fluorescent dye 5-ROX-SE (5-Carboxy-X-rhodamine, succinimidyl ester) must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE, drawing from safety data sheets and best practices for handling powdered dyes.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be tight-sealing to protect against dust particles.[1]
Face ShieldRecommended in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[1]
Hand Protection GlovesNitrile rubber gloves are recommended for their chemical resistance.[2] Always wear disposable gloves when working with fluorescent dyes and discard them immediately after use.[1]
Body Protection Protective ClothingA lab coat is the minimum requirement. Consider a disposable gown for added protection against spills.
Respiratory Protection Dust MaskA NIOSH/MSHA-approved N95 dust mask should be worn to prevent inhalation of the powdered dye.[3] If exposure limits are exceeded, a positive-pressure supplied air respirator may be necessary.[1]

II. Operational Plan: From Preparation to Experimentation

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weighing don_ppe->weigh 2. dissolve Dissolving weigh->dissolve 3. doff_ppe Doff PPE dissolve->doff_ppe 4. decontaminate Decontaminate Work Area doff_ppe->decontaminate 5.

Figure 1: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Designate a Handling Area: Before starting, designate a specific area for handling this compound, such as a chemical fume hood or a bench with a draft shield, to contain any airborne particles.

  • Don Appropriate PPE: As detailed in the table above, put on all required personal protective equipment.

  • Weighing: When weighing the powdered dye, use a balance inside a fume hood or a ventilated enclosure to minimize the risk of inhalation. Handle the container and spatula carefully to avoid generating dust.

  • Dissolving: When preparing solutions, add the solvent to the powdered dye slowly to prevent splashing. Ensure the container is securely capped before mixing.

  • Post-Handling Procedures: After completing the experimental work, carefully remove and dispose of PPE. Decontaminate the work area and any equipment used.

III. Spill Management and Disposal Plan

In the event of a spill, a clear and immediate response is necessary to contain the material and prevent further contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: If a significant spill occurs, evacuate unnecessary personnel from the immediate area and restrict access.

  • Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE, including respiratory protection.

  • Contain the Spill: For a dry powder spill, gently cover it with a plastic sheet or tarp to prevent it from becoming airborne.

  • Clean Up the Spill:

    • Dry Spills: Carefully scoop or sweep the spilled powder into a designated hazardous waste container. Avoid using methods that create dust.

    • Liquid Spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the spill. Work from the outside of the spill inwards to prevent spreading.

  • Decontaminate the Area: After the bulk of the spill has been removed, decontaminate the area with a suitable cleaner. For fluorescent dyes, a non-chlorinated automotive brake cleaner or specialized dye removers are effective.[1]

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent materials, wipes, and contaminated PPE, must be disposed of as hazardous waste.

Disposal Protocol:

Rhodamine dyes are classified as hazardous and must not be disposed of in regular trash or down the drain.[4] All waste containing this compound, including unused product, empty containers, and contaminated materials, must be collected in clearly labeled hazardous waste containers.[5] Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][5]

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.